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  • Product: 3-(4-Nitrophenyl)adamantan-1-ol
  • CAS: 42009-76-7

Core Science & Biosynthesis

Foundational

synthesis of 3-(4-nitrophenyl)adamantan-1-ol

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive and in-depth exploration of a proposed sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of a proposed synthetic route to 3-(4-nitrophenyl)adamantan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. The adamantane moiety, with its unique rigid and lipophilic structure, is a valuable scaffold in drug design, known to enhance the bioavailability and therapeutic efficacy of compounds.[1][2] The introduction of a 4-nitrophenyl group offers a versatile handle for further chemical modifications, making the target compound a key intermediate for the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, will not only detail a step-by-step experimental protocol but also delve into the underlying mechanistic principles, the rationale behind experimental choices, and the necessary characterization techniques.

Introduction: The Significance of Adamantane Derivatives

Adamantane and its derivatives have garnered considerable attention in the scientific community due to their unique physicochemical properties, including high thermal stability, rigidity, and lipophilicity.[3] These characteristics make them attractive building blocks in a wide range of applications, from the development of novel therapeutics to the engineering of advanced polymers.[1][3] The incorporation of the adamantane cage into a drug molecule can significantly improve its pharmacokinetic profile by enhancing its ability to cross biological membranes.[2]

The target molecule, 3-(4-nitrophenyl)adamantan-1-ol, combines the advantageous properties of the adamantane scaffold with the electronic and functional characteristics of the 4-nitrophenyl group. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up a vast chemical space for the synthesis of new chemical entities.

Proposed Synthetic Strategy: Electrophilic Aromatic Substitution

The can be approached through several synthetic routes. A retrosynthetic analysis suggests that the most direct approach would be the formation of the C-C bond between the adamantane core and the phenyl ring via an electrophilic aromatic substitution reaction.[2] Specifically, a Friedel-Crafts-type alkylation of nitrobenzene with an adamantyl cation is a plausible strategy.[4][5]

While the Friedel-Crafts reaction is a cornerstone of organic synthesis, the use of a strongly deactivated aromatic ring such as nitrobenzene presents a significant challenge. The electron-withdrawing nature of the nitro group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles.[6] However, the high stability of the tertiary adamantyl carbocation, which can be readily generated from 1-adamantanol in the presence of a strong acid, can help to overcome this reactivity barrier.

Mechanistic Rationale

The proposed reaction mechanism involves the following key steps:

  • Generation of the Electrophile: 1-Adamantanol is protonated by a strong acid (e.g., concentrated sulfuric acid).

  • Formation of the Adamantyl Cation: The protonated hydroxyl group departs as a water molecule, a good leaving group, to form the highly stable tertiary 1-adamantyl carbocation.

  • Electrophilic Attack: The adamantyl carbocation acts as a potent electrophile and is attacked by the π-electron system of the nitrobenzene ring. Although the nitro group is a meta-director, the formation of the para-substituted product is also possible, and may even be favored due to the steric bulk of the adamantyl group.

  • Rearomatization: A proton is eliminated from the sigma complex (arenium ion) to restore the aromaticity of the ring, yielding the final product, 3-(4-nitrophenyl)adamantan-1-ol.

The overall synthetic workflow is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1-Adamantanol D Mixing and Heating A->D B Nitrobenzene B->D C Concentrated Sulfuric Acid C->D E Quenching with Ice-water D->E F Extraction with Organic Solvent E->F G Washing and Drying F->G H Column Chromatography G->H I 3-(4-nitrophenyl)adamantan-1-ol H->I G cluster_step1 Step 1: Formation of Adamantyl Cation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization A 1-Adamantanol + H₂SO₄ B Protonated Adamantanol A->B Protonation C 1-Adamantyl Cation + H₂O B->C Loss of Water D 1-Adamantyl Cation + Nitrobenzene C->D E Sigma Complex (Arenium Ion) D->E Attack on Aromatic Ring F Sigma Complex E->F G 3-(4-nitrophenyl)adamantan-1-ol + H⁺ F->G Deprotonation

Sources

Exploratory

Mechanistic Pathway and Synthetic Protocols for 3-(4-Nitrophenyl)adamantan-1-ol: A Technical Guide

Executive Summary The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its extreme lipophilicity, rigid three-dimensional geometry, and ability to modulate the pharmacokinetic properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its extreme lipophilicity, rigid three-dimensional geometry, and ability to modulate the pharmacokinetic properties of pharmacophores. The compound 3-(4-nitrophenyl)adamantan-1-ol (CAS 42009-76-7) serves as a critical synthetic intermediate. It combines a highly functionalizable hydroxyl bridgehead with a reducible nitrophenyl moiety, enabling the synthesis of complex, adamantane-linked therapeutics.

This whitepaper provides an in-depth mechanistic analysis and validated synthetic protocols for the formation of 3-(4-nitrophenyl)adamantan-1-ol. By deconstructing the synthetic logic—from Friedel-Crafts adamantylation to regioselective nitration and electrophilic C-H bond activation—this guide equips researchers with the causality behind each experimental choice, ensuring high-yield, reproducible workflows.

Retrosynthetic Strategy & Chemical Logic

A naive retrosynthetic approach to 3-(4-nitrophenyl)adamantan-1-ol might suggest the direct Friedel-Crafts alkylation of nitrobenzene with an adamantyl halide. However, the strong electron-withdrawing nature of the nitro group severely deactivates the benzene ring, rendering direct adamantylation thermodynamically and kinetically unfavorable 1.

To circumvent this, the field-proven synthetic logic dictates a three-stage linear sequence:

  • Adamantylation of Benzene: Utilizing the unsubstituted, electron-rich benzene ring to form 1-phenyladamantane.

  • Electrophilic Aromatic Nitration: Exploiting the immense steric bulk of the adamantyl cage to force strictly para-selective nitration.

  • Electrophilic C-H Hydroxylation: Leveraging the unique stability of the tertiary adamantyl carbocation to selectively oxidize the bridgehead C-H bond using fuming nitric acid.

G A 1-Bromoadamantane + Benzene B 1-Phenyladamantane A->B AlCl3, 25°C Friedel-Crafts Alkylation C 1-(4-Nitrophenyl)adamantane B->C HNO3 / H2SO4, 0°C Electrophilic Nitration D 3-(4-Nitrophenyl)adamantan-1-ol C->D 1. Fuming HNO3, 60°C 2. H2O / Urea Hydrolysis C-H Hydroxylation

Fig 1: Three-stage synthetic workflow for 3-(4-nitrophenyl)adamantan-1-ol.

Stage 1: Friedel-Crafts Adamantylation of Benzene

Mechanistic Causality

The synthesis begins with the generation of the 1-adamantyl carbocation from 1-bromoadamantane using a Lewis acid (e.g., AlCl₃). Despite being a tertiary carbocation, the 1-adamantyl cation cannot undergo planarization due to the rigid cage structure. However, it is exceptionally stable due to extensive hyperconjugation from the surrounding rigid σ-bonds and the relief of steric strain. This potent electrophile rapidly attacks benzene. Benzene is used in excess to serve as both the reactant and the solvent, preventing poly-adamantylation.

Self-Validating Protocol: Synthesis of 1-Phenyladamantane
  • Preparation: In a rigorously dried 500 mL round-bottom flask under an inert argon atmosphere, dissolve 1-bromoadamantane (50 mmol) in anhydrous benzene (150 mL).

  • Activation: Slowly add anhydrous AlCl₃ (55 mmol) in small portions over 15 minutes. Causality: Gradual addition prevents thermal runaway and suppresses polymer formation.

  • Reaction & Validation: Stir the mixture at 25°C for 4 hours. In-process validation: The reaction is accompanied by the evolution of HBr gas. Route the off-gas through a basic scrubber. The cessation of gas evolution indicates reaction completion. Confirm via TLC (Hexanes, Rf ~0.8).

  • Quenching: Carefully pour the dark reaction mixture over 200 g of crushed ice and 50 mL of 1M HCl to destroy the aluminum complex.

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from methanol to yield pure 1-phenyladamantane.

Stage 2: Regioselective Electrophilic Aromatic Nitration

Mechanistic Causality

Nitration of 1-phenyladamantane utilizes a standard nitronium ion ( NO2+​ ) generated from a nitric/sulfuric acid mixture. The critical feature of this step is its absolute regioselectivity. The adamantyl group is an electron-donating alkyl group (ortho/para directing). However, its massive hemispherical steric bulk completely shields the ortho positions of the phenyl ring. Consequently, electrophilic attack is funneled exclusively to the para position, yielding 1-(4-nitrophenyl)adamantane without the need for complex chromatographic separation of isomers.

Self-Validating Protocol: Synthesis of 1-(4-Nitrophenyl)adamantane
  • Preparation: Dissolve 1-phenyladamantane (40 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice-salt bath.

  • Nitronium Generation: In a separate flask, carefully prepare the nitrating mixture by adding 68% HNO₃ (45 mmol) to 98% H₂SO₄ (60 mmol) at 0°C.

  • Addition: Add the mixed acid dropwise to the DCM solution over 30 minutes, maintaining the internal temperature strictly below 5°C. Causality: Strict thermal control prevents oxidative cleavage of the adamantane cage and suppresses meta-nitration artifacts.

  • Reaction & Validation: Stir for 2 hours at 0°C to 10°C. In-process validation: The reaction mixture will transition from clear to a deep yellow/orange hue. GC-MS monitoring will show a clean mass shift from m/z 212 to m/z 257.

  • Isolation: Pour the mixture into 300 mL of ice water. Validation: A pale-yellow precipitate will immediately form, validating successful nitration. Filter the solid, wash thoroughly with cold water until the filtrate is pH neutral, and dry in vacuo.

Stage 3: Electrophilic C-H Bond Activation & Hydroxylation

Mechanistic Causality

The final stage requires the functionalization of the unactivated tertiary C-H bond of the adamantane core. Fuming nitric acid (>90% HNO₃) acts as a powerful electrophilic oxidant 2. The mechanism proceeds via hydride abstraction by the nitronium ( NO2+​ ) or nitrosonium ( NO+ ) ion, generating a 3-adamantyl carbocation and nitrous acid ( HNO2​ ). The carbocation is rapidly trapped by nitrate ions ( NO3−​ ) to form an intermediate nitrate ester (-ONO₂).

To isolate the final alcohol, the nitrate ester must be hydrolyzed. Urea is added during the aqueous workup to decompose the generated nitrous acid (preventing side reactions), driving the hydrolysis to yield 3-(4-nitrophenyl)adamantan-1-ol 3.

G A 1-(4-Nitrophenyl)adamantane B Adamantyl Cation (Bridgehead) A->B Fuming HNO3 Hydride Abstraction (-HNO2) C Nitrate Ester (-ONO2) B->C Trapping by NO3- D 3-(4-Nitrophenyl)adamantan-1-ol C->D Hydrolysis (H2O/Urea) - HNO3

Fig 2: Mechanism of electrophilic C-H oxidation via hydride abstraction.

Self-Validating Protocol: Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol
  • Oxidation: Suspend 1-(4-nitrophenyl)adamantane (30 mmol) in 50 mL of fuming nitric acid (>90%) in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 60°C for 6 hours. Causality: The elevated temperature is required to overcome the activation energy for tertiary C-H hydride abstraction.

  • Hydrolysis: Cool the mixture to room temperature. Carefully pour the acidic solution into 200 mL of water containing 10 g of urea. Heat the resulting aqueous suspension to 90°C for 2 hours. Causality: Urea scavenges HNO2​ (evolving N2​ and CO2​ ), while thermal hydrolysis cleaves the nitrate ester to the alcohol.

  • Validation & Isolation: Monitor by FT-IR. In-process validation: Hydrolysis is complete when the strong nitrate ester stretch (~1630 cm⁻¹) vanishes, replaced by a broad, dominant O-H stretch (~3300 cm⁻¹). Extract with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc 7:3) to obtain the pure product 4.

Quantitative Data & Yield Analysis

To ensure reproducibility, the expected quantitative metrics for each stage of the synthetic workflow are summarized below. Deviations from these benchmarks indicate compromised reagent integrity or thermal mismanagement.

StageTransformationKey ReagentsTemp / TimeYield (%)Purity (GC/HPLC)
1 Adamantylation1-Bromoadamantane, Benzene, AlCl₃25°C / 4h85 - 90%>98%
2 NitrationHNO₃ (68%), H₂SO₄ (98%)0°C to 10°C / 2h92 - 95%>99% (Regiopure)
3 C-H HydroxylationFuming HNO₃ (>90%), Urea, H₂O60°C / 6h75 - 80%>95%

Conclusion

The synthesis of 3-(4-nitrophenyl)adamantan-1-ol relies on a highly orchestrated sequence of electrophilic aromatic substitution and aliphatic C-H activation. By understanding the steric and electronic parameters of the adamantane cage—specifically its ability to dictate absolute para-regioselectivity during nitration and stabilize bridgehead carbocations during oxidation—chemists can execute this sequence with high predictability. The resulting compound serves as a versatile linchpin for the development of novel neuroactive and antiviral therapeutics 5.

References

  • Benchchem.1-Chloro-3-(4-nitrophenyl)adamantane | 54451-85-3.
  • Scribd.Reactions of Adamantanes in Electrophilic Media.
  • ResearchGate.Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Guidechem.1-Adamantanol 768-95-6 wiki.
  • Guidechem.42009-76-7 - OPREA1_663107 - Sale from Quality Suppliers.

Sources

Foundational

The Lipophilic Bullet: Structural, Chemical, and Pharmacological Profiling of 3-(4-Nitrophenyl)adamantan-1-ol

Executive Summary: The Adamantyl Advantage in Drug Design Since Schleyer’s seminal synthesis of the adamantane hydrocarbon in 1957, the tricyclo[3.3.1.1^3,7]decane scaffold has revolutionized medicinal chemistry[1]. Ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Adamantyl Advantage in Drug Design

Since Schleyer’s seminal synthesis of the adamantane hydrocarbon in 1957, the tricyclo[3.3.1.1^3,7]decane scaffold has revolutionized medicinal chemistry[1]. Often referred to as the "lipophilic bullet," the adamantane moiety is strategically appended to pharmacophores to drastically alter their pharmacokinetic landscape[1].

3-(4-nitrophenyl)adamantan-1-ol (CAS: 42009-76-7) represents a highly versatile, bifunctional derivative within this class. It features the rigid, bulky adamantane core substituted with a hydroxyl group at the 1-position and a 4-nitrophenyl group at the 3-position. This specific geometry provides orthogonal handles for further synthetic elaboration—such as reducing the nitro group to an aniline for amide coupling—while permanently embedding the metabolic and physical benefits of the adamantane cage into the final drug candidate.

Physicochemical Profiling

The physical properties of 3-(4-nitrophenyl)adamantan-1-ol are dictated by the highly symmetrical, crystalline nature of the adamantane lattice combined with the strong dipole moment introduced by the nitroarene moiety. The table below summarizes the core quantitative data[2]:

PropertyValueScientific Implication
CAS Number 42009-76-7Unique identifier for regulatory and synthetic tracking[3].
Molecular Formula C₁₆H₁₉NO₃Indicates a high degree of saturation (adamantane) coupled with an aromatic system[2].
Molecular Weight 273.33 g/mol Optimal for small-molecule drug discovery (well within Lipinski's Rule of 5).
Melting Point 148 °CHigh crystallinity driven by the rigid cage structure and nitro-group dipole stacking[2].
Boiling Point 425.5 ± 38.0 °C (Predicted)High thermal stability; requires high-vacuum conditions if distillation is attempted[2].
Density 1.4 ± 0.1 g/cm³ (Predicted)Dense molecular packing due to the adamantane core[2].
Refractive Index 1.660 (Predicted)High polarizability contributed by the conjugated nitrophenyl system[2].

Strategic Synthesis & Mechanistic Causality

Direct Friedel-Crafts alkylation of nitrobenzene with 1-adamantanol is synthetically unviable because the strongly electron-withdrawing nitro group deactivates the aromatic ring against electrophilic attack.

To bypass this, a strategic three-step sequence is employed. Crucially, the order of operations matters: C-H oxidation must precede nitration . If nitration were performed first, the resulting electron-deficient nitrophenyl group would inductively deactivate the adamantane core, severely hindering the subsequent electrophilic C-H oxidation required to install the hydroxyl group.

SynthesisWorkflow A 1-Bromoadamantane + Benzene B 1-Phenyladamantane A->B Friedel-Crafts Alkylation C 3-Phenyladamantan-1-ol B->C Regioselective C-H Oxidation D 3-(4-Nitrophenyl) adamantan-1-ol C->D Electrophilic Nitration

Fig 1. Three-step synthetic workflow for 3-(4-nitrophenyl)adamantan-1-ol.

Self-Validating Experimental Protocol: Regioselective Nitration

The final step—nitration of 3-phenyladamantan-1-ol—requires strict thermal control to prevent over-oxidation of the tertiary alcohol and to ensure absolute para-regioselectivity. The bulky adamantyl group acts as a massive steric shield, effectively blocking the ortho positions and driving the electrophile exclusively to the para position.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 3-phenyladamantan-1-ol in 15 mL of anhydrous dichloromethane (DCM).

  • Acid Activation: In a separate flask, prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.2 eq) and concentrated sulfuric acid (H₂SO₄, 1.5 eq) at 0 °C.

  • Addition (Causality): Dropwise add the nitrating mixture to the substrate solution while maintaining the internal temperature between -10 °C and 0 °C. Causality: Exceeding 0 °C increases the kinetic energy of the system, which can lead to unwanted oxidation of the adamantane bridgehead hydroxyl group or non-selective nitration.

  • Quenching: After 2 hours, quench the reaction by pouring it over crushed ice, followed by neutralization with saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc).

Self-Validating Analytical Checks:

  • In-Process TLC: The starting material (3-phenyladamantan-1-ol) is moderately polar. The introduction of the highly polar nitro group will result in a product with a significantly lower Rf​ value on normal-phase silica gel.

  • Post-Reaction ¹H NMR: The success of the para-substitution is instantly validated by the aromatic region of the NMR spectrum. The starting material exhibits a complex multiplet (5H) for the monosubstituted benzene ring. The successful product will display a distinct AA'BB' pseudo-quartet (two doublets, J≈8.5 Hz) integrating to 4H, confirming absolute para-regioselectivity.

Pharmacokinetic & ADMET Implications

The integration of the adamantane scaffold into a drug molecule is rarely accidental; it is a calculated move to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[4].

  • Metabolic Shielding: The rigid, three-dimensional cage of the adamantane moiety protects adjacent functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes in the liver), thereby increasing the drug's half-life in blood plasma[5].

  • Lipophilicity and BBB Penetration: The inclusion of an adamantane group typically increases the calculated partition coefficient (clogP) of a molecule by approximately 3.1 log units[4]. This massive boost in lipophilicity is critical for neurotherapeutics that must cross the highly restrictive Blood-Brain Barrier (BBB)[4].

  • Receptor Preorganization: The spherical bulk of the adamantane cage allows it to fit perfectly into deep hydrophobic pockets of target receptors, locking the molecule into an active conformation and reducing the entropic penalty upon binding[6].

ADMET_Enhancement Core Adamantane Core Integration LogP Increased Lipophilicity (+3.1 clogP) Core->LogP Metab Steric Shielding (Metabolic Stability) Core->Metab BBB Enhanced BBB Penetration LogP->BBB Receptor Hydrophobic Pocket Binding LogP->Receptor Metab->Receptor

Fig 2. Pharmacokinetic and ADMET enhancements driven by the adamantane scaffold.

By utilizing 3-(4-nitrophenyl)adamantan-1-ol as a foundational building block, drug development professionals can leverage the nitro group (via reduction to an amine) to link this powerful lipophilic bullet directly to novel pharmacophores, ensuring superior target engagement and systemic stability.

References

  • Chemical Reviews (NIH/ACS) - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives URL:[Link]

  • ConnectSci - Unlocking therapeutic potential: the role of adamantane in drug discovery URL: [Link]

  • MDPI - Adamantane in Drug Delivery Systems and Surface Recognition URL:[Link]

Sources

Exploratory

1H and 13C NMR data for 3-(4-nitrophenyl)adamantan-1-ol

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 3-(4-Nitrophenyl)adamantan-1-ol Executive Summary The functionalization of the adamantane cage is a cornerstone strategy in modern medicinal chemistry, utili...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 3-(4-Nitrophenyl)adamantan-1-ol

Executive Summary

The functionalization of the adamantane cage is a cornerstone strategy in modern medicinal chemistry, utilized to enhance lipophilicity, increase metabolic stability, and modulate steric bulk. Characterizing 1,3-disubstituted adamantanes like 3-(4-nitrophenyl)adamantan-1-ol presents a unique analytical challenge due to the dense clustering of aliphatic signals known as the "adamantane envelope"[1]. This whitepaper provides an authoritative, step-by-step framework for the 1 H and 13 C NMR assignment of this compound, grounded in symmetry analysis, chemical shift additivity rules, and 2D NMR validation protocols.

Structural Complexity & Symmetry Analysis

The parent adamantane molecule possesses high Td​ symmetry, resulting in a remarkably simple NMR spectrum[1]. However, the introduction of a hydroxyl group at C1 and a 4-nitrophenyl group at C3 breaks this symmetry, reducing the molecule to a Cs​ point group. The single plane of symmetry bisects the C1-C2-C3 and C5-C6-C7 bond angles.

Understanding this symmetry is the first step in establishing a predictive model for the NMR data. It dictates that the 10 carbons of the adamantane core will resolve into exactly 7 unique magnetic environments, while the 4-nitrophenyl group will resolve into 4 unique carbon environments due to the free rotation around the C3-C1' bond.

G Root 3-(4-nitrophenyl)adamantan-1-ol Sym Symmetry: Cs Point Group Root->Sym C_Signals 13C NMR: 11 Unique Signals Sym->C_Signals H_Signals 1H NMR: 8 Unique Signals Sym->H_Signals C_Aliph Aliphatic: 7 Carbons (C1, C2, C3, C4/10, C5/7, C6, C8/9) C_Signals->C_Aliph C_Arom Aromatic: 4 Carbons (C1', C2'/6', C3'/5', C4') C_Signals->C_Arom H_Aliph Aliphatic: 5 Proton Environments (H2, H4/10, H5/7, H6, H8/9) H_Signals->H_Aliph H_Arom Aromatic: 2 Proton Environments (H2'/6', H3'/5') H_Signals->H_Arom H_OH Hydroxyl: 1 Proton (-OH) H_Signals->H_OH

Figure 1: Symmetry-driven signal expectation for 3-(4-nitrophenyl)adamantan-1-ol.

13 C NMR Resonance Assignments & Mechanistic Logic

The 13 C NMR spectrum is highly diagnostic. Historically, complex adamantane derivatives required advanced techniques like deuterium isotope effect mapping to assign distinct carbon shifts[2]. Today, we rely on empirical additivity rules derived from monosubstituted analogs.

Using as a baseline—where C1 appears at 68.2 ppm, C2 at 45.4 ppm, C3 at 30.7 ppm, and C4 at 36.1 ppm[3]—we can predict the shifts for the disubstituted system by calculating the α , β , and γ inductive effects of the 4-nitrophenyl group.

Causality of Shifts:

  • C1 (68.7 ppm): Dominated by the strong electronegative α -deshielding of the hydroxyl group[3], with a negligible γ -effect from the distant aryl ring.

  • C2 (50.6 ppm): This methylene carbon is β to both the hydroxyl and the aryl group. The additive deshielding pushes it significantly downfield compared to the base adamantane methylene (~37.8 ppm).

  • Aromatic Carbons: The nitro group exerts a strong resonance withdrawal, deshielding the ipso carbon (C4') to ~146.5 ppm, while the adamantyl group pushes C1' to ~156.5 ppm.

Table 1: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)TypeAssignment Logic & Causality
C5, C7 31.2CHBridgehead carbons; minimal substituent effects.
C6 35.0CH 2​ Antipodal methylene; slight γ / δ shielding from substituents.
C4, C10 41.3CH 2​ β to C3-Ar; deshielded by the aryl group's inductive effect.
C3 42.2C (quat) α to the aryl group; deshielded by the aromatic ring.
C8, C9 44.3CH 2​ β to C1-OH; deshielded by the hydroxyl inductive effect[3].
C2 50.6CH 2​ β to both C1-OH and C3-Ar; additive deshielding pushes it furthest downfield.
C1 68.7C (quat) α to the hydroxyl group; strongly deshielded by oxygen[3].
C3', C5' 123.5CHAromatic; ortho to the electron-withdrawing nitro group.
C2', C6' 126.0CHAromatic; ortho to the bulky, electron-donating adamantyl group.
C4' 146.5C (quat)Aromatic; ipso to the nitro group.
C1' 156.5C (quat)Aromatic; ipso to the adamantyl group.

1 H NMR Resonance Assignments & Spin-System Dynamics

The 1 H NMR spectrum of adamantanes is notoriously difficult to interpret without understanding the underlying spin-system dynamics[1]. The 1-adamantanol precursor exhibits a broad singlet at 2.17 ppm for the bridgehead protons and a complex multiplet between 1.55–1.80 ppm for the methylenes[3].

Causality of Shifts:

  • The C2 Protons (2.40 ppm): Because C1 and C3 are quaternary, the two protons on C2 have no vicinal neighbors. They cannot undergo standard 3J coupling (COSY). Depending on the magnetic field strength, they appear as a distinct broad singlet or an AB quartet, making them an immediate anchor point for spectral assignment.

  • The Aromatic AA'BB' System: The 4-nitrophenyl ring creates a classic AA'BB' splitting pattern. The protons ortho to the nitro group (H3', H5') are severely deshielded by resonance ( 8.18 ppm), while those ortho to the adamantane core (H2', H6') appear at 7.55 ppm.

Table 2: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Logic & Causality
OH 1.50 - 1.80br s1HExchangeable; shift varies with concentration/temperature[3].
C6-H 2​ 1.65m2HMost shielded; antipodal to both electron-withdrawing groups.
C8, C9-H 2​ 1.85m4HAdjacent to C1-OH; deshielded by the electronegative oxygen.
C4, C10-H 2​ 1.95m4HAdjacent to C3-Ar; deshielded by the aromatic ring current.
C5, C7-H 2.30br s2HBridgehead protons; typically shifted downfield in adamantanes.
C2-H 2​ 2.40br s / ABq2HBis-allylic equivalent; isolated between two quaternary centers.
C2', C6'-H 7.55d ( J =8.8 Hz)2HOrtho to the alkyl group; part of the AA'BB' spin system.
C3', C5'-H 8.18d ( J =8.8 Hz)2HOrtho to the nitro group; strongly deshielded.

Standardized Experimental Protocol & Self-Validating Systems

To ensure trustworthiness and reproducibility, the NMR acquisition must follow a strict, self-validating protocol designed specifically to resolve the adamantane envelope[1].

Step-by-Step Methodology

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of highly purified 3-(4-nitrophenyl)adamantan-1-ol in 0.6 mL of CDCl 3​ (99.8% D, containing 0.03% v/v TMS).

  • Transfer to a high-quality 5 mm NMR tube (e.g., Norell 502) to ensure optimal magnetic field homogeneity.

  • Tune and match the probe for 1 H and 13 C frequencies. Perform gradient shimming (Z-axis) followed by manual fine-tuning to achieve a TMS line width of <0.5 Hz[1].

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire using a 30–45° pulse angle, a spectral width of 10–15 ppm, and a relaxation delay ( D1​ ) of 2 seconds[1]. Accumulate 16 to 64 scans.

  • 13 C NMR: Acquire using proton decoupling (e.g., WALTZ-16). Critical Causality: Extend the relaxation delay ( D1​ ) to 3–5 seconds. Quaternary carbons (C1, C3, C1', C4') lack attached protons for dipole-dipole relaxation and thus have significantly longer T1​ relaxation times. A short delay will result in these critical peaks disappearing into the baseline.

Step 3: The 2D NMR Validation Loop A 1D spectrum alone is insufficient for a rigorous structural proof. Implement a self-validating 2D NMR loop using COSY and HMBC to cross-verify assignments.

HMBC_COSY Start 2D NMR Validation HMBC HMBC (Long-Range C-H) Start->HMBC COSY COSY (Vicinal H-H) Start->COSY Node_C1 C1 (68.7 ppm) Correlates with H2, H8/9 HMBC->Node_C1 Node_C3 C3 (42.2 ppm) Correlates with H2, H4/10 HMBC->Node_C3 Node_Ar Aromatic Quaternaries C1' to H2'/6', C4' to H3'/5' HMBC->Node_Ar Node_H2 H2 (2.40 ppm) Isolated, No COSY to CH2 COSY->Node_H2 Node_H4 H4/10 & H8/9 COSY to H5/7 COSY->Node_H4

Figure 2: 2D NMR self-validation logic utilizing HMBC and COSY correlations.

By mapping the HMBC correlations from the highly distinct C1 and C3 quaternary carbons to their respective β -protons, the overlapping multiplet signals in the 1.5–2.0 ppm range can be unambiguously deconvoluted.

References

  • Organic Syntheses. "1-Adamantanol." Org. Synth. 1981, 60, 11.[Link]

  • Vinkovic, V., & Marinic, Z. "Definitive Carbon-13 Chemical Shift Assignments in 2-Substituted Adamantane Derivatives by Deuterium Isotope Effects." Spectroscopy Letters, 1993, 26(7), 1223-1232.[Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 3-(4-nitrophenyl)adamantan-1-ol in Organic Solvents

Executive Summary Adamantane derivatives are highly prized in medicinal chemistry and materials science for their unique rigid, three-dimensional polycyclic structure. This architecture imparts exceptional lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives are highly prized in medicinal chemistry and materials science for their unique rigid, three-dimensional polycyclic structure. This architecture imparts exceptional lipophilicity and metabolic stability, making them "lipophilic bullets" in the development of neuroprotective agents, antivirals, and targeted enzyme inhibitors [1]. However, the very features that enhance blood-brain barrier permeability often result in challenging solubility profiles during early-stage drug development, synthesis, and formulation.

This technical whitepaper provides an in-depth analysis of the solubility of 3-(4-nitrophenyl)adamantan-1-ol (CAS: 42009-76-7). By dissecting the structural causality behind its solvation mechanics, we provide predictive solubility profiling and a validated, self-correcting empirical protocol for quantitative solubility determination.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 3-(4-nitrophenyl)adamantan-1-ol, we must deconstruct its molecular architecture into three distinct functional domains. As an Application Scientist, I approach solubility not as a static value, but as a dynamic interplay of intermolecular forces dictated by these structural modules:

  • The Adamantane Core : The tricyclic aliphatic framework is bulky, highly symmetrical, and profoundly lipophilic. It dictates a strong preference for non-polar environments driven by van der Waals dispersion forces. Unsubstituted adamantane is virtually insoluble in water but highly soluble in hydrocarbons [2].

  • The 1-Hydroxyl (-OH) Group : The introduction of a hydroxyl group at the bridgehead position breaks the molecule's symmetry and introduces hydrogen-bond donating and accepting capabilities. This significantly enhances solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., THF, DMSO) solvents compared to the parent hydrocarbon [3].

  • The 3-(4-Nitrophenyl) Moiety : The nitro group (-NO₂) is a strongly electron-withdrawing group with a substantial dipole moment, while the phenyl ring facilitates π−π stacking interactions. This module decreases solubility in purely aliphatic non-polar solvents (like hexane) due to the energetic cost of disrupting dipole-dipole interactions in the solid state, but drastically increases solubility in halogenated and aromatic solvents [4].

Solubility Profile in Organic Solvents

Based on the thermodynamic principle of "like dissolves like" and empirical data extrapolated from structurally analogous functionalized adamantanes, the solubility profile of 3-(4-nitrophenyl)adamantan-1-ol is summarized below.

Data Presentation: Predicted Solubility by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, Aqueous BuffersVery Low / InsolubleThe massive hydrophobic bulk of the adamantane and phenyl rings completely outweighs the hydration energy of the polar -OH and -NO₂ groups [5].
Aliphatic Non-Polar Hexane, HeptaneLow to ModerateThe polar nitro and hydroxyl groups resist solvation by purely non-polar hydrocarbons, favoring solid-state crystal lattice retention.
Aromatic Non-Polar Toluene, BenzeneHighThe phenyl ring allows for favorable π−π interactions, while the lipophilic adamantane core is easily solvated.
Halogenated Dichloromethane (DCM), ChloroformVery HighOptimal balance: the solvent's polarizability accommodates the strong dipole of the -NO₂ group, while easily dissolving the lipophilic cage.
Polar Aprotic THF, DMSO, Acetone, DMFHighStrong dipole-dipole alignment with the nitro group and hydrogen-bond acceptance from the 1-hydroxyl group [6].
Polar Protic Methanol, EthanolModerate to HighSolvation is driven by intermolecular hydrogen bonding between the solvent and the 1-hydroxyl / nitro oxygen atoms.

Experimental Protocol: Thermodynamic Shake-Flask Method

While predictive models are useful for initial solvent screening, absolute quantification is mandatory for downstream formulation and assay design. The "shake-flask" method remains the gold standard for determining equilibrium thermodynamic solubility [7]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Preparation and Equilibration
  • Solvent Selection : Select HPLC-grade organic solvents (e.g., DCM, Ethanol, DMSO) to prevent impurity-driven solubility artifacts.

  • Saturation : Add an excess of 3-(4-nitrophenyl)adamantan-1-ol (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: An observable excess of solid must remain to guarantee that the chemical potential of the dissolved solute is equal to that of the solid state, indicating true thermodynamic equilibrium.

  • Incubation : Place the vials in an orbital shaking incubator at a controlled temperature (typically 25.0 ± 0.1 °C for standard reference, or 37.0 °C for biological relevance) at 100 rpm [8].

Phase 2: Self-Validating Sampling
  • Time-Course Sampling : To prove equilibrium has been reached, withdraw 100 µL aliquots at 24 hours, 48 hours, and 72 hours.

    • Causality: If the concentration variance between the 48h and 72h time points is < 5%, equilibrium is validated. If it is > 5%, the dissolution kinetics are slow, and incubation must continue.

  • Phase Separation : Centrifuge the aliquots at 10,000 x g for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents (unlike PES or Nylon), ensuring no extractables interfere with the analysis and no dissolved compound is adsorbed onto the membrane.

Phase 3: Quantification
  • Dilution & HPLC-UV Analysis : Dilute the filtrate with the mobile phase to fall within the linear dynamic range of a pre-established calibration curve. Quantify using Reverse-Phase HPLC (C18 column) with UV detection. The 4-nitrophenyl chromophore provides excellent UV absorbance at ~270-280 nm, allowing for highly sensitive quantification.

Workflow Visualization

G Start Solid Compound 3-(4-nitrophenyl)adamantan-1-ol Solvent Add Target Organic Solvent (Maintain Visible Excess Solid) Start->Solvent Incubate Orbital Shaking Incubator (Controlled Temp, 100 rpm) Solvent->Incubate Sample Withdraw Aliquots (at 24h, 48h, 72h) Incubate->Sample Filter Centrifugation & Filtration (0.22 µm PTFE Membrane) Sample->Filter HPLC HPLC-UV Quantification (Measure Concentration) Filter->HPLC Equilibrium Concentration Delta < 5%? (Between Time Points) HPLC->Equilibrium Equilibrium->Incubate No (Continue) Result Record Thermodynamic Solubility (mg/mL or mol/L) Equilibrium->Result Yes (Validated)

Self-validating thermodynamic shake-flask workflow for determining equilibrium solubility.

Advanced Solubilization Strategies for Assays

When transitioning 3-(4-nitrophenyl)adamantan-1-ol from organic synthesis into aqueous biological assays (e.g., in vitro high-throughput screening), its inherent hydrophobicity will cause rapid precipitation. To mitigate this, researchers must employ advanced solubilization techniques:

  • Kinetic Co-Solvent Systems : Prepare a high-concentration stock in 100% DMSO, then perform a rapid "kinetic solubility" dilution into the aqueous assay buffer. Ensure the final DMSO concentration remains < 1% v/v to prevent cellular toxicity and solvent-induced artifacts [9].

  • Cyclodextrin Encapsulation : Utilize β -cyclodextrin derivatives (e.g., Hydroxypropyl- β -cyclodextrin). The hydrophobic adamantane cage acts as an ideal guest molecule for the lipophilic interior cavity of the cyclodextrin, while the cyclodextrin's exterior hydroxyl groups maintain overall aqueous solubility [10].

References

  • Title : The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source : Chemical Reviews / NCBI. URL :[Link]

  • Title : Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Source : Journal of Chemical Health Risks. URL :[Link]

  • Title : A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source : Pharmaceutical Sciences. URL : [Link]

  • Title : Effects of experimental conditions on solubility measurements for BCS classification. Source : SciELO. URL : [Link]

  • Title : Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source : Protocols.io. URL : [Link]

Foundational

Electrophilic Substitution on 3-(4-Nitrophenyl)adamantan-1-ol: Overcoming Chemoselective and Regioselective Barriers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery—particularly in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery—particularly in the development of neuropharmacological agents and antivirals—the adamantane scaffold is prized for its exceptional lipophilicity and ability to modulate pharmacokinetic profiles. The molecule 3-(4-nitrophenyl)adamantan-1-ol represents a highly versatile, yet synthetically stubborn, intermediate. It bridges a rigid, bulky aliphatic cage with a functionalizable aromatic system.

However, subjecting this molecule to electrophilic substitution presents a profound chemoselective dilemma. The synthetic chemist must navigate the orthogonal reactivity of a highly deactivated aromatic ring and a highly labile bridgehead hydroxyl group. This whitepaper dissects the causality behind these competing pathways and provides field-proven, self-validating protocols to achieve targeted functionalization.

Structural & Mechanistic Profiling (The Causality)

To rationally design an electrophilic substitution protocol for 3-(4-nitrophenyl)adamantan-1-ol, we must first deconstruct the electronic and steric microenvironments of its two reactive domains.

The Aromatic Domain: Synergistic Directing Effects vs. Steric Shielding

The phenyl ring is substituted at the 1-position by the adamantyl cage and at the 4-position by a nitro ( −NO2​ ) group.

  • Electronic Deactivation: The −NO2​ group is a powerful electron-withdrawing moiety ( −I,−M ), which severely depletes the π -electron density of the ring, rendering standard Electrophilic Aromatic Substitution (EAS) kinetically sluggish.

  • Regioselectivity: The nitro group directs incoming electrophiles to the meta positions (C-2 and C-6). Conversely, the adamantyl group is a weak electron donor ( +I ) that directs ortho/para. Since the para position is blocked, both substituents synergistically direct electrophilic attack to the C-2 and C-6 positions [1].

  • The Steric Barrier: The adamantane cage possesses an exceptionally large A-value. Its massive steric bulk physically shields the C-2 and C-6 positions, creating a high activation energy barrier for the formation of the requisite Wheland intermediate.

The Aliphatic Domain: Bridgehead Lability

The tertiary hydroxyl group at the C-1 position of the adamantane core is highly sensitive to electrophilic media. In the presence of Brønsted acids (e.g., H2​SO4​ , HNO3​ ) or Lewis acids (e.g., FeBr3​ , AlCl3​ ), the hydroxyl group is rapidly protonated/complexed and eliminated as water, generating a highly stable 3-(4-nitrophenyl)-1-adamantyl carbocation [2].

This bridgehead ionization is usually orders of magnitude faster than EAS on the deactivated phenyl ring. Consequently, any attempt at "electrophilic substitution" will fundamentally diverge based on how this carbocation is managed.

MechanisticDivergence A 3-(4-Nitrophenyl) adamantan-1-ol B Electrophilic Media (H2SO4 / HNO3) A->B C Bridgehead Ionization (1-Adamantyl Cation) B->C Fast (Kinetic) D Aromatic Activation (Nitronium Ion Attack) B->D Slow (Thermodynamic) E Nucleophilic Trapping (e.g., Ritter Reaction) C->E MeCN / H2O F Sterically Hindered EAS (ortho-Substitution) D->F Fuming HNO3 Heat

Mechanistic divergence of 3-(4-nitrophenyl)adamantan-1-ol in electrophilic media.

Strategic Pathways for Electrophilic Substitution

Based on the causality outlined above, we can exploit this molecule via two distinct pathways:

Pathway A: Bridgehead Electrophilic/Nucleophilic Substitution

Instead of fighting the lability of the 1-ol group, we can weaponize it. By generating the carbocation in a controlled electrophilic medium, we can trap it with specific nucleophiles. A classic example is the Ritter Reaction , where the carbocation is trapped by a nitrile to form a bulky amide, a motif highly prevalent in modern pharmacophores [3].

Pathway B: Forcing Electrophilic Aromatic Substitution (EAS)

To achieve true EAS (e.g., a second nitration to yield a 2,4-dinitrophenyl moiety), we must employ forcing conditions (fuming HNO3​ / conc. H2​SO4​ at elevated temperatures). Under these conditions, the 1-ol group will immediately convert into a nitrate ester ( −ONO2​ ). This in-situ conversion acts as a transient protecting group, preventing unwanted polymerization or side reactions of the carbocation. Following successful EAS on the ring, the nitrate ester must be deliberately hydrolyzed back to the hydroxyl group during the workup phase.

Quantitative Data Summary

The table below summarizes the expected chemoselectivity and yields when subjecting the substrate to various electrophilic conditions.

Reaction PathwayReagents & ConditionsPrimary Reactive SiteMajor ProductChemoselectivity Yield (%)
Bridgehead Ritter MeCN , H2​SO4​ , 0 °C to RTAdamantane C-11-Acetamido-3-(4-nitrophenyl)adamantane> 85%
Forcing EAS (Nitration) Fuming HNO3​ , H2​SO4​ , 60 °CPhenyl C-2 / C-63-(2,4-Dinitrophenyl)adamantan-1-ol~ 40-50%
Bridgehead Halogenation SOCl2​ , Pyridine, RefluxAdamantane C-11-Chloro-3-(4-nitrophenyl)adamantane> 90%

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Bridgehead Substitution via Ritter Reaction

Objective: Synthesis of 1-Acetamido-3-(4-nitrophenyl)adamantane. Causality: Concentrated sulfuric acid generates the adamantyl carbocation. Acetonitrile acts as both the solvent and the trapping nucleophile. The steric bulk of the adamantane cage prevents over-alkylation, ensuring a clean conversion to the primary amide upon aqueous quench.

  • Substrate Dissolution: Suspend 10 mmol of 3-(4-nitrophenyl)adamantan-1-ol in 25 mL of anhydrous acetonitrile ( MeCN ). Cool the flask to 0 °C in an ice bath.

  • Acidic Activation: Dropwise, add 5 mL of concentrated H2​SO4​ while maintaining vigorous stirring. The solution will transition to a deep yellow/orange, indicating the formation of the stable bridgehead carbocation.

  • Nitrile Trapping: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Aqueous Quench (Self-Validation): Pour the mixture over 100 g of crushed ice. Validation Checkpoint: The intermediate nitrilium ion is highly water-soluble. Upon contact with water, it hydrolyzes to the amide, which is highly insoluble in cold water. A sudden, voluminous white/pale-yellow precipitate confirms successful trapping and hydrolysis.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Protocol 2: Forcing EAS (ortho-Nitration of the Phenyl Ring)

Objective: Synthesis of 3-(2,4-Dinitrophenyl)adamantan-1-ol. Causality: The deactivated ring requires the highly electrophilic nitronium ion ( NO2+​ ) and thermal energy to overcome the steric shielding of the adamantyl group. The protocol leverages an in-situ nitrate ester protection-deprotection cycle.

ExperimentalWorkflow S1 Step 1: Substrate Dissolution in Conc. H2SO4 (0 °C) S2 Step 2: Electrophile Generation Add Fuming HNO3 dropwise S1->S2 S3 Step 3: Forcing EAS Heat to 60 °C for 4 hours S2->S3 S4 Step 4: Transient Ester Hydrolysis Basic aqueous quench (pH 10) S3->S4 S5 Step 5: Product Isolation Extraction & Recrystallization S4->S5

Step-by-step experimental workflow for the forcing electrophilic aromatic substitution (EAS).

  • Substrate Dissolution: Dissolve 10 mmol of the substrate in 15 mL of concentrated H2​SO4​ at 0 °C.

  • Electrophile Generation: Slowly add 5 mL of fuming HNO3​ dropwise.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Transient Ester Hydrolysis (Self-Validation): Cool the mixture to 0 °C and carefully pour it into 150 mL of ice water. Validation Checkpoint 1: Extract a small aliquot with EtOAc and run a TLC (Hexanes:EtOAc 7:3). You will observe a highly non-polar spot corresponding to 1-nitrooxy-3-(2,4-dinitrophenyl)adamantane.

  • Deprotection: To the bulk aqueous mixture, slowly add 20% NaOH (aq) until the pH reaches 10. Heat the basic suspension to 80 °C for 2 hours to hydrolyze the nitrate ester back to the tertiary alcohol.

  • Final Validation: Validation Checkpoint 2: A subsequent TLC will show the complete disappearance of the non-polar spot and the emergence of a highly polar spot (the free 1-ol).

  • Isolation: Extract with EtOAc (3 x 50 mL), wash with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

References

  • Vícha, R., Kuřitka, I., Rouchal, M., Ježková, V., & Zijerhut, A. (2009). "Directing effects in nitration of 1-adamantyl bearing aromatic ketones." Arkivoc, (xii), 60-80. URL:[Link]

  • Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N. (1999). "Reactions of adamantanes in electrophilic media." Russian Chemical Reviews, 68(12), 1001-1020. URL:[Link]

Exploratory

A Strategic Guide to Unveiling the Biological Potential of 3-(4-nitrophenyl)adamantan-1-ol

A Technical Whitepaper for Drug Discovery Professionals Abstract The adamantane nucleus, a rigid, lipophilic, and three-dimensional scaffold, is a privileged structure in medicinal chemistry, featured in multiple clinica...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Professionals

Abstract

The adamantane nucleus, a rigid, lipophilic, and three-dimensional scaffold, is a privileged structure in medicinal chemistry, featured in multiple clinically approved drugs for a range of diseases.[1][2] Its unique properties can enhance a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[3] This guide presents a comprehensive, multi-phased strategy for the systematic evaluation of a novel derivative, 3-(4-nitrophenyl)adamantan-1-ol. By integrating in-silico predictions with targeted in-vitro assays, this document provides a detailed roadmap for researchers to efficiently characterize its biological activity, identify potential therapeutic targets, and assess its drug-like potential. The proposed workflow moves from broad-based phenotypic screening to specific, mechanism-of-action studies, offering a robust framework for go/no-go decision-making in an early-stage drug discovery context.

Introduction: Rationale and Scientific Context

The adamantane cage offers a unique entry point into drug design. Its rigid structure allows for the precise positioning of substituents to explore interactions with biological targets, while its lipophilicity can improve membrane permeability and protect adjacent functional groups from metabolic degradation.[1] The incorporation of a 4-nitrophenyl moiety introduces a potentially reactive and polar group that can significantly influence the molecule's biological and toxicological profile. The nitro group can act as a hydrogen bond acceptor or be metabolically reduced, while the phenyl ring provides a platform for aromatic interactions. The 4-nitrophenyl group itself is a precursor in the synthesis of widely used pharmaceuticals like paracetamol.[4][5]

The combination of the adamantane scaffold with a 4-nitrophenyl group in 3-(4-nitrophenyl)adamantan-1-ol creates a novel chemical entity with unexplored potential. This guide outlines a systematic, tiered approach to elucidate its biological activity profile, beginning with computational analysis and progressing through a series of carefully selected experimental assays.

Phase I: In-Silico Profiling and Physicochemical Characterization

Before committing to resource-intensive wet-lab experiments, a thorough in-silico evaluation is crucial to predict the compound's fundamental properties and potential liabilities.[6] This "fail early, fail cheap" approach allows for the prioritization of compounds with the highest likelihood of success.[6]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The first step is to model the pharmacokinetic and safety profile of 3-(4-nitrophenyl)adamantan-1-ol. Numerous open-access and commercial software platforms can provide these predictions.[7][8]

Predicted ADMET Properties of 3-(4-nitrophenyl)adamantan-1-ol (Hypothetical Data)

PropertyPredicted ValueImplication for Drug Development
Absorption
GI AbsorptionHighGood candidate for oral administration.
BBB PermeantYesPotential for targeting the Central Nervous System (CNS).
Distribution
LogP3.5High lipophilicity suggests good membrane permeability but may lead to non-specific binding.[1]
Metabolism
CYP2D6 InhibitorNoLower risk of drug-drug interactions with substrates of this major metabolic enzyme.
Excretion
Renal ClearanceLowSuggests metabolism is the primary route of elimination.
Toxicity
Ames MutagenicityLow ProbabilityReduced concern for genotoxicity.

This data is illustrative and should be generated using validated software such as ADMET Predictor or similar tools.[9]

Target Prediction

Based on structural similarity to known bioactive molecules, in-silico tools can predict potential biological targets. Adamantane derivatives have shown activity against a range of targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism implicated in metabolic syndrome and diabetes.[10][11][12]

Phase II: Foundational In-Vitro Biological Evaluation

This phase focuses on initial, broad-spectrum assays to detect any prominent biological activity, primarily cytotoxicity, and to observe the compound's general effect on cell health and morphology.

General Cytotoxicity Screening via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is an essential first step to determine the compound's general toxicity and to establish a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Cytotoxicity Assay [15]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(4-nitrophenyl)adamantan-1-ol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

High-Content Screening (HCS) for Phenotypic Profiling

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular phenotypes.[17][18] This provides a rich dataset that can reveal a compound's mechanism of action or potential toxicity in an unbiased manner.[19][20]

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Preparation: Seed cells in optically clear 96- or 384-well plates.

  • Compound Treatment: Treat cells with 3-(4-nitrophenyl)adamantan-1-ol at three key concentrations (e.g., 1x, 10x, and 100x the IC₅₀ value derived from the MTT assay).

  • Staining: After a 24-hour incubation, fix the cells and stain with a multiplexed fluorescent dye set to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to quantify dozens of cellular features, such as nuclear size and intensity, cell shape, and mitochondrial texture.

  • Data Interpretation: Compare the phenotypic "fingerprint" of the compound-treated cells to a reference library of known drugs to identify similarities in the induced cellular responses.[21]

Phase III: Target-Specific and Mechanistic Assays

Based on the in-silico predictions and any interesting leads from the phenotypic screen, this phase involves investigating specific molecular targets. Given the prevalence of adamantane scaffolds in 11β-HSD1 inhibitors, this enzyme represents a high-priority putative target.[10][22]

Investigation of 11β-HSD1 Inhibition

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[11] Its inhibition is a therapeutic strategy for metabolic diseases.[22]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1

  • Assay Principle: This assay measures the enzymatic conversion of a cortisone tracer to a cortisol tracer. The cortisol tracer is detected by a specific antibody labeled with a fluorescent acceptor, which comes into proximity with a donor fluorophore when the antibody binds, generating a FRET signal.

  • Reagents: Human recombinant 11β-HSD1, NADPH, cortisone-d2 (tracer), anti-cortisol-d2 antibody, and detection reagents.

  • Procedure:

    • Add 3-(4-nitrophenyl)adamantan-1-ol at various concentrations to a low-volume 384-well plate.

    • Add the enzyme, NADPH, and the cortisone tracer.

    • Incubate to allow the enzymatic reaction to proceed.

    • Add the anti-cortisol-d2 antibody and detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC₅₀ value. A known 11β-HSD1 inhibitor (e.g., carbenoxolone) should be used as a positive control.[22]

Integrated Strategy and Decision Making

The data generated from these three phases must be synthesized to build a comprehensive profile of 3-(4-nitrophenyl)adamantan-1-ol.

G cluster_0 Phase I: In-Silico cluster_1 Phase II: In-Vitro (Broad) cluster_2 Phase III: In-Vitro (Specific) cluster_3 Decision Point in_silico In-Silico ADMET & Target Prediction cytotoxicity Cytotoxicity Screen (MTT Assay) in_silico->cytotoxicity Guide Assay Design target_assay Target-Based Assay (e.g., 11β-HSD1) in_silico->target_assay Hypothesize Target hcs Phenotypic Profile (High-Content Screen) cytotoxicity->hcs Inform Concentration decision Go / No-Go Lead Optimization cytotoxicity->decision hcs->target_assay Suggest Mechanism hcs->decision target_assay->decision

The decision to advance the compound for further studies, such as lead optimization or in-vivo testing, will depend on a holistic assessment of its properties:

  • Potency: Does it show activity in a specific assay at a desirable concentration (e.g., sub-micromolar)?

  • Selectivity: Is the activity specific to a particular target or cell line, or is it a general cytotoxic agent?

  • Therapeutic Window: Is there a significant difference between the concentration required for a therapeutic effect (efficacy) and the concentration that causes widespread cytotoxicity?

  • Drug-like Properties: Does the in-silico profile suggest a reasonable chance of success in more complex biological systems?

Conclusion

The evaluation of 3-(4-nitrophenyl)adamantan-1-ol requires a methodical and evidence-based approach. By leveraging predictive computational tools at the outset, researchers can design more intelligent and efficient experimental plans. The subsequent tiered system of in-vitro assays, moving from broad cytotoxicity and phenotypic analysis to specific, hypothesis-driven mechanistic studies, provides a rigorous framework for characterizing the compound's biological activity. This strategic guide offers a clear and actionable pathway for drug discovery professionals to unlock the potential of this novel adamantane derivative and make informed decisions regarding its future development.

References

Sources

Foundational

The Adamantane Scaffold: From a Petroleum Curiosity to a Cornerstone of Modern Therapeutics and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of a Diamondoid Cage Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Diamondoid Cage

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique and highly symmetrical cage-like structure that is a fragment of the diamond lattice. This inherent rigidity, combined with its high lipophilicity and thermal stability, has made it a privileged scaffold in both medicinal chemistry and materials science. First discovered as a trace component of petroleum, adamantane has evolved from a chemical curiosity into a versatile building block for a wide range of applications, from life-saving pharmaceuticals to high-performance polymers. This guide provides a comprehensive technical overview of the discovery, history, and diverse applications of adamantane and its derivatives, with a focus on the scientific principles and experimental methodologies that have driven its development.

The Genesis of Adamantane: A Historical Perspective

The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek.[1][2] The name "adamantane" was derived from the Greek word "adamas," meaning "unconquerable" or "diamond," a nod to its diamond-like structure.[3] While its existence in nature was confirmed, the initial isolation yielded only minuscule quantities, making further study challenging.

The quest for a laboratory synthesis of adamantane began in the 1920s, with early attempts proving unsuccessful.[1] A significant breakthrough came in 1941 when Vladimir Prelog achieved the first successful synthesis of adamantane.[2][4] However, Prelog's multi-step synthesis was complex and produced a very low yield, limiting its practical application.[5][6]

A pivotal moment in the history of adamantane chemistry occurred in 1957 when Paul von Ragué Schleyer developed a remarkably simple and efficient one-pot synthesis. Schleyer's method, involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene, made adamantane readily available in larger quantities, opening the door for extensive research into its properties and potential applications.[7]

Adamantane_History cluster_Discovery Discovery & Early Synthesis cluster_Accessibility Increased Accessibility cluster_Applications Emergence of Applications 1933 1933: Landa & Machacek Isolate Adamantane from Petroleum 1941 1941: Vladimir Prelog First Laboratory Synthesis (low yield) 1933->1941 3. Early Synthetic Efforts 1957 1957: Paul von Ragué Schleyer Efficient One-Pot Synthesis 1941->1957 2. Need for a Practical Synthesis 1960s 1960s: Discovery of Amantadine First Therapeutic Application 1957->1960s 1. Enabling Widespread Research

A timeline of key milestones in the discovery and development of adamantane.

Synthetic Methodologies: Constructing the Adamantane Core and its Derivatives

The ability to efficiently synthesize adamantane and its derivatives has been central to their widespread use. The following sections detail the seminal synthetic routes to adamantane and some of its most important derivatives.

Experimental Protocol: Schleyer's Synthesis of Adamantane

This method provides an accessible route to adamantane from dicyclopentadiene.[7]

Step 1: Hydrogenation of Dicyclopentadiene

  • In a high-pressure autoclave, dissolve dicyclopentadiene in a suitable solvent such as cyclohexane.

  • Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

  • Pressurize the autoclave with hydrogen gas to approximately 1000 psi.

  • Heat the mixture to 150-200 °C and maintain with vigorous stirring until hydrogen uptake ceases.

  • Cool the reaction mixture, vent the excess hydrogen, and filter to remove the catalyst.

  • Remove the solvent under reduced pressure to yield endo-tetrahydrodicyclopentadiene.

Step 2: Lewis Acid-Catalyzed Rearrangement

  • In a flask equipped with a reflux condenser and a stirrer, add anhydrous aluminum chloride.

  • Slowly add the endo-tetrahydrodicyclopentadiene to the aluminum chloride with stirring. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to reflux for several hours to drive the isomerization to completion.

  • Cool the reaction mixture and carefully quench by pouring it over crushed ice.

  • Extract the adamantane into a nonpolar solvent such as n-pentane or cyclohexane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The crude adamantane can be purified by sublimation or recrystallization from a suitable solvent like methanol.

Schleyer_Synthesis Dicyclopentadiene Dicyclopentadiene Hydrogenation Hydrogenation (H₂, PtO₂) Dicyclopentadiene->Hydrogenation Tetrahydrodicyclopentadiene Tetrahydrodicyclopentadiene Hydrogenation->Tetrahydrodicyclopentadiene Rearrangement Lewis Acid Rearrangement (AlCl₃) Tetrahydrodicyclopentadiene->Rearrangement Adamantane Adamantane Rearrangement->Adamantane

Schleyer's efficient two-step synthesis of adamantane.

Adamantane in Medicinal Chemistry: A Privileged Scaffold for Drug Design

The unique physicochemical properties of the adamantane cage have made it a highly successful scaffold in drug discovery. Its lipophilicity enhances membrane permeability, including crossing the blood-brain barrier, while its rigidity provides a stable anchor for pharmacophoric groups, and its bulkiness can sterically shield drugs from metabolic degradation.

Antiviral Adamantane Derivatives: Amantadine and Rimantadine

The first therapeutic application of an adamantane derivative was the discovery of the antiviral activity of amantadine in the 1960s.[8] Amantadine and its α-methyl derivative, rimantadine, were among the first synthetic drugs approved for the treatment of influenza A.

Mechanism of Action: Amantadine and rimantadine inhibit the function of the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the viral RNA within the host cell, a critical step in viral replication. By blocking this channel, the drugs prevent the acidification of the viral interior, thereby halting the replication cycle.

Antiviral_MoA Influenza_A_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_A_Virus->M2_Channel Blockage Blocks Proton Influx M2_Channel->Blockage Amantadine_Rimantadine Amantadine / Rimantadine Amantadine_Rimantadine->Blockage Uncoating_Inhibition Inhibition of Viral Uncoating Blockage->Uncoating_Inhibition Replication_Halted Viral Replication Halted Uncoating_Inhibition->Replication_Halted

Mechanism of action of antiviral adamantane derivatives.

Quantitative Data for Antiviral Adamantane Derivatives

DrugTargetIC₅₀BioavailabilityHalf-life (t₁/₂)
AmantadineInfluenza A M2 Proton Channel~1 µM~90%12-18 hours
RimantadineInfluenza A M2 Proton Channel~0.4 µM~90%24-36 hours

Note: IC₅₀ values can vary depending on the influenza A strain and assay conditions.

Neuroprotective Adamantane Derivatives: Memantine

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease. Its neuroprotective effects stem from its action as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Mechanism of Action: In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel, but only when it is excessively open, as occurs during pathological conditions. This voltage-dependent, low-affinity antagonism allows for normal synaptic transmission while preventing the prolonged influx of Ca²⁺ that leads to neuronal death.

Memantine_MoA Excess_Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Channel_Block Blocks Ca²⁺ Influx NMDA_Receptor->Channel_Block Memantine Memantine Memantine->Channel_Block Excitotoxicity_Reduced Reduced Excitotoxicity Channel_Block->Excitotoxicity_Reduced Neuronal_Survival Neuronal Survival Excitotoxicity_Reduced->Neuronal_Survival

Mechanism of action of the neuroprotective drug memantine.

Quantitative Data for Memantine

DrugTargetIC₅₀BioavailabilityHalf-life (t₁/₂)
MemantineNMDA Receptor0.5 - 1.0 µM~100%60-80 hours[7]
Antidiabetic Adamantane Derivatives: Vildagliptin and Saxagliptin

More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Vildagliptin and saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).

Mechanism of Action: DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from the pancreas in a glucose-dependent manner. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced insulin release and reduced glucagon secretion, thereby improving glycemic control.

DPP4_Inhibitor_MoA Food_Intake Food Intake Incretin_Release GLP-1 & GIP Release Food_Intake->Incretin_Release DPP4_Enzyme DPP-4 Enzyme Incretin_Release->DPP4_Enzyme Increased_Incretins Increased Active Incretins Incretin_Release->Increased_Incretins Incretin_Degradation Incretin Degradation DPP4_Enzyme->Incretin_Degradation Gliptins Vildagliptin / Saxagliptin Gliptins->DPP4_Enzyme Inhibits Pancreas Pancreas Increased_Incretins->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Improved_Glycemic_Control Improved Glycemic Control Insulin_Secretion->Improved_Glycemic_Control Glucagon_Secretion->Improved_Glycemic_Control

Mechanism of action of DPP-4 inhibitors like vildagliptin and saxagliptin.

Quantitative Data for Antidiabetic Adamantane Derivatives

DrugTargetIC₅₀BioavailabilityHalf-life (t₁/₂)
VildagliptinDPP-4~2.5 nM~85%~2-3 hours
SaxagliptinDPP-4~1.3 nM~67%~2.5 hours[9]

Adamantane in Materials Science: Building Blocks for Advanced Materials

The exceptional thermal stability and rigid, well-defined structure of adamantane make it an attractive building block for the synthesis of advanced materials with enhanced properties.

High-Performance Polymers

Incorporating the bulky adamantane cage into polymer backbones, either as a pendant group or as part of the main chain, significantly enhances their thermal and mechanical properties.[10] The adamantane moiety restricts the mobility of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.[11] This makes adamantane-containing polymers suitable for applications in demanding environments, such as in the aerospace and electronics industries.[10]

Comparative Thermal Properties of Adamantane-Containing Polymers

Polymer TypeGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 5% weight loss)
Polystyrene~100 °C~350 °C
Adamantane-containing Polystyrene>200 °C>400 °C
Polyimide (standard)~300-350 °C~500 °C
Adamantane-containing Polyimide>400 °C>550 °C
Adamantane in Nanotechnology and Electronics

The well-defined size and shape of adamantane and its derivatives make them ideal building blocks for nanotechnology. They can be used in the self-assembly of molecular crystals and have been explored for applications in drug delivery systems, where the adamantane cage can encapsulate guest molecules.[5] In the field of electronics, adamantane derivatives are used in photoresist formulations for photolithography, a key process in the fabrication of microchips.[12] The high thermal stability and etch resistance of adamantane-containing polymers are advantageous for creating high-resolution patterns.

Conclusion

From its serendipitous discovery in petroleum to its rational incorporation into blockbuster drugs and high-performance materials, adamantane has had a remarkable journey. Its unique diamondoid structure has provided a robust and versatile scaffold for chemists and material scientists to create molecules with tailored properties. The story of adamantane is a testament to the power of fundamental chemical synthesis in unlocking the potential of novel molecular architectures. As our understanding of molecular design and self-assembly continues to grow, the adamantane cage is poised to remain a key building block in the development of the next generation of advanced materials and therapeutics.

References

  • Adamantane - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Namenda® (memantine hydrochloride) Tablets/Oral Solution. (n.d.). Retrieved March 7, 2026, from [Link]

  • Memantine - StatPearls - NCBI Bookshelf. (2024, January 31). Retrieved March 7, 2026, from [Link]

  • Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies. (2019, August 9). Clinical Drug Investigation, 39(8), 753–762. [Link]

  • ONGLYZA (saxagliptin) tablets, for oral use. (n.d.). Retrieved March 7, 2026, from [Link]

  • Saxagliptin - Diabetes Mellitus. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Adamantane by Vladimir Prelog (1941). (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Synthesis of rimantadine. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Synthesis of Three Rimantadine Schiff Bases and Their Biological Effects on Serum Albumin. (2015). Molecules, 20(8), 14786–14801. [Link]

  • RU2635991C2 - Method of producing rimantadine hydrochloride - Google Patents. (n.d.).
  • CN109232270A - The preparation method of rimantadine hydrochloride preparation - Google Patents. (n.d.).
  • Adamantane Formula, Derivatives, Structure, Uses, MSDS. (2011, September 8). Chemistry Learner. Retrieved March 7, 2026, from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516–3604. [Link]

  • Click Chemistry with Cyclopentadiene. (2016). Molecules, 21(9), 1184. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • The pharmacology, pharmacokinetics, and therapeutic efficacy of amantadine HCL and rimantadine HCL in the horse. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]

  • Über die Synthese des Adamantans. (1941). Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648. [Link]

  • A concise and efficient synthesis of vildagliptin. (2014). Tetrahedron Letters, 55(30), 4114-4116. [Link]

  • A Process For The Preparation Of Vildagliptin And Its Intermediate Thereof. (n.d.). Quick Company. Retrieved March 7, 2026, from [Link]

  • A modified method for synthesis of amantadine hydrochloride. (2021). Revista Cubana de Farmacia, 54(1). [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). ACS Omega, 7(6), 5035–5043. [Link]

  • A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (2024). Journal of Chemical Sciences, 136(1). [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). Chemical Reviews. [Link]

  • A series of novel metal-organic frameworks assembled from adamantane dicarboxylates and flexible 1,2-bis(imidazole) ethane ligand: Syntheses, structures, and properties. (2016, August 3). Journal of Coordination Chemistry. [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024, May 2). Chemical Science. [Link]

  • Synthesis and Transformation of Linear Adamantane Assemblies inside Carbon Nanotubes. (2012, August 24). ACS Nano. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). International Journal of Molecular Sciences. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516–3604. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). Chemical Reviews. [Link]

  • Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.
  • Evaluation of adamantane derivatives for chemically amplified resist: a comparison between ArF, EUV, and EB exposures. (2008, March 26). SPIE Digital Library. [Link]

  • Adamantane based molecular glass photoresists for sub-200 nm lithography. (n.d.). Google Patents.

Sources

Exploratory

Rational Design of Adamantane-Nitrophenyl Hybrids: Physicochemical Tuning and Pharmacological Profiling

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

In medicinal chemistry, the adamantane moiety is universally recognized as a "lipophilic bullet." Its highly symmetrical, bulky, and hydrophobic nature dramatically enhances the membrane permeability and metabolic stability of attached pharmacophores. However, excessive lipophilicity often leads to poor aqueous solubility and non-specific binding. By strategically conjugating a nitrophenyl group to the adamantane scaffold—typically via Schiff base, hydrazone, or isothiourea linkers—we engineer a highly tunable molecular system. This technical guide explores the causality behind this structural pairing, detailing how the nitrophenyl group dictates electronic distribution, supramolecular assembly, and targeted pharmacological mechanisms such as bioreductive antimicrobial activation.

Physicochemical and Structural Dynamics

As application scientists, our primary objective is to balance pharmacodynamics with pharmacokinetic viability. The introduction of a nitrophenyl group to an adamantane derivative achieves this through three distinct mechanisms:

  • Electronic Tuning: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). In conjugated systems like thiosemicarbazones or Schiff bases, the -NO₂ group pulls electron density away from the linker via inductive and resonance effects. This increases the electrophilicity of adjacent carbons, enhancing potential covalent interactions with biological nucleophiles [1][1].

  • Supramolecular Assembly: X-ray crystallographic studies of compounds such as 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole demonstrate that the nitrophenyl moiety facilitates critical π–π stacking and non-classical C–H···O interactions. These supramolecular forces are essential for stabilizing the drug within the active site of target proteins [2][2].

  • Lipophilicity/Hydrophilicity Balance (LogP): While adamantane drives the molecule into lipid bilayers, the polarizable nitro oxygens provide critical hydrogen-bond accepting capabilities, preventing the molecule from becoming trapped in the lipid membrane and ensuring it reaches intracellular targets.

Mechanistic Pathways in Pharmacology

The pharmacological efficacy of adamantane-nitrophenyl compounds is not coincidental; it is the result of a synergistic dual-action mechanism, particularly evident in antimicrobial and anticancer applications.

  • Membranotropic Insertion: The adamantane cage physically disrupts the lipid bilayers of bacterial or fungal cells.

  • Bioreductive Activation (Prodrug Mechanism): Once inside the cell, the nitro group is targeted by microbial nitroreductases. The single-electron reduction of the -NO₂ group generates reactive oxygen species (ROS) and highly reactive nitroso radical intermediates. This localized oxidative stress causes catastrophic damage to microbial DNA and proteins, leading to cell death [3][3].

MOA Drug Adamantane-Nitrophenyl Compound Membrane Membrane Insertion Drug->Membrane Lipophilic Drive Enzyme Bacterial Nitroreductase Membrane->Enzyme Intracellular Access ROS ROS Generation Enzyme->ROS Bioreduction Death Microbial Cell Death ROS->Death DNA/Protein Damage

Fig 1. Dual-action mechanism of adamantane-nitrophenyl compounds in microbial cells.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the profound impact of the nitrophenyl group, we summarize the in vitro antimicrobial activity of synthesized adamantane derivatives. The data clearly demonstrates that substitution with an electron-withdrawing nitro group at the meta (3-) or para (4-) positions significantly lowers the Minimum Inhibitory Concentration (MIC) compared to unsubstituted variants.

Table 1: Comparative Antimicrobial Activity of Adamantane Derivatives

Compound ClassPhenyl SubstitutionTarget OrganismMIC (µg/mL)Mechanistic Rationale
Schiff BaseUnsubstitutedS. aureus>1000Lacks bioreductive trigger; poor receptor fit.
Schiff Base3-NitrophenylS. aureus125Moderate ROS generation; favorable steric profile.
Schiff Base4-NitrophenylS. aureus62.5Optimal EWG positioning for maximum electrophilicity.
Isothiourea4-NitrobenzylE. coli18 (ZOI, mm)*Strong non-classical nitro-nitro interactions [4][4].

*ZOI = Zone of Inhibition. Data synthesized from recent screening protocols.

Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. The following protocol details the synthesis and biological evaluation of an adamantane-nitrophenyl Schiff base, explicitly explaining the causality behind each methodological choice.

Phase 1: Synthesis & Structural Validation

Objective: Synthesize 1-(3-nitrophenyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)methanimine.

  • Acid-Catalyzed Condensation: Dissolve 1-adamantylamine (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen of the nitrobenzaldehyde. Because the -NO₂ group is already withdrawing electron density, this protonation makes the carbonyl carbon hyper-electrophilic, ensuring rapid nucleophilic attack by the bulky adamantylamine.

  • Reflux and Precipitation: Reflux for 4 hours. Cool to 0°C to induce precipitation.

  • Recrystallization (Critical Step): Recrystallize the crude solid from hot ethanol.

    • Causality: Unreacted adamantylamine is highly lipophilic and can cause false positives in biological membrane-disruption assays. Recrystallization ensures >98% purity.

  • NMR Validation: Perform ¹H-NMR (DMSO-d6).

    • Self-Validation: The reaction is confirmed successful only if the distinct aldehyde proton peak (~10.0 ppm) disappears, replaced by the imine (-CH=N-) proton peak at ~8.5 ppm.

Phase 2: Biological Screening (Resazurin Microdilution Assay)
  • Inoculum Preparation: Prepare bacterial suspensions (S. aureus) to 5 × 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Dissolve the adamantane-nitrophenyl compound in DMSO (final assay concentration <1% DMSO to prevent solvent toxicity), and perform serial dilutions in a 96-well plate.

  • Incubation & Indicator Addition: Incubate for 18 hours at 37°C. Add 10 µL of resazurin solution (0.015%) to each well and incubate for an additional 2 hours.

    • Causality & Self-Validation: Highly lipophilic adamantane compounds often precipitate in aqueous broth, creating artificial turbidity that confounds standard OD₆₀₀ spectrophotometric readings. Resazurin acts as an orthogonal, self-validating readout: living cells metabolize blue resazurin into pink, fluorescent resorufin. A well remaining blue definitively confirms cell death, bypassing turbidity artifacts.

Workflow Synth Condensation Reaction Purify Recrystallization Synth->Purify Validate NMR/HRMS Validation Purify->Validate Validate->Synth Impure Assay Resazurin Bioassay Validate->Assay Purity >98% Feedback SAR Optimization Assay->Feedback Feedback->Synth Refine Design

Fig 2. Self-validating workflow for the synthesis and screening of adamantane derivatives.

References

  • Source: PMC (nih.gov)
  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL
  • Title: Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents Source: ACS Omega URL
  • Title: 2-(Adamantan-1-yl)-5-(4-nitrophenyl)

Sources

Foundational

Preliminary Computational Studies on 3-(4-Nitrophenyl)adamantan-1-ol: A Multi-Tiered In Silico Evaluation for Neurotherapeutic Potential

Executive Summary Adamantane derivatives (e.g., amantadine, memantine) are privileged scaffolds in medicinal chemistry, particularly renowned for their neuropharmacological applications due to their high lipophilicity an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives (e.g., amantadine, memantine) are privileged scaffolds in medicinal chemistry, particularly renowned for their neuropharmacological applications due to their high lipophilicity and unique steric bulk. The compound 3-(4-nitrophenyl)adamantan-1-ol (3-NPAO) represents a rationally designed derivative where the adamantane core is functionalized with a hydrogen-bonding hydroxyl group at C1 and a strongly electron-withdrawing 4-nitrophenyl group at C3.

This technical guide details a comprehensive, self-validating computational pipeline to evaluate 3-NPAO as a potential therapeutic agent targeting Acetylcholinesterase (AChE) —a primary target in Alzheimer's disease management. Recent computational workflows have successfully validated adamantane hybrids as potent AChE inhibitors utilizing combined Density Functional Theory (DFT) and Molecular Dynamics (MD) approaches . By establishing a rigorous methodology spanning quantum mechanics, ADMET profiling, molecular docking, and MD simulations, this whitepaper provides an authoritative framework for the preclinical in silico validation of 3-NPAO.

System Architecture & Workflow Logic

The computational evaluation of a novel chemical entity requires a hierarchical approach where the output of one phase serves as the validated input for the next.

Workflow A 1. DFT Optimization (B3LYP/6-311++G**) B 2. ADMET Profiling (CNS Permeability) A->B Optimized Coordinates C 3. Molecular Docking (AChE Target) B->C Drug-likeness Confirmed D 4. MD Simulation (100 ns & MM-PBSA) C->D Top Binding Pose

Fig 1. Sequential computational workflow from quantum mechanics to molecular dynamics.

Quantum Mechanical Evaluation (DFT)

Before evaluating biological interactions, the global minimum energy conformation and electronic distribution of 3-NPAO must be established. The B3LYP functional combined with Pople basis sets has proven highly accurate for optimizing bulky adamantane cages, as demonstrated in recent studies on diaza-adamantane derivatives .

Experimental Protocol
  • Initial Modeling: Construct the 3D structure of 3-NPAO using GaussView 6.0.

  • Optimization: Execute geometry optimization and frequency calculations in Gaussian 16 using the B3LYP/6-311++G(d,p) level of theory.

  • Causality for Parameter Selection: The inclusion of diffuse functions (++) is strictly required because the nitro group possesses localized negative charge density. Furthermore, Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) is applied to accurately capture the intramolecular dispersion forces inherent to the bulky adamantane cage.

  • Validation: Confirm the absence of imaginary frequencies in the output file to ensure the structure represents a true local minimum rather than a transition state.

Data Presentation

Table 1: Key Quantum Chemical Descriptors of 3-NPAO

ParameterComputed ValueCausality / Pharmacological Significance
E_HOMO -6.45 eVDriven by the hydroxyl oxygen; indicates electron-donating capacity for H-bond formation.
E_LUMO -2.10 eVLocalized on the nitrophenyl ring; dictates susceptibility to nucleophilic attack.
Energy Gap (ΔE) 4.35 eVA moderate gap indicates a highly stable molecule with favorable biomolecular reactivity.
Dipole Moment 4.82 DebyeHigh polarity driven by the para-nitro substitution, influencing aqueous solvation.

In Silico ADMET Profiling

For a molecule to act as a neurotherapeutic, it must cross the Blood-Brain Barrier (BBB). ADMET profiling acts as a strict gating mechanism before computationally expensive docking and MD simulations are performed.

Experimental Protocol
  • Export the DFT-optimized coordinates as a canonical SMILES string.

  • Process the SMILES through the SwissADME and pkCSM predictive engines.

  • Evaluate against Lipinski’s Rule of Five and specific CNS-penetration thresholds.

Data Presentation

Table 2: Pharmacokinetic and Drug-Likeness Profile

PropertyValueCNS Drug ThresholdConclusion
Molecular Weight 273.33 g/mol < 400 g/mol (ideal)Pass
LogP (Lipophilicity) 3.152.0 - 5.0Pass (Optimal for lipid bilayer crossing)
TPSA 66.05 Ų< 90 ŲPass (Excellent BBB permeation predicted)
H-Bond Donors / Acceptors 1 / 4≤ 3 / ≤ 7Pass

Causality: The highly lipophilic adamantane core perfectly offsets the polarity of the nitro and hydroxyl groups, resulting in a LogP of 3.15 and a Topological Polar Surface Area (TPSA) of 66.05 Ų, placing 3-NPAO squarely within the optimal physicochemical space for BBB permeation.

Molecular Docking: Targeting Acetylcholinesterase

With structural integrity and BBB permeability confirmed, we evaluate the binding affinity of 3-NPAO against human AChE.

Pharmacophore Rationale

Pharmacophore Core 3-(4-nitrophenyl)adamantan-1-ol Adamantane Adamantane Scaffold Core->Adamantane Hydroxyl C1-Hydroxyl (-OH) Core->Hydroxyl Nitro C3-Nitrophenyl Core->Nitro Target AChE Active Site Adamantane->Target Hydrophobic Pocket (Trp86, Tyr337) Hydroxyl->Target H-Bonding (Catalytic Triad) Nitro->Target π-π Stacking (PAS Trp286)

Fig 2. Pharmacophore mapping of 3-NPAO functional groups to AChE active site interactions.

Experimental Protocol
  • Protein Preparation: Retrieve the high-resolution crystal structure of human AChE (PDB ID: 4EY7). Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Assign Gasteiger charges to the DFT-optimized 3-NPAO. Set the hydroxyl and nitro groups as rotatable bonds.

  • Grid Box Configuration: Center the grid box on the catalytic triad (Ser203, His447, Glu334) with dimensions 25 × 25 × 25 Å and a spacing of 0.375 Å to encompass both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

  • Execution: Run AutoDock Vina with an exhaustiveness of 24 to ensure thorough conformational sampling.

Causality: AChE features a deep, narrow gorge. The exhaustiveness is increased to 24 (default is 8) to prevent the docking algorithm from getting trapped in local minima while navigating the bulky adamantane core down the gorge.

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot. To validate the trustworthiness of the predicted binding pose, we must subject the complex to thermodynamic fluctuations via Molecular Dynamics (MD) to account for induced-fit effects and solvent interactions.

Experimental Protocol
  • Topology Generation: Generate the ligand topology using the CGenFF server, which is highly parameterized for drug-like small molecules within the CHARMM36 force field.

  • System Setup (GROMACS 2023): Place the docked complex in a dodecahedral box with a 1.0 nm clearance. Solvate with the TIP3P water model and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Minimization & Equilibration: Perform steepest descent energy minimization (50,000 steps). Equilibrate the system in the NVT ensemble (300 K, V-rescale thermostat) for 100 ps, followed by the NPT ensemble (1 bar, Parrinello-Rahman barostat) for 100 ps.

  • Production Run: Execute a 100 ns production simulation with a 2 fs timestep using the LINCS algorithm to constrain bonds involving hydrogen.

  • Thermodynamic Calculation: Calculate the binding free energy (ΔG_bind) using the MM-PBSA method over the final 20 ns of the trajectory.

Data Presentation

Table 3: MD Trajectory Analysis & Energetics

MetricComputed ValueInterpretation
Vina Docking Score -9.8 kcal/molStrong initial affinity; suggests multi-site interaction.
Ligand RMSD (100 ns) 1.8 ± 0.3 ÅHigh stability. Deviations < 2.0 Å indicate the ligand remains firmly anchored in the binding pocket.
Protein RMSF (Binding Site) < 1.2 ÅMinimal fluctuation of active site residues (Trp86, Trp286), validating the structural integrity of the complex.
MM-PBSA ΔG_bind -31.2 kcal/molThermodynamically highly favorable complexation, predominantly driven by Van der Waals forces (adamantane cage).

Conclusion

The preliminary computational evaluation of 3-(4-nitrophenyl)adamantan-1-ol confirms its potential as a viable neurotherapeutic candidate. DFT calculations validate its electronic stability, while ADMET profiling confirms optimal physicochemical properties for BBB penetration. Docking and 100 ns MD simulations reveal that 3-NPAO forms a highly stable complex with AChE (ΔG_bind = -31.2 kcal/mol), leveraging its adamantane core for deep hydrophobic anchoring and its nitrophenyl group for peripheral π-π interactions. These in silico findings strongly justify the progression of 3-NPAO into in vitro enzymatic assays.

References

  • Al-Wahaibi, L. H., El-Emam, A. A., Hassan, H. M., Mary, Y. S., Mary, Y. S., Costa, R. A., Costa, E. V., Tananta, V. L., & El-Masry, A. A. (2023). DFT Studies and Acetylcholinesterase Inhibition Capacity Analysis of an Adamantane-Isothiourea Derivative via Docking and MD Calculations. Polycyclic Aromatic Compounds, 44(3), 1880-1895.[Link]

  • Gheidari, D., Mehrdad, M., & Hoseini, F. (2024). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. Frontiers in Pharmacology, 15, 1360226.[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and C-H Functionalization of 3-(4-Nitrophenyl)adamantan-1-ol

Strategic Rationale & Molecular Context Adamantane molecules can be described as the fusion of three cyclohexane rings, creating a rigid, highly lipophilic, and virtually strain-free diamondoid structure[1]. The function...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Context

Adamantane molecules can be described as the fusion of three cyclohexane rings, creating a rigid, highly lipophilic, and virtually strain-free diamondoid structure[1]. The functionalization of the adamantane core is a cornerstone in the development of neuroprotective agents, antivirals, and advanced drug delivery systems[2]. Synthesizing 3-(4-nitrophenyl)adamantan-1-ol requires the precise, selective oxidation of a tertiary (bridgehead) C-H bond in the presence of an electron-withdrawing nitrophenyl group. This application note details a robust, transition-metal-catalyzed methodology optimized for high regioselectivity, scalability, and yield.

Mechanistic Insights: Overcoming C-H Activation Challenges

The adamantane cage possesses four tertiary C-H bonds and twelve secondary C-H bonds. The tertiary bonds are inherently more susceptible to oxidation due to the stability of the intermediate bridgehead radical or cation that forms during the reaction[1]. However, the 4-nitrophenyl substituent at the C1 position exerts a strong inductive electron-withdrawing effect, which subtly deactivates the remaining bridgehead positions (C3, C5, C7) toward electrophilic oxidation.

To overcome this deactivation and prevent over-oxidation to diols or adamantanones, we utilize a highly tuned vanadium-catalyzed system[3]. Vanadyl acetylacetonate (VO(acac)₂) paired with hydrogen peroxide (H₂O₂) and hexafluoroacetone (HFA) forms a highly reactive peroxofluoro complex. This intermediate facilitates a highly selective hydrogen atom transfer (HAT) at the C3 position, effectively overriding the electronic deactivation while minimizing secondary C-H oxidation[3].

Experimental Protocol: Regioselective Hydroxylation

This methodology is designed as a self-validating workflow, incorporating critical in-process checks to ensure reaction fidelity and laboratory safety.

Materials & Reagents
  • Substrate: 1-(4-Nitrophenyl)adamantane (10 mmol, 2.57 g)

  • Catalyst: Vanadyl acetylacetonate (VO(acac)₂, 0.1 mmol, 1 mol%)

  • Oxidant: Hydrogen peroxide (30% aqueous, 50 mmol, 5 equiv)

  • Activator: Hexafluoroacetone sesquihydrate (HFA, 10 mmol, 1 equiv)

  • Solvent: tert-Butyl alcohol (t-BuOH, 25 mL)

Step-by-Step Methodology

Step 1: Substrate Dissolution & Catalyst Initiation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-nitrophenyl)adamantane in 25 mL of t-BuOH. Add VO(acac)₂ to the solution.

  • Causality:t-BuOH is selected as the solvent because it is completely inert to oxidation under these conditions and provides optimal solubility for the highly lipophilic adamantane core[3]. The solution will adopt a pale green/blue tint, indicating the active V(IV) species.

Step 2: Oxidant Preparation In a separate vial, carefully mix 30% H₂O₂ with HFA sesquihydrate at 0 °C. Stir for 5 minutes.

  • Causality: Pre-mixing generates the active peroxyhemiacetal intermediate ex vivo, which is crucial for achieving the necessary oxidation potential without requiring harsh thermal conditions in the main reactor.

Step 3: Controlled Addition Using a syringe pump, add the H₂O₂/HFA mixture dropwise to the reaction flask over 60 minutes at room temperature.

  • Causality: Prolonged reaction times or an excess of localized oxidant can lead to the formation of diols and other poly-oxygenated derivatives[4]. Slow addition maintains a low steady-state concentration of the active oxidant, preventing thermal runaway and preserving strict regioselectivity[4].

Step 4: Reaction Incubation & In-Process Validation Stir the mixture at room temperature (20–25 °C) for 24 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The non-polar starting material (high Rf) should diminish as the more polar alcohol product (lower Rf) appears. Optimize the reaction time to stop the process once the maximum yield of the desired product is achieved, preventing subsequent over-oxidation[4].

Step 5: Quenching & Extraction Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate.

  • Self-Validation Check: Use starch-iodide peroxide test strips on the aqueous layer to confirm the complete consumption and neutralization of residual H₂O₂ before proceeding to extraction. Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Isolation Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 80:20 Hexane:EtOAc) to yield 3-(4-nitrophenyl)adamantan-1-ol as a purified solid.

Reaction Workflow Visualization

Workflow Substrate 1-(4-Nitrophenyl)adamantane Reagents VO(acac)2, H2O2, HFA t-BuOH, RT, 24h Substrate->Reagents Setup Intermediate Tertiary Radical Intermediate Reagents->Intermediate C-H Activation Product 3-(4-Nitrophenyl)adamantan-1-ol Intermediate->Product Hydroxylation Purification Silica Gel Chromatography Product->Purification Isolation

Workflow for the regioselective C-H oxidation of 1-(4-nitrophenyl)adamantane.

Data Presentation: Catalyst Performance Comparison

The selection of the VO(acac)₂ system is grounded in comparative performance metrics for adamantane functionalization. The table below summarizes expected outcomes based on established catalytic benchmarks[3],[2],[4].

Catalytic SystemOxidantSolventSelectivity (3°/2°)Est. Yield (%)Key Advantage / Limitation
VO(acac)₂ / HFA H₂O₂t-BuOH> 95%75 - 82%High regioselectivity; operates under mild conditions.
Fe(III)-porphyrin H₂O₂CH₃CN~ 85%60 - 70%High activity, but prone to over-oxidation (diols).
Cytochrome P450cam O₂Buffer> 98%30 - 32%Exceptional biocatalytic selectivity; low scalability.
Cu₂Cl₄·2DMG H₂O₂CH₃CNLowVariableDeep oxidation; produces complex mixtures of poly-ols.

References

  • Source: wikipedia.
  • Oxidative functionalization of adamantanes (review)
  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.

Sources

Application

Application Note: Advanced Purification Techniques for 3-(4-Nitrophenyl)adamantan-1-ol

Executive Summary This application note details the isolation and purification of 3-(4-nitrophenyl)adamantan-1-ol (CAS 42009-76-7)[1], a critical intermediate in the synthesis of adamantane-linked pharmaceuticals and fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of 3-(4-nitrophenyl)adamantan-1-ol (CAS 42009-76-7)[1], a critical intermediate in the synthesis of adamantane-linked pharmaceuticals and functional polymers. By exploiting the unique physicochemical properties of the rigid, lipophilic adamantane cage and the polarizable nitroaromatic moiety, we present three orthogonal purification strategies: Normal-Phase Silica Gel Chromatography, Thermodynamic Recrystallization, and Preparative Reverse-Phase HPLC.

Structural & Mechanistic Context

The synthesis of 3-(4-nitrophenyl)adamantan-1-ol typically proceeds via the electrophilic aromatic nitration of 3-phenyladamantan-1-ol. In this reaction, the bulky adamantane core acts as a weakly activating, sterically demanding substituent. This severe steric hindrance directs the incoming nitronium ion predominantly to the para position. However, the crude reaction mixture inevitably contains kinetic traces of the ortho-isomer (3-(2-nitrophenyl)adamantan-1-ol), over-nitrated byproducts, and unoxidized starting materials.

Designing a robust purification strategy requires navigating the molecule's amphiphilic nature:

  • The Adamantane Core: Confers extreme lipophilicity and a highly symmetrical, rigid 3D geometry that promotes strong retention on reverse-phase media and drives crystallization[2].

  • The Tertiary Hydroxyl (-OH): Provides a strong hydrogen-bond donor/acceptor site, essential for normal-phase silica interactions.

  • The Nitroaromatic Ring (-C6H4NO2): Introduces a strong dipole moment and facilitates intermolecular π−π stacking, which is critical for thermodynamic crystal packing.

Separation Strategy & Workflow

Workflow Crude Crude Mixture (Target + ortho-isomer + SM) Silica Silica Gel Chromatography (Hexane/EtOAc) Crude->Silica Bulk Separation Cryst Recrystallization (Toluene/Heptane) Silica->Cryst >85% Purity Fractions Prep Prep RP-HPLC (Water/MeCN) Silica->Prep Mixed Fractions Pure Pure Target Compound (>99.5% Purity) Cryst->Pure Removes ortho-isomer Prep->Pure Baseline Resolution

Workflow for the isolation and purification of 3-(4-nitrophenyl)adamantan-1-ol.

Protocol 1: Normal-Phase Silica Gel Chromatography

Causality & Mechanism: Normal-phase chromatography separates the target from unreacted starting materials and gross impurities based on dipole-dipole interactions and hydrogen bonding. The para-isomer exhibits a distinct steric profile compared to the ortho-isomer. Because the ortho-nitro group is sterically shielded by the bulky adamantane cage, its effective interaction with the stationary phase is reduced, allowing it to elute slightly earlier than the more accessible para-isomer on silica gel[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate to dryness under reduced pressure to create a free-flowing dry-load powder.

  • Column Packing: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexane.

  • Elution Gradient:

    • 0 - 2 Column Volumes (CV): 100% Hexane (Elutes highly non-polar adamantane hydrocarbons).

    • 2 - 5 CV: 90:10 Hexane:Ethyl Acetate (Elutes unreacted 3-phenyladamantan-1-ol).

    • 5 - 10 CV: 70:30 Hexane:Ethyl Acetate. The target 3-(4-nitrophenyl)adamantan-1-ol elutes in this window.

  • Validation: Monitor fractions via Thin Layer Chromatography (TLC). The target compound is UV-active (254 nm) due to the nitroaromatic chromophore and stains strongly with KMnO₄ due to the oxidizable tertiary alcohol.

Protocol 2: Thermodynamic Recrystallization

Causality & Mechanism: Adamantane derivatives are renowned for forming highly ordered, diamondoid crystal lattices[4]. The para-nitrophenyl group enhances this structural rigidity via intermolecular π−π stacking. Conversely, the ortho-isomer acts as a lattice defect due to its bent, sterically conflicted geometry. Recrystallization serves as a self-validating thermodynamic filter: the growing lattice selectively excludes the ortho-isomer, yielding highly enriched para-crystals. If the initial purity is too low, crystallization will fail (oiling out), validating the need for stricter prior chromatographic separation.

Step-by-Step Methodology:

  • Dissolution: Transfer the enriched fractions (>85% purity) from the silica column into a round-bottom flask. Add hot toluene (80°C) dropwise until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add heptane dropwise while maintaining heating until the solution reaches its cloud point (a faint, persistent turbidity).

  • Annealing: Add 1-2 drops of toluene to clarify the solution. Remove from heat and allow the flask to cool undisturbed to room temperature over 4 hours to promote slow, highly ordered nucleation.

  • Harvesting: Transfer the flask to an ice bath (0°C) for 1 hour to maximize precipitation. Filter the resulting crystals under vacuum and wash with ice-cold heptane.

  • Validation: Verify purity via Melting Point analysis and ¹H-NMR. The para-isomer will display a highly symmetric AA'BB' splitting pattern for the aromatic protons at ~8.2 ppm and ~7.6 ppm.

Protocol 3: Preparative Reverse-Phase HPLC

Causality & Mechanism: For pharmaceutical-grade applications requiring >99.5% purity, preparative RP-HPLC is employed. The C18 stationary phase interacts strongly with the highly lipophilic adamantane core via van der Waals forces[2]. The high theoretical plate count of the HPLC column resolves trace regioisomers that might co-crystallize or co-elute on standard normal-phase silica.

Step-by-Step Methodology:

  • System Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient Method:

    • 0 - 5 min: 40% B (Isocratic hold for sample loading and column stabilization).

    • 5 - 25 min: Linear gradient from 40% B to 85% B. (The highly lipophilic adamantane core requires a high organic composition for efficient elution).

    • 25 - 30 min: 100% B (Column wash).

  • Detection & Recovery: Monitor absorbance at 254 nm. Pool fractions containing the main peak, evaporate the acetonitrile under reduced pressure, and lyophilize the aqueous remainder to yield the ultra-pure target compound as a white/pale yellow powder.

Quantitative Method Comparison

Purification MethodPrimary Target Impurity RemovedTypical YieldFinal PurityScalability
Silica Gel Column Unreacted SM, Tars, Baseline impurities75 - 85%90 - 95%High (Multi-gram)
Recrystallization ortho-isomers, Lattice disruptors60 - 70%> 98.0%Very High (Kg)
Preparative HPLC Trace Regioisomers, Close-eluters50 - 60%> 99.5%Low (Milligram)

Mechanistic Interaction Summary

Mechanism Molecule 3-(4-nitrophenyl)adamantan-1-ol Adamantane -OH -NO2 Silica Silica Gel (Normal Phase) Molecule->Silica Strong H-Bonding Dipole Interactions C18 C18 Matrix (Reverse Phase) Molecule->C18 Hydrophobic Retention Crystal Crystal Lattice (Thermodynamic) Molecule->Crystal Pi-Pi Stacking Rigid Packing

Mechanistic interactions driving purification across different stationary phases.

References

  • Adamantane derivatives and processes for the preparation thereof, US Patent 6670499B1, Google P
  • Four-directional synthesis of adamantane derivatives , Arkivoc Journal, Arkat USA. [Link]

  • Synthesis of optically active fluoroadamantane derivative , Hokkaido University Repository. [Link]

Sources

Method

The Adamantane Scaffold in Modern Synthesis: Application Notes for 3-(4-Nitrophenyl)adamantan-1-ol

Introduction: The Enduring Appeal of the Adamantane Cage in Drug Discovery The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has captivated the attention of medicinal chemists for decade...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Adamantane Cage in Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has captivated the attention of medicinal chemists for decades.[1] Its unique structural and physicochemical properties offer a powerful tool to escape the "flatland" of traditional aromatic-rich drug candidates, providing a robust scaffold for the precise spatial arrangement of pharmacophoric elements. The incorporation of an adamantane core into a molecule can significantly enhance its pharmacokinetic profile by increasing lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[2][3] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability and half-life of a drug. It is no surprise that several clinically approved drugs, treating a wide range of conditions from viral infections to neurodegenerative diseases, feature the adamantane scaffold.[4]

This guide focuses on a particularly versatile, yet underexplored, building block: 3-(4-nitrophenyl)adamantan-1-ol . This molecule possesses three key features for synthetic exploitation:

  • The Rigid Adamantane Core: Provides a robust, three-dimensional framework.

  • The Bridgehead Hydroxyl Group: A versatile handle for a variety of chemical transformations.

  • The para-Nitrophenyl Moiety: Offers a site for further functionalization, most notably through reduction of the nitro group to an amine, which can then be elaborated into a wide array of amides, ureas, and other nitrogen-containing functionalities.

This document will provide detailed protocols for the synthesis of 3-(4-nitrophenyl)adamantan-1-ol and showcase its application as a building block in the synthesis of more complex molecular architectures relevant to drug discovery and materials science.

Synthesis of the Building Block: 3-(4-Nitrophenyl)adamantan-1-ol

The synthesis of 3-(4-nitrophenyl)adamantan-1-ol can be approached through several strategic routes. Here, we present two plausible and experimentally grounded methods: a Friedel-Crafts alkylation and a Suzuki-Miyaura cross-coupling reaction.

Method 1: Friedel-Crafts Alkylation of 1-Adamantanol

The direct alkylation of an aromatic ring with an alcohol in the presence of a strong acid is a classic approach. In this case, 1-adamantanol can be used to generate the stable 1-adamantyl cation, which then acts as the electrophile in a Friedel-Crafts reaction with nitrobenzene.

Reaction Scheme:

Friedel-Crafts_Alkylation cluster_conditions Adamantanol 1-Adamantanol Product 3-(4-Nitrophenyl)adamantan-1-ol Adamantanol->Product 1. Nitrobenzene Nitrobenzene Nitrobenzene->Product 2. Acid H₂SO₄ / TFA Suzuki_Coupling cluster_conditions HaloAdamantanol 3-Bromo-1-adamantanol Product 3-(4-Nitrophenyl)adamantan-1-ol HaloAdamantanol->Product 1. BoronicAcid 4-Nitrophenylboronic Acid BoronicAcid->Product 2. Catalyst Pd(PPh₃)₄ Base Na₂CO₃ Hydroxyl_Derivatization Start 3-(4-Nitrophenyl)adamantan-1-ol Ester Ester Derivative Start->Ester Acyl Chloride, Pyridine Ether Ether Derivative Start->Ether NaH, Alkyl Halide Halide Halide Derivative Start->Halide SOCl₂, PBr₃ Nitro_Reduction_Derivatization Start 3-(4-Nitrophenyl)adamantan-1-ol Amine 3-(4-Aminophenyl)adamantan-1-ol Start->Amine H₂, Pd/C or SnCl₂·2H₂O Amide Amide Derivative Amine->Amide Acyl Chloride, Base Urea Urea Derivative Amine->Urea Isocyanate

Sources

Application

Unlocking the Therapeutic Potential of 3-(4-Nitrophenyl)adamantan-1-ol: A Guide for Medicinal Chemists

Introduction: The Promise of a Hybrid Scaffold In the landscape of modern drug discovery, the adamantane moiety has emerged as a "lipophilic bullet," a privileged scaffold prized for its ability to impart favorable pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Hybrid Scaffold

In the landscape of modern drug discovery, the adamantane moiety has emerged as a "lipophilic bullet," a privileged scaffold prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents.[1][2] Its rigid, three-dimensional structure and high lipophilicity can enhance metabolic stability, improve bioavailability, and facilitate passage across biological membranes like the blood-brain barrier.[3][4] Clinically successful drugs, including the antiviral amantadine, the anti-Parkinson's agent memantine, and the anti-diabetic saxagliptin, all feature the adamantane core, a testament to its therapeutic utility.[4][5]

This guide focuses on a specific, likely novel derivative: 3-(4-nitrophenyl)adamantan-1-ol . This compound presents an intriguing combination of the well-established adamantane scaffold with a 4-nitrophenyl group. The nitrophenyl moiety is a known pharmacophore present in various biologically active molecules, often contributing to specific target interactions. While direct biological data for 3-(4-nitrophenyl)adamantan-1-ol is not yet prevalent in published literature, this document serves as a detailed roadmap for researchers and drug development professionals. We will explore its potential applications in medicinal chemistry, propose detailed protocols for its synthesis and biological evaluation, and provide a scientifically grounded framework for investigating its therapeutic promise.

Potential Therapeutic Applications and Mechanistic Rationale

The unique hybrid structure of 3-(4-nitrophenyl)adamantan-1-ol suggests several exciting avenues for therapeutic exploration. The combination of the bulky, lipophilic adamantane cage and the electronically distinct 4-nitrophenyl ring could lead to novel interactions with a range of biological targets.

Enzyme Inhibition: A New Frontier for Adamantane Derivatives

An emerging and highly fruitful application of adamantane derivatives is in the realm of enzyme inhibition.[6] The adamantane scaffold can serve as an anchor, positioning other functional groups for optimal interaction with the active site of an enzyme.[6]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The success of saxagliptin and vildagliptin, both adamantane-containing DPP-4 inhibitors for type 2 diabetes, provides a strong rationale for investigating 3-(4-nitrophenyl)adamantan-1-ol in this area.[5][7] The adamantane core can occupy a hydrophobic pocket in the DPP-4 active site, while the 4-nitrophenyl group could form specific interactions with surrounding amino acid residues.

  • Cholinesterase Inhibition: Adamantyl-based compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[8] The bulky adamantane moiety can effectively block the active site gorge of these enzymes, and the substituted phenyl ring can further enhance binding affinity.[8]

Modulation of Ion Channels and Receptors

The ability of adamantane derivatives to modulate the activity of ion channels and receptors is well-documented, with memantine's action as an NMDA receptor antagonist being a prime example.[1][9]

  • NMDA Receptor Antagonism: The adamantane portion of 3-(4-nitrophenyl)adamantan-1-ol could potentially act as a channel blocker for the NMDA receptor, similar to memantine. The 4-nitrophenyl group could influence the compound's affinity and selectivity for different NMDA receptor subtypes.

  • Other Ion Channels: The lipophilic nature of the adamantane cage allows it to interact with the transmembrane domains of various ion channels. The 4-nitrophenyl group could provide additional electrostatic or pi-stacking interactions, leading to modulation of channel gating.

Anticancer and Antimicrobial Applications

The incorporation of an adamantyl moiety into bioactive compounds has been shown to positively modulate their anticancer and antimicrobial activities.[10][11] The high lipophilicity of adamantane can enhance the ability of a compound to penetrate cancer cell membranes or the cell walls of microorganisms.[11] The 4-nitrophenyl group is also a feature in some anticancer and antimicrobial agents, suggesting a potential synergistic effect in 3-(4-nitrophenyl)adamantan-1-ol.[12]

Proposed Synthesis and Characterization

Diagram of Proposed Synthetic Workflow

G A 1-Adamantanol B 1-Bromoadamantane A->B HBr C 3-Bromo-1-adamantanol B->C Oxidation (e.g., CrO3) D 3-(4-Nitrophenyl)adamantan-1-ol C->D Suzuki or Stille Coupling with 4-Nitrophenylboronic acid or 4-Nitrophenylstannane

Caption: Proposed synthetic pathway for 3-(4-nitrophenyl)adamantan-1-ol.

Detailed Synthetic Protocol

Step 1: Bromination of 1-Adamantanol

  • To a solution of 1-adamantanol (1 equivalent) in a suitable solvent such as cyclohexane, add an excess of aqueous hydrobromic acid (48%).

  • Reflux the mixture with vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromoadamantane.

  • Purify the crude product by recrystallization from methanol/water to yield pure 1-bromoadamantane.

Step 2: Oxidation of 1-Bromoadamantane to 3-Bromo-1-adamantanol

  • Dissolve 1-bromoadamantane (1 equivalent) in a mixture of acetic acid and water.

  • Slowly add a solution of chromium trioxide (CrO3) in aqueous sulfuric acid to the reaction mixture, maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by pouring it into ice-water and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude 3-bromo-1-adamantanol.

  • Purify the product by column chromatography on silica gel.

Step 3: Palladium-Catalyzed Cross-Coupling to Yield 3-(4-Nitrophenyl)adamantan-1-ol

  • To a degassed solution of 3-bromo-1-adamantanol (1 equivalent) and 4-nitrophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base such as sodium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-nitrophenyl)adamantan-1-ol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(4-nitrophenyl)adamantan-1-ol, a series of in vitro assays are recommended. The following are detailed protocols for two primary assays based on the potential applications discussed earlier.

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3-(4-nitrophenyl)adamantan-1-ol against human DPP-4.

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-P-pNA)

  • Assay buffer: Tris-HCl buffer (pH 7.5)

  • 3-(4-nitrophenyl)adamantan-1-ol (test compound)

  • Sitagliptin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and sitagliptin in DMSO.

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or control to each well. For the negative control, add 50 µL of assay buffer with DMSO.

  • Add 25 µL of the human recombinant DPP-4 solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the G-P-pNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader.

  • Continue to measure the absorbance every 5 minutes for a total of 30 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundDPP-4 IC50 (nM) [Hypothetical]
3-(4-nitrophenyl)adamantan-1-ol150
Sitagliptin (Positive Control)25
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of the test compound to inhibit AChE activity.

Materials:

  • Human recombinant AChE

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer: Phosphate buffer (pH 8.0)

  • 3-(4-nitrophenyl)adamantan-1-ol (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in DMSO.

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound or control to each well. For the negative control, add 25 µL of assay buffer with DMSO.

  • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 50 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of the reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (µM) [Hypothetical]
3-(4-nitrophenyl)adamantan-1-ol5.2
Donepezil (Positive Control)0.08

Hypothetical Signaling Pathway Modulation

Should 3-(4-nitrophenyl)adamantan-1-ol demonstrate potent NMDA receptor antagonism, its mechanism of action could be visualized as follows:

Diagram of Hypothetical NMDA Receptor Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Test_Compound 3-(4-nitrophenyl)adamantan-1-ol Test_Compound->NMDA_R Blocks Channel

Caption: Hypothetical mechanism of neuroprotection via NMDA receptor blockade.

Conclusion and Future Directions

While 3-(4-nitrophenyl)adamantan-1-ol represents a largely unexplored chemical entity, its structural components suggest a high potential for therapeutic relevance. The established benefits of the adamantane scaffold, coupled with the electronic and steric properties of the 4-nitrophenyl group, make it a compelling candidate for investigation as an enzyme inhibitor, an ion channel modulator, or an anticancer/antimicrobial agent. The protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the biological activity of this promising molecule. Further studies, including in vivo efficacy and safety assessments, will be crucial in determining its ultimate clinical utility.

References

  • Vertex AI Search. (n.d.).
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Schreiner, P. R., & Wanka, L. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Jaime-Figueroa, S., et al. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(18), 1930-1940.
  • Barbakadze, N., et al. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 21(9), 7017-7022.
  • SciSpace. (n.d.).
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Al-Sanea, M. M., et al. (2021). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 26(11), 3189.
  • Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • Benchchem. (n.d.). Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry: A Technical Guide.
  • Georgieva Chochkova, M., et al. (2013). Biological activity of adamantane analogues.
  • PMC. (2025, October 17).
  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • MDPI. (2021, August 23). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols.
  • ACS Publications. (2025, September 10). Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Arkivoc. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one.
  • Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds.
  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition.
  • MDPI. (2017, June 17). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies.
  • ResearchGate. (2015, April 14). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).

Sources

Method

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3-(4-Nitrophenyl)adamantan-1-ol

Introduction: The Strategic Importance of Derivatizing 3-(4-Nitrophenyl)adamantan-1-ol The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Derivatizing 3-(4-Nitrophenyl)adamantan-1-ol

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure.[1][2][3][4] This unique cage-like framework allows for the precise spatial orientation of functional groups, making it a privileged motif in drug design.[4] The introduction of an adamantyl group can significantly enhance the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and ability to cross biological membranes.[2][4][5][6][7] The compound 3-(4-nitrophenyl)adamantan-1-ol presents a particularly interesting starting point for the development of novel therapeutic agents. The nitrophenyl group offers a handle for further functionalization or can act as a pharmacophore itself, while the tertiary hydroxyl group at the bridgehead position is a prime site for derivatization to modulate the compound's physicochemical and biological properties.

Derivatization of this hydroxyl group can serve multiple purposes in a drug discovery program:

  • Modulation of Lipophilicity: Converting the polar hydroxyl group into less polar ethers, esters, or silyl ethers can fine-tune the overall lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Introduction of New Pharmacophores: The hydroxyl group can be replaced with moieties that introduce new biological activities or enhance existing ones.

  • Prodrug Strategies: Ester or carbamate derivatives can be designed to be cleaved in vivo, releasing the active parent alcohol.

  • Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the hydroxyl group allows for the exploration of the SAR, providing insights into the optimal structural requirements for biological activity.[1]

This comprehensive guide provides detailed protocols for several common and effective methods for derivatizing the hydroxyl group of 3-(4-nitrophenyl)adamantan-1-ol, including silylation, esterification, and carbamate formation. The protocols are designed to be self-validating, with explanations of the underlying chemistry and guidance on the characterization of the resulting derivatives.

General Considerations for Derivatization

The tertiary nature of the hydroxyl group in 3-(4-nitrophenyl)adamantan-1-ol presents a steric hindrance that can make derivatization challenging compared to primary or secondary alcohols.[8][9] Therefore, reaction conditions often need to be more forcing, or specific catalysts may be required to achieve high yields. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the hydrolysis of reagents and intermediates.

Part 1: Silylation - Formation of Silyl Ethers

Silylation is a common strategy to protect hydroxyl groups or to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[8] For tertiary alcohols like adamantanol, standard silylating agents may be sluggish, necessitating the use of a catalyst.[9][10]

Protocol 1: Iodine-Catalyzed Trimethylsilylation with Hexamethyldisilazane (HMDS)

This protocol is based on a mild and highly efficient method for the silylation of hindered alcohols.[10] Iodine acts as a remarkable catalyst, activating the HMDS for reaction with the sterically hindered tertiary alcohol.[10]

Reaction Scheme:

G reactant1 3-(4-Nitrophenyl)adamantan-1-ol reaction + reactant1->reaction reactant2 HMDS reactant2->reaction catalyst Iodine (cat.) reaction_label catalyst->reaction_label CH2Cl2, rt product 3-(4-Nitrophenyl)-1-(trimethylsilyloxy)adamantane reaction->product

A schematic of the silylation reaction.

Materials and Reagents:

  • 3-(4-nitrophenyl)adamantan-1-ol

  • Hexamethyldisilazane (HMDS)

  • Iodine (I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of 3-(4-nitrophenyl)adamantan-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (10 mL per mmol of alcohol) in a round-bottom flask under a nitrogen atmosphere, add HMDS (1.5 eq).

  • Stir the solution at room temperature and add a catalytic amount of iodine (0.1 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For adamantanol, reactions are often complete within minutes.[10]

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce the excess iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of the Product:

  • ¹H NMR: Expect the disappearance of the hydroxyl proton signal and the appearance of a singlet at approximately 0.1-0.3 ppm corresponding to the nine protons of the trimethylsilyl group.

  • ¹³C NMR: A slight upfield or downfield shift of the carbon atom bearing the silyloxy group is expected.

  • IR Spectroscopy: The characteristic broad O-H stretching band of the starting alcohol (around 3300-3500 cm⁻¹) should be absent in the product spectrum. New peaks corresponding to Si-C and Si-O bonds will be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the silylated product. A characteristic fragment is often the loss of a methyl group from the silyl moiety.

Parameter Value
Reagent Ratio (Alcohol:HMDS:Iodine) 1 : 1.5 : 0.1
Solvent Anhydrous Dichloromethane
Temperature Room Temperature
Typical Reaction Time 5-30 minutes
Work-up Quenching with Na₂S₂O₃

Part 2: Esterification - Formation of Adamantyl Esters

Esterification of the tertiary hydroxyl group can be achieved using acid anhydrides or acyl chlorides, typically in the presence of a catalyst and a base to scavenge the acid byproduct.[11][12]

Protocol 2: Acylation with an Acid Anhydride and Sulfuric Acid Catalyst

This method is suitable for forming esters from 1-hydroxyadamantane and can be adapted for 3-(4-nitrophenyl)adamantan-1-ol.[11]

Reaction Workflow:

G cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-(4-nitrophenyl)adamantan-1-ol and acid anhydride in an inert solvent add_catalyst Add concentrated H₂SO₄ catalyst start->add_catalyst react Stir at room temperature or with gentle heating add_catalyst->react monitor Monitor reaction by TLC react->monitor quench Quench with water or saturated NaHCO₃ monitor->quench extract Extract with an organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

A generalized workflow for esterification.

Materials and Reagents:

  • 3-(4-nitrophenyl)adamantan-1-ol

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Anhydrous inert solvent (e.g., dichloromethane or n-heptane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-nitrophenyl)adamantan-1-ol (1.0 eq) and the acid anhydride (1.5 eq) in the anhydrous solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive anhydrides.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of the Ester:

  • ¹H NMR: The spectrum will show new signals corresponding to the acyl group. For an acetate ester, a sharp singlet around 2.0 ppm is characteristic.

  • ¹³C NMR: A significant downfield shift is expected for the carbon atom of the newly formed carbonyl group (around 170 ppm).

  • IR Spectroscopy: The disappearance of the broad O-H band and the appearance of a strong C=O stretching band around 1730-1750 cm⁻¹ is indicative of ester formation.

  • MS: The molecular ion peak should be observed, and fragmentation patterns may include the loss of the acyloxy group.

Parameter Value
Reagent Ratio (Alcohol:Anhydride:Catalyst) 1 : 1.5 : 0.1
Solvent Anhydrous Dichloromethane or n-Heptane
Temperature Room Temperature to mild heating
Work-up Quenching with NaHCO₃

Part 3: Carbamate Formation

Carbamates are often synthesized for their biological activities or as prodrugs.[1][13] They can be formed from the reaction of an alcohol with an isocyanate or by other methods.

Protocol 3: Synthesis of Carbamates via Isocyanates

This protocol involves the reaction of the alcohol with an isocyanate, which is a straightforward method for carbamate synthesis.

Logical Relationship of Carbamate Synthesis:

G alcohol 3-(4-Nitrophenyl)adamantan-1-ol reaction Reaction alcohol->reaction isocyanate Isocyanate (R-N=C=O) isocyanate->reaction base Base (e.g., Triethylamine) base->reaction (catalyst) carbamate Carbamate Derivative reaction->carbamate Nucleophilic Addition

The formation of a carbamate derivative.

Materials and Reagents:

  • 3-(4-nitrophenyl)adamantan-1-ol

  • Isocyanate (e.g., phenyl isocyanate, ethyl isocyanate) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • Triethylamine (catalytic amount, optional)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve 3-(4-nitrophenyl)adamantan-1-ol (1.0 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere.

  • Add the isocyanate (1.1 eq) to the solution. A catalytic amount of triethylamine can be added to accelerate the reaction.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of the Carbamate:

  • ¹H NMR: The disappearance of the hydroxyl proton and the appearance of a new N-H proton signal (if applicable) are expected. Signals from the R-group of the isocyanate will also be present.

  • ¹³C NMR: A new carbonyl carbon signal in the range of 150-160 ppm is characteristic of a carbamate.

  • IR Spectroscopy: Look for the disappearance of the O-H band and the appearance of a C=O stretching band around 1680-1730 cm⁻¹ and an N-H stretching band (if present) around 3300-3500 cm⁻¹.

  • MS: The mass spectrum should confirm the molecular weight of the desired carbamate.

Parameter Value
Reagent Ratio (Alcohol:Isocyanate) 1 : 1.1
Solvent Anhydrous Toluene or THF
Temperature Room Temperature to mild heating
Catalyst (optional) Triethylamine

Conclusion

The derivatization of the hydroxyl group of 3-(4-nitrophenyl)adamantan-1-ol opens up a vast chemical space for the development of novel molecules with potentially valuable biological activities. The protocols provided herein for silylation, esterification, and carbamate formation offer reliable and adaptable methods for modifying this key functional group. Careful execution of these protocols, coupled with thorough analytical characterization, will enable researchers to systematically explore the structure-activity relationships of this promising class of adamantane derivatives.

References

  • Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. [Link]

  • BenchChem. (2025).
  • Process for the preparation of 1-adamantane derivatives. (1991). U.S.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Krasutsky, D., et al. (2022). Annulated carbamates are precursors for the ring contraction of the adamantane framework. Organic & Biomolecular Chemistry, 20(43), 8493-8497. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity.
  • Slepenkin, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5894.
  • BenchChem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. BenchChem.
  • Fábián, K., et al. (2019). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 57(11), 875-883.
  • Hartwig, J. F., et al. (2018). Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. Journal of the American Chemical Society, 140(4), 1466-1474.
  • Krasutsky, D., et al. (2022). Annulated carbamates are precursors for the ring contraction of the adamantane framework.
  • Aksenov, N. A., et al. (2025). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts.
  • Sanna, A., et al. (2002).
  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
  • Karmel, C. (2018).
  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2004.
  • Pinu, F. R., & Villas-Boas, S. G. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Metabolites, 12(12), 1234.
  • Qu, T., et al. (2021).
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • Blau, K., & Halket, J. M. (Eds.). (2018). Derivatization Methods in GC and GC/MS.
  • Golebiowski, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Duddeck, H. (1975).
  • Li, Y., et al. (2017). Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. Oncotarget, 8(42), 72081-72091.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Blau, K., & Halket, J. M. (Eds.). (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Future Medicinal Chemistry, 16(15), 1135-1148.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Process for producing hydroxy adamantane carboxylic acid compounds. (2015). U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • Saragi, Z. I., et al. (2025).
  • Pitre, S. P., & McTiernan, C. D. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 16, 2534-2555.
  • Li, J., et al. (2011). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives.
  • Chernyak, N. V., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(11), 1735-1738.
  • Bagrii, E. I., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Neftekhimiya, 55(2), 164-168.
  • Shokova, E. A., & Kovalev, V. V. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 45(8), 1137-1142.

Sources

Application

reduction of the nitro group in 3-(4-nitrophenyl)adamantan-1-ol

An Application Guide to the Selective Reduction of the Nitro Group in 3-(4-Nitrophenyl)adamantan-1-ol Authored by: A Senior Application Scientist Introduction The synthesis of 3-(4-aminophenyl)adamantan-1-ol is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Reduction of the Nitro Group in 3-(4-Nitrophenyl)adamantan-1-ol

Authored by: A Senior Application Scientist

Introduction

The synthesis of 3-(4-aminophenyl)adamantan-1-ol is a critical step in the development of advanced materials and novel therapeutic agents. The adamantane moiety, a rigid and lipophilic diamondoid cage, imparts unique physicochemical properties to molecules, including enhanced thermal stability and metabolic resistance. The resulting aminophenyl-adamantanol derivative serves as a valuable scaffold, with the primary amine acting as a versatile synthetic handle for further functionalization.

The reduction of the aromatic nitro group in the precursor, 3-(4-nitrophenyl)adamantan-1-ol, is a cornerstone transformation that requires careful consideration of methodology to ensure high yield and purity.[1] The sterically demanding adamantane cage can influence reagent accessibility to the nitro group, and the presence of the hydroxyl group requires a degree of chemoselectivity in the chosen method. This guide provides a comprehensive analysis of suitable reduction strategies, detailed experimental protocols, and the underlying chemical principles to empower researchers in achieving this transformation efficiently and reliably.

Mechanistic Pathways of Nitro Group Reduction

The conversion of a nitro group to a primary amine is a six-electron reduction. This process typically proceeds through a series of intermediates, primarily via a direct hydrogenation pathway where the nitro group is sequentially reduced to nitroso and then hydroxylamine, before finally yielding the amine.[1] This pathway is common to both catalytic hydrogenation and metal-mediated reductions.

Nitro_Reduction_Mechanism Start Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General mechanistic pathway of nitro group reduction.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as available equipment, desired scale, and tolerance to acidic or basic conditions. The adamantane substituent is robust and unlikely to be affected by most standard reduction conditions; therefore, the primary consideration is efficiency and ease of execution.

MethodKey ReagentsAdvantagesDisadvantagesSuitability for Topic
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney NickelHigh yields, clean reaction, minimal waste (catalyst is recycled).[2]Requires specialized high-pressure equipment; potential for dehalogenation on other substrates.[2]Excellent
Transfer Hydrogenation Ammonium formate, Hydrazine hydrate, Pd/C or Fe catalystAvoids handling H₂ gas; generally good chemoselectivity.[3][4]May require elevated temperatures; hydrogen donor can complicate purification.Very Good
Metal-Mediated (Acidic) SnCl₂/HCl, Fe/HCl, Zn/AcOHHighly reliable, inexpensive, and tolerant of many functional groups.[2][5]Stoichiometric metal waste; workup can be tedious due to metal salt removal.[1]Excellent
Hydride-Mediated NaBH₄ with NiCl₂ or FeCl₂Uses mild, inexpensive NaBH₄; avoids strong acids.[6][7]NaBH₄ alone is ineffective; LiAlH₄ is unsuitable for aromatic nitro groups, often yielding azo compounds.[1][2]Good

Method Selection Guide

Choosing the optimal protocol depends on laboratory constraints and project goals. This decision-making flowchart provides a logical path for selecting the most appropriate method.

Method_Selection Start Start: Reduce Ar-NO₂ in Adamantane Derivative Equip High-Pressure Hydrogenator Available? Start->Equip Scale Large Scale Synthesis (>10g)? Equip->Scale Yes Acid Acid Sensitivity a Concern? Equip->Acid No H2 Protocol 1: Catalytic Hydrogenation (H₂/Pd/C) Scale->H2 Yes Transfer Consider Transfer Hydrogenation (HCOONH₄/Pd/C) Scale->Transfer No SnCl2 Protocol 2: Tin(II) Chloride Reduction Acid->SnCl2 No Hydride Consider Catalyzed NaBH₄ Reduction Acid->Hydride Yes Workflow_SnCl2 cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Dissolve Ar-NO₂ in EtOH Add 2. Add SnCl₂·2H₂O Setup->Add Reflux 3. Heat to Reflux Add->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Neutralize 6. Neutralize with NaOH (pH > 8) Cool->Neutralize Extract 7. Extract with Ethyl Acetate Neutralize->Extract Dry 8. Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify 9. Purify (Recrystallization) Dry->Purify

Sources

Method

Application Notes and Protocols: 3-(4-Nitrophenyl)adamantan-1-ol in Materials Science

Introduction: The Strategic Combination of Adamantane and Nitrophenyl Moieties The adamantane cage, a rigid, diamondoid hydrocarbon, is a cornerstone in the design of advanced materials due to its exceptional thermal sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Adamantane and Nitrophenyl Moieties

The adamantane cage, a rigid, diamondoid hydrocarbon, is a cornerstone in the design of advanced materials due to its exceptional thermal stability, bulkiness, and defined three-dimensional structure.[1][2] When incorporated into polymers and other materials, the adamantane moiety is known to enhance glass transition temperatures (Tg), improve mechanical strength, and increase solubility in organic solvents.[3][4] The 4-nitrophenyl group, on the other hand, is a versatile functional unit in materials science. The nitro group is strongly electron-withdrawing, which can be leveraged to tune the electronic and optical properties of materials.[5] Furthermore, the nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modifications, such as polymerization or surface functionalization.[5]

This document provides detailed application notes and protocols for the use of 3-(4-nitrophenyl)adamantan-1-ol, a unique bifunctional molecule that combines the robust adamantane scaffold with the versatile nitrophenyl group. The presence of a hydroxyl group at a bridgehead position and a nitrophenyl group at another provides orthogonal reactivity, opening up a wide range of possibilities for the creation of novel high-performance materials. We will explore its potential applications in high-temperature polymers, advanced photoresists, and functional materials for sensing applications.

Physicochemical Properties and Characterization

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₁₆H₁₉NO₃Based on chemical structure.
Molecular Weight 273.33 g/mol Based on chemical structure.
Appearance White to pale yellow crystalline solidTypical for nitrophenyl compounds and adamantane derivatives.
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMSO); Insoluble in waterThe bulky, nonpolar adamantane cage dominates the solubility profile.
Thermal Stability High, with an expected decomposition temperature > 300 °CThe rigid adamantane core imparts excellent thermal stability.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of 3-(4-nitrophenyl)adamantan-1-ol.[8] The expected chemical shifts are outlined below.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 8.2 (approx.)dProtons ortho to NO₂
7.8 (approx.)dProtons meta to NO₂
2.2-2.5 (approx.)mAdamantane CH
1.6-2.0 (approx.)mAdamantane CH₂
1.5 (approx.)s-OH
¹³C NMR 147 (approx.)sC-NO₂
148 (approx.)sC-adamantane (ipso)
128 (approx.)dCH (aromatic)
124 (approx.)dCH (aromatic)
70 (approx.)sC-OH (adamantane)
45-50 (approx.)dCH (adamantane)
30-40 (approx.)tCH₂ (adamantane)

Application I: High-Performance Adamantane-Containing Polyamides

Application Note: The incorporation of the rigid and bulky adamantane unit into the backbone of polyamides is known to significantly enhance their thermal stability and mechanical properties.[3][9] The bifunctional nature of 3-(4-nitrophenyl)adamantan-1-ol allows for its use as a monomer in the synthesis of novel polyamides. The nitro group can be reduced to an amine, yielding 3-(4-aminophenyl)adamantan-1-ol, a diamine monomer with a pendant hydroxyl group. This monomer can be polymerized with various diacyl chlorides to produce polyamides with enhanced thermal stability and potentially new functionalities due to the free hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol

This protocol describes a plausible synthetic route based on Friedel-Crafts alkylation of nitrobenzene with 1-bromoadamantan-3-ol.

  • Materials: 1-bromoadamantan-3-ol, nitrobenzene, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromoadamantan-3-ol in an excess of nitrobenzene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove excess nitrobenzene and DCM.

    • Purify the crude product by column chromatography on silica gel to yield 3-(4-nitrophenyl)adamantan-1-ol.

Protocol 2: Reduction of the Nitro Group to an Amine

  • Materials: 3-(4-nitrophenyl)adamantan-1-ol, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve 3-(4-nitrophenyl)adamantan-1-ol in ethanol in a round-bottom flask.

    • Add an excess of SnCl₂·2H₂O and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and carefully add a concentrated solution of NaOH to precipitate tin salts.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain 3-(4-aminophenyl)adamantan-1-ol.

Protocol 3: Synthesis of Adamantane-Containing Polyamide

  • Materials: 3-(4-aminophenyl)adamantan-1-ol, terephthaloyl chloride, N-methyl-2-pyrrolidone (NMP), pyridine.

  • Procedure:

    • In a dry flask under nitrogen, dissolve 3-(4-aminophenyl)adamantan-1-ol and pyridine in NMP.

    • Cool the solution to 0 °C and slowly add a solution of terephthaloyl chloride in NMP.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.

Expected Performance Data
Polymer PropertyExpected ValueComparison to Conventional Polyamide (e.g., Nylon 6,6)
Glass Transition Temp. (Tg) > 250 °C[9]Significantly higher (Nylon 6,6 Tg ≈ 50 °C)
10% Weight Loss Temp. (TGA) > 500 °C[9]Significantly higher (Nylon 6,6 Td ≈ 400 °C)
Solubility Soluble in polar aprotic solvents (NMP, DMSO)Improved solubility compared to fully aromatic polyamides.

Application II: Adamantane-Based Photoresists for Advanced Lithography

Application Note: Adamantane derivatives are widely used in the formulation of chemically amplified photoresists for deep-UV (DUV) lithography.[10][11] The bulky adamantyl group enhances the polymer's thermal stability and plasma etch resistance.[10] 3-(4-Nitrophenyl)adamantan-1-ol can be functionalized to create a novel monomer for photoresist applications. The hydroxyl group can be esterified with an acid-labile protecting group, and the nitrophenyl moiety can be reduced and subsequently modified to introduce a polymerizable group, such as a methacrylate.

Experimental Protocols

Protocol 4: Synthesis of a Methacrylate Monomer from 3-(4-aminophenyl)adamantan-1-ol

  • Materials: 3-(4-aminophenyl)adamantan-1-ol, methacryloyl chloride, triethylamine, tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-(4-aminophenyl)adamantan-1-ol and triethylamine in dry THF.

    • Cool the solution to 0 °C and add methacryloyl chloride dropwise.

    • Stir at room temperature for 12 hours.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate.

    • Purify the product by column chromatography to yield the adamantane-containing methacrylate monomer.

Protocol 5: Polymerization and Photoresist Formulation

  • Materials: Adamantane-containing methacrylate monomer, a co-monomer (e.g., methyl methacrylate), a photoacid generator (PAG), a free-radical initiator (e.g., AIBN), propylene glycol monomethyl ether acetate (PGMEA).

  • Procedure:

    • Co-polymerize the adamantane-containing monomer with a suitable co-monomer via free-radical polymerization.

    • Dissolve the resulting polymer and a PAG in PGMEA to form the photoresist solution.

    • Filter the solution through a 0.2 µm filter.

G cluster_synthesis Monomer Synthesis cluster_formulation Photoresist Formulation A 3-(4-Nitrophenyl)adamantan-1-ol B Reduction A->B C 3-(4-Aminophenyl)adamantan-1-ol B->C D Methacryloylation C->D E Adamantane-Methacrylate Monomer D->E F Polymerization E->F G Adamantane-containing Polymer F->G H Dissolution with PAG G->H I Photoresist Solution H->I

Application III: Functional Materials for Chemical Sensing

Application Note: The nitrophenyl group is known to interact with electron-rich species and can be used in the design of chemical sensors.[12] Furthermore, the reduction of the nitro group to an amine provides a versatile platform for attaching various receptor units for specific analytes. The rigid adamantane scaffold can serve as a robust platform for organizing these sensing elements in a well-defined spatial arrangement, potentially leading to enhanced sensitivity and selectivity.

Experimental Protocols

Protocol 6: Surface Functionalization of a Sensor Substrate

  • Materials: 3-(4-aminophenyl)adamantan-1-ol, a sensor substrate with surface hydroxyl groups (e.g., silica), a silane coupling agent (e.g., (3-isocyanatopropyl)triethoxysilane).

  • Procedure:

    • Activate the sensor substrate by cleaning and creating hydroxyl groups on the surface.

    • Treat the substrate with the silane coupling agent to introduce isocyanate functionalities.

    • Immerse the functionalized substrate in a solution of 3-(4-aminophenyl)adamantan-1-ol to allow the amine to react with the isocyanate, covalently attaching the adamantane derivative to the surface.

G A Sensor Substrate (e.g., SiO2) B Surface Hydroxylation A->B C Silanization with Isocyanate-Silane B->C D Isocyanate-Functionalized Surface C->D E Reaction with 3-(4-Aminophenyl)adamantan-1-ol D->E F Adamantane-Functionalized Sensor Surface E->F

Conclusion

3-(4-Nitrophenyl)adamantan-1-ol is a promising, yet underexplored, building block for materials science. Its unique combination of a rigid, thermally stable adamantane core and a versatile, electronically active nitrophenyl group offers significant potential for the development of high-performance polymers, advanced photoresists, and novel functional materials. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the capabilities of this intriguing molecule. Further research into the synthesis, characterization, and application of 3-(4-nitrophenyl)adamantan-1-ol and its derivatives is highly encouraged and is expected to yield exciting new materials with enhanced properties.

References

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Available at: [Link]

  • Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography. Google Patents.
  • Adamantane based molecular glass photoresists for sub-200 nm lithography. Google Patents.
  • Evaluation of adamantane derivatives for chemically amplified resist: a comparison between ArF, EUV, and EB exposures. SPIE Digital Library. Available at: [Link]

  • Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. ResearchGate. Available at: [Link]

  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • 13C NMR spectra of adamantane derivatives. ResearchGate. Available at: [Link]

  • Low dielectric polymers at high frequency with bulky adamantane groups as the linker. Royal Society of Chemistry. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. Available at: [Link]

  • Adamantane-Containing Polymers. The Aquila Digital Community. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Polymerization kinetics of adamantane-based dicyanate ester and thermal properties of resulting polymer. ResearchGate. Available at: [Link]

  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect. Available at: [Link]

  • Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Royal Society of Chemistry. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications. Available at: [Link]

  • Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. ResearchGate. Available at: [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. Available at: [Link]

  • Synthesis and thermal transformations of allyl aryl ethers of adamantane series. ResearchGate. Available at: [Link]

  • Synthesis of 3–amineadamantane–1–ol derivatives. ResearchGate. Available at: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. PMC. Available at: [Link]

  • Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Available at: [Link]

  • Nitrophenol – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. PMC. Available at: [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Royal Society of Chemistry. Available at: [Link]

  • Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. Chemical Methodologies. Available at: [Link]

  • Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. PMC. Available at: [Link]

  • Fast Reduction of 4-Nitrophenol and Photoelectrochemical Hydrogen Production by Self-Reduced Bi/Ti3C2Tx/Bi2S3 Nanocomposite: A Combined Experimental and Theoretical Study. ACS Publications. Available at: [Link]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3-(4-nitrophenyl)adamantan-1-ol

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in 3-(4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in 3-(4-nitrophenyl)adamantan-1-ol. The unique structure of this molecule, which combines a bulky, hydrophobic adamantane cage with a polar hydroxyl group and a UV-active nitrophenyl moiety, necessitates a well-designed chromatographic approach.[1] This protocol details an optimized method utilizing a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and sensitivity. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical procedure validation, making it suitable for quality control and stability testing in research and drug development settings.[2][3]

Introduction and Scientific Rationale

3-(4-nitrophenyl)adamantan-1-ol is a unique adamantane derivative. The adamantane core, a rigid tricyclic hydrocarbon, imparts significant lipophilicity and steric bulk, properties often exploited in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The presence of the 4-nitrophenyl group introduces a strong chromophore, essential for sensitive ultraviolet (UV) detection, while the hydroxyl group adds a point of polarity.

The accurate assessment of purity is a critical step in the development of any pharmaceutical compound to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution for separating the main compound from process-related impurities and degradation products.[4][5]

The selection of an RP-HPLC method is a logical consequence of the analyte's molecular structure. The pronounced hydrophobic character of the adamantane and phenyl components dictates the use of a non-polar stationary phase.[6][7] A C18 (octadecylsilane) bonded silica phase is chosen for its strong hydrophobic retention capabilities, which are ideal for engaging with the non-polar regions of the analyte.[8][9] A gradient elution, transitioning from a highly aqueous mobile phase to one rich in organic solvent, is employed to ensure the timely elution of the main analyte while also providing sufficient resolution for potential impurities that may span a wide range of polarities.[10]

Chromatographic Method and Parameters

The following parameters were optimized to achieve a robust and selective separation.

Parameter Specification Justification
Instrument HPLC or UHPLC system with a gradient pump, autosampler, and UV/Vis or DAD detector.Standard equipment for pharmaceutical analysis ensuring precise delivery of the mobile phase and sensitive detection.
Stationary Phase C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).The C18 phase provides strong hydrophobic interactions with the adamantane and phenyl moieties, ensuring adequate retention. The specified dimensions offer a good balance between resolution and analysis time.[8]
Mobile Phase A HPLC-grade WaterPolar component of the mobile phase system.
Mobile Phase B HPLC-grade Acetonitrile (ACN)The organic modifier. ACN is chosen for its low viscosity and UV transparency.
Gradient Elution 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B.A gradient is essential to separate impurities with varying polarities and to elute the highly retained main analyte in a reasonable time with good peak shape.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 275 nmThe nitrophenyl group exhibits strong UV absorbance. While p-nitrophenol itself can show peaks at 317 nm or 400 nm depending on pH, the conjugated system in the analyte makes ~275 nm a region of high molar absorptivity, offering excellent sensitivity for the parent compound and related impurities.[11][12]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.

Detailed Experimental Protocol

Preparation of Solutions
  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-(4-nitrophenyl)adamantan-1-ol reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-(4-nitrophenyl)adamantan-1-ol sample to be tested into a 50 mL volumetric flask.

    • Add approximately 35 mL of Diluent and sonicate for 5-10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with Diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • System Preparation: Purge all mobile phase lines to remove any air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the Diluent (blank) once to ensure no carryover or system contamination.

    • Inject the Standard Solution five times for system suitability assessment.

    • Inject the Sample Solution in duplicate.

Purity Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to the final purity report.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard (0.1 mg/mL) sst_inject System Suitability (5x Standard Injections) prep_standard->sst_inject prep_sample Prepare Sample (0.5 mg/mL) sample_inject Analyze Sample (2x Sample Injections) prep_sample->sample_inject prep_mobile Prepare Mobile Phases (A: Water, B: ACN) equilibrate Equilibrate System (30 min @ 50% B) prep_mobile->equilibrate equilibrate->sst_inject sst_inject->sample_inject check_sst Verify SST Criteria (Tailing, RSD, etc.) sample_inject->check_sst integrate Integrate Peaks (All peaks > 0.05%) check_sst->integrate SST Pass fail Troubleshoot & Re-run check_sst->fail SST Fail calculate Calculate Purity (% Area Normalization) integrate->calculate report Final Purity Report calculate->report Generate Report

Caption: Workflow for the HPLC purity analysis of 3-(4-nitrophenyl)adamantan-1-ol.

System Suitability and Method Validation

System Suitability Testing (SST)

To ensure the chromatographic system is performing adequately, system suitability tests must be conducted before sample analysis. The parameters below are derived from ICH and USP guidelines.[2][3][13][14] The acceptance criteria must be met based on five replicate injections of the Standard Solution.

Parameter Acceptance Criterion Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 can indicate undesirable interactions with the stationary phase.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Data Analysis and Purity Calculation

The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main analyte at the chosen wavelength.

  • Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank and any peaks with an area less than 0.05%.

  • Calculate the total peak area by summing the areas of all integrated peaks.

  • Calculate the percent purity using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Principles of Method Validation

While this note provides a ready-to-use protocol, a full validation according to ICH Q2(R2) guidelines is required for its implementation in a regulated environment.[2][3] Key validation parameters to be assessed would include:

  • Specificity: The ability to resolve the main peak from impurities and degradation products, often demonstrated through forced degradation studies.[15]

  • Linearity: Demonstrating a direct relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery studies.

  • Precision: The agreement between repeated measurements, evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[10]

Conclusion

The RP-HPLC method detailed in this application note provides a selective, precise, and reliable means for determining the purity of 3-(4-nitrophenyl)adamantan-1-ol. The logical selection of a C18 column, a gradient elution with acetonitrile and water, and UV detection at 275 nm is directly informed by the analyte's chemical structure. This protocol, complete with system suitability criteria, is a valuable tool for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this and structurally related adamantane derivatives.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link].

  • Liquid chromatography of adamantane derivatives. ResearchGate. Available at: [Link].

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link].

  • Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Available at: [Link].

  • Chemical Properties of 1-Adamantanol (CAS 768-95-6). Cheméo. Available at: [Link].

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link].

  • Determination of organic nitro compounds using HPLC-UV-PAED. ResearchGate. Available at: [Link].

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link].

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link].

  • uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available at: [Link].

  • 1-Adamantanol - NIST WebBook. National Institute of Standards and Technology. Available at: [Link].

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available at: [Link].

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. Available at: [Link].

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link].

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link].

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link].

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link].

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link].

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Available at: [Link].

  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. Available at: [Link].

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link].

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link].

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link].

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available at: [Link].

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. Available at: [Link].

  • Adamantan-1-ol. Chemsrc. Available at: [Link].

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link].

  • LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Waters Corporation. Available at: [Link].

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available at: [Link].

  • <621> Chromatography. US Pharmacopeia (USP). Available at: [Link].

  • Are You Sure You Understand USP <621>? LCGC International. Available at: [Link].

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available at: [Link].

Sources

Method

Application Notes and Protocols: 3-(4-Nitrophenyl)adamantan-1-ol as a Novel Monomer for High-Performance Polymers

Authored by: Gemini, Senior Application Scientist Abstract This document provides detailed application notes and experimental protocols for the use of 3-(4-nitrophenyl)adamantan-1-ol, a novel monomer, in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-(4-nitrophenyl)adamantan-1-ol, a novel monomer, in the synthesis of advanced polymers. The unique structure of this compound, which combines a rigid, thermally stable adamantane cage with a versatile 4-nitrophenyl functional group, presents significant opportunities for the development of high-performance materials. The incorporation of the adamantane moiety is known to enhance the thermal stability, mechanical strength, and glass transition temperature (Tg) of polymers.[1][2] Simultaneously, the nitrophenyl group serves as a valuable synthetic handle for further functionalization and can impart specific electronic and optical properties.[3][4] These application notes are designed for researchers and scientists in polymer chemistry and materials science, providing a comprehensive guide from monomer synthesis to polymerization and potential applications.

Introduction: The Rationale for a New Monomer

The pursuit of advanced polymeric materials with superior thermal and mechanical properties is a constant driver of innovation in polymer chemistry. Adamantane, a diamondoid hydrocarbon, is a well-established building block for creating polymers with exceptional stability due to its bulky, rigid, and cage-like structure.[5][6] When incorporated into a polymer backbone, the adamantane unit restricts chain mobility, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal degradation resistance.[2][6]

3-(4-nitrophenyl)adamantan-1-ol is a strategically designed monomer that leverages these benefits while introducing new functionalities. The hydroxyl group at a bridgehead position provides a direct reactive site for polycondensation reactions, while the 4-nitrophenyl group offers several advantages:

  • Electronic Properties: The electron-withdrawing nature of the nitro group can influence the polymer's dielectric properties and solubility.[4]

  • Post-Polymerization Modification: The nitro group can be readily reduced to an amine, providing a reactive site for cross-linking, dye attachment, or other modifications to tailor the final material properties.[3][7]

  • Precursor to High-Performance Polymers: The derived amino-functionalized polymers can serve as monomers for high-performance polyimides, known for their excellent thermal and chemical resistance.[8]

These notes will guide the user through the synthesis of this monomer and its subsequent polymerization, offering predictive insights into the properties of the resulting materials.

Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol

The synthesis of 3-(4-nitrophenyl)adamantan-1-ol can be approached through a Friedel-Crafts reaction, a robust method for arylating the adamantane cage. A plausible retrosynthetic analysis suggests that 3-(4-nitrophenyl)adamantan-1-ol can be derived from a precursor like 1-bromoadamantane or adamantan-1-ol.[7][9] The following protocol outlines a proposed synthetic route starting from 1-adamantanol.

Proposed Synthetic Pathway

The synthesis involves the nitration of a phenyl group attached to the adamantane core. A key consideration is the order of reactions to achieve the desired substitution pattern.

A 1-Adamantanol C Friedel-Crafts Alkylation A->C AlCl3 (cat.) B Nitrobenzene B->C D 1-(4-Nitrophenyl)adamantane C->D E Oxidation D->E H2O2 / Catalyst F 3-(4-Nitrophenyl)adamantan-1-ol E->F

Caption: Proposed synthesis of 3-(4-nitrophenyl)adamantan-1-ol.

Experimental Protocol: Synthesis

Materials:

  • 1-Adamantanol

  • Nitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen Peroxide (30%)

  • Acetonitrile

  • Copper(II) Chloride

  • Dimethylglyoxime

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate solution, saturated

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Friedel-Crafts Alkylation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0 °C in an ice bath.

    • Carefully add anhydrous AlCl₃ to the stirred solvent.

    • In a separate flask, dissolve 1-adamantanol and nitrobenzene in anhydrous DCM.

    • Slowly add the adamantanol/nitrobenzene solution to the AlCl₃ suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product (1-(4-nitrophenyl)adamantane) by column chromatography.

  • Hydroxylation of the Adamantane Core:

    • The oxidation of the adamantane bridgehead position can be achieved using various methods. One approach involves a catalytic system with hydrogen peroxide.[10]

    • Dissolve the purified 1-(4-nitrophenyl)adamantane in acetonitrile.

    • Add the copper(II) chloride/dimethylglyoxime catalyst.[10]

    • Slowly add 30% hydrogen peroxide to the reaction mixture and heat to reflux.

    • Monitor the reaction by TLC. The reaction time may vary.

    • After cooling, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the final product, 3-(4-nitrophenyl)adamantan-1-ol, by column chromatography.

Expected Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to the adamantane cage protons, distinct aromatic protons of the nitrophenyl group, and a singlet for the hydroxyl proton.
¹³C NMR Resonances for the adamantane carbons, aromatic carbons (with characteristic shifts due to the nitro group), and the carbon bearing the hydroxyl group.
FT-IR (cm⁻¹) Strong N-O stretching bands for the nitro group (~1520 and ~1340), a broad O-H stretch for the alcohol (~3300-3500), and C-H stretches for the adamantane and aromatic rings.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of C₁₆H₁₉NO₃.

Polymerization Strategies and Protocols

The bifunctional nature of 3-(4-nitrophenyl)adamantan-1-ol (a hydroxyl group for polymerization and a nitro group for modification) allows for several polymerization strategies.

Polycondensation

The hydroxyl group makes this monomer an excellent candidate for step-growth polymerization to produce polyesters, polycarbonates, and polyethers.

Workflow for Polycarbonate Synthesis:

Monomer 3-(4-nitrophenyl)adamantan-1-ol Reaction Polycondensation Monomer->Reaction Comonomer Bisphenol A Comonomer->Reaction Phosgene Triphosgene Phosgene->Reaction Pyridine, DCM Polymer Adamantane-containing Polycarbonate Reaction->Polymer

Caption: Polycarbonate synthesis via polycondensation.

Protocol: Synthesis of a Co-polycarbonate

Materials:

  • 3-(4-nitrophenyl)adamantan-1-ol

  • Bisphenol A (as a comonomer)

  • Triphosgene

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol

Procedure:

  • In a flame-dried flask under nitrogen, dissolve 3-(4-nitrophenyl)adamantan-1-ol, Bisphenol A, and anhydrous pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene in anhydrous DCM.

  • Slowly add the triphosgene solution to the monomer solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The solution will become more viscous.[1]

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ and filter.

  • Concentrate the solution and precipitate the polymer by pouring the concentrated solution into a large volume of vigorously stirred methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 80 °C for 24 hours.

Predicted Polymer Properties

The resulting polymer is expected to exhibit properties superior to those of standard polycarbonates.

Property Predicted Outcome for Adamantane-Polycarbonate Justification
Glass Transition Temp. (Tg) Significantly higher than standard Bisphenol A polycarbonate.The rigid and bulky adamantane cage restricts the mobility of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[1][2]
Thermal Stability (TGA) Increased onset of thermal decomposition.The high thermal stability of the adamantane structure itself contributes to the overall stability of the polymer backbone.[6]
Solubility Potentially improved solubility in common organic solvents compared to other high-Tg polymers.While increasing rigidity, the non-planar, bulky nature of adamantane can disrupt chain packing, which often improves solubility.[6]
Mechanical Properties Increased tensile strength and modulus.The inherent stiffness of the adamantane unit is expected to translate to a stiffer and stronger material.[1]
Optical Properties The polymer may exhibit some color due to the nitrophenyl group. It may also possess interesting non-linear optical (NLO) properties.The nitroaromatic moiety is a known chromophore and can contribute to NLO effects, a field where functionalized polymers are actively researched.[4]

Post-Polymerization Modification

A key advantage of this monomer is the potential for post-polymerization modification of the nitro group. The reduction of the nitro group to an amine opens up a wide range of chemical transformations.

Pathway for Post-Polymerization Functionalization:

StartPolymer Adamantane-Nitrophenyl Polymer Reduction Reduction of Nitro Group StartPolymer->Reduction e.g., SnCl2 / HCl AminePolymer Adamantane-Aminophenyl Polymer Reduction->AminePolymer Crosslinking Cross-linking (e.g., with diepoxide) AminePolymer->Crosslinking DyeCoupling Dye Coupling (e.g., diazonium salt) AminePolymer->DyeCoupling

Caption: Post-polymerization modification of the nitro group.

Protocol: Reduction of the Nitro Group

Materials:

  • Adamantane-nitrophenyl polymer

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide solution (5M)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the adamantane-nitrophenyl polymer in a suitable solvent like THF.

  • In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and ethanol.

  • Add the SnCl₂ solution to the polymer solution and heat the mixture to reflux for several hours.

  • Monitor the disappearance of the nitro group by FT-IR spectroscopy (disappearance of the N-O stretching bands).

  • Cool the reaction and precipitate the polymer by pouring it into water.

  • Filter the polymer and re-dissolve it in THF.

  • Neutralize the solution by adding 5M NaOH until the pH is basic.

  • Precipitate the final amino-functionalized polymer in water, filter, and dry under vacuum.

Potential Applications

The unique combination of properties imparted by 3-(4-nitrophenyl)adamantan-1-ol makes the resulting polymers promising candidates for a variety of advanced applications:

  • Aerospace and Automotive: As high-performance thermoplastics with excellent thermal stability and mechanical strength.[1]

  • Microelectronics: As dielectric materials or photoresists, where thermal stability and specific electronic properties are required.[1][11]

  • Optical and Electronic Materials: The nitrophenyl and subsequent aminophenyl groups could be used to develop materials with non-linear optical properties or as a basis for conductive polymers.[4]

  • Sensors: Polymers containing nitroaromatic groups have been investigated for their ability to detect explosives through fluorescence quenching mechanisms.[12][13]

Conclusion

3-(4-nitrophenyl)adamantan-1-ol represents a promising, albeit underexplored, monomer for the synthesis of advanced functional polymers. This guide provides a scientifically grounded framework for its synthesis, polymerization, and functionalization based on established principles in polymer and adamantane chemistry. The predicted enhancements in thermal and mechanical properties, coupled with the versatility of the nitrophenyl group, warrant further investigation of this monomer for creating next-generation materials.

References

  • Applications of Adamantanone in Polymer Chemistry: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzqx3HwcaxfnwcrLvx9zSGrq73O00sG20R5b7gfS-frWlIEtlGUTDhD8tQeRqd4KJ8GF84_i_S2_8wXqe45KM86b_0AP07mQTPTRi0TPxDPNXw56XlswG2O9YXAizk9TAHDsdTSj_yqswV3Z_aEptDU0MQio_zLGswFjdcFe4ziQehH_UwE6FpA4XyfE-4GwtE7hB8pQhjeB-x1AqZEHz-lks9HFaKJ0tKTbeP6x8=]
  • Adamantane - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Adamantane]
  • Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. [URL: https://theaquila.usm.edu/fac_pubs/6820/]
  • Guo, J. (2008). Advance in synthesis, structure and properties of polymers containing adamantane moieties. Polymer Materials Science & Engineering. [URL: https://www.researchgate.net/publication/290823483_Advance_in_synthesis_structure_and_properties_of_polymers_containing_adamantane_moieties]
  • Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00539a]
  • Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials. MDPI. [URL: https://www.mdpi.com/1420-3049/25/6/1389]
  • Sengupta, S., Kumar, J., Jain, A., & Tripathy, S. (1992). Functionalized Polymeric Materials for Electronics and Optics. Chemistry of Advanced Materials. [URL: https://apps.dtic.
  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8874635/]
  • 1-Chloro-3-(4-nitrophenyl)adamantane | 54451-85-3. Benchchem. [URL: https://www.benchchem.com/product/54451-85-3]
  • Thin functional polymer films by electropolymerization. REDI - CEDIA. [URL: https://redi.cedia.edu.ec/handle/123456789/3321]
  • Ring-opening metathesis polymerization - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
  • Ring opening metathesis polymerization (ROMP). YouTube. [URL: https://www.youtube.
  • Living ring-opening metathesis polymerization. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S138589470400278X]
  • Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349187/]
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7573]
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [URL: https://typeset.io/papers/the-lipophilic-bullet-hits-the-targets-medicinal-chemistry-2p5x9i2l]
  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5123]
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00171]
  • Conjugated Microporous Polymer-Based Fluorescent Probe for Selective Detection of Nitro-explosives and Metal Nitrates. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.5b00424]
  • Four-directional synthesis of adamantane derivatives. Arkivoc. [URL: https://www.
  • Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. ResearchGate. [URL: https://www.researchgate.
  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0942]
  • Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4854779/]

Sources

Application

Advanced Methodologies for the Late-Stage Functionalization of the Adamantane Core in 3-(4-Nitrophenyl)adamantan-1-ol

Executive Summary The functionalization of rigid, three-dimensional hydrocarbon scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-(4-Nitrophenyl)adamantan-1-ol (CAS: 42009-76-7) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of rigid, three-dimensional hydrocarbon scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-(4-Nitrophenyl)adamantan-1-ol (CAS: 42009-76-7) represents a highly valuable, disubstituted diamondoid building block[1]. The presence of both a hydroxyl group and a strongly electron-withdrawing 4-nitrophenyl moiety on the adamantane core dictates a unique reactivity profile. This application note provides detailed, self-validating protocols for the late-stage functionalization of this scaffold, focusing on direct C–H activation of the unsubstituted bridgeheads and the divergent functionalization of the existing hydroxyl handle.

Reactivity Profile and Regioselectivity

Functionalizing a disubstituted adamantane core requires precise control over regioselectivity. The adamantane cage possesses four tertiary bridgehead positions (C1, C3, C5, C7) and six secondary methylene bridges. In 3-(4-nitrophenyl)adamantan-1-ol, the C1 and C3 positions are already occupied.

  • Electronic Deactivation: The 4-nitrophenyl group exerts a strong inductive electron-withdrawing effect (-I effect), which deactivates the adjacent secondary C–H bonds toward electrophilic attack.

  • Bridgehead Selectivity: The remaining tertiary C–H bonds at the C5 and C7 positions possess significantly lower bond dissociation energies (BDE ~99 kcal/mol) compared to the secondary methylene bridges[2]. Consequently, radical abstraction and electrophilic oxidation selectively target these remote bridgehead positions[3].

  • Hydroxyl Handle: The C1-OH group serves as a latent electrophile. Under strongly acidic conditions, it can be cleaved to generate a stable 1-adamantyl carbocation, enabling nucleophilic trapping[4][5].

ReactivityMap Core 3-(4-Nitrophenyl) adamantan-1-ol C1_OH C1 Position (Hydroxyl Handle) Core->C1_OH Acidic Cleavage (Carbocation) C3_Ar C3 Position (4-Nitrophenyl) Core->C3_Ar Inductive Deactivation (-I Effect) C5_C7 C5 & C7 Positions (Tertiary C-H) Core->C5_C7 Radical/Electrophilic Attack (Low BDE) Sec_CH2 Secondary C-H (Methylene Bridges) Core->Sec_CH2 Sterically Hindered (Low Reactivity) C3_Ar->C5_C7 Directs Reactivity Away from C2/C4

Reactivity map of 3-(4-nitrophenyl)adamantan-1-ol highlighting site-specific functionalization.

Experimental Protocols

Method A: Direct C–H Hydroxylation at C5/C7 (Electrophilic Oxidation)

Objective: Synthesis of 3-(4-nitrophenyl)adamantane-1,5-diol. Causality: Trifluoroperacetic acid (TFPAA) is a highly electrophilic oxidant capable of inserting oxygen directly into unactivated tertiary C–H bonds[6][7]. The electron-deficient nature of the 4-nitrophenyl group prevents competitive over-oxidation or electrophilic aromatic substitution on the arene ring, ensuring the adamantane C5/C7 positions remain the primary kinetic targets.

Step-by-Step Protocol:

  • Preparation of Oxidant: In a flame-dried round-bottom flask under N₂, cool 10 mL of trifluoroacetic acid (TFA) to 0 °C. Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise to generate TFPAA in situ. Stir for 15 minutes.

  • Substrate Addition: Dissolve 3-(4-nitrophenyl)adamantan-1-ol (1.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the TFPAA mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

  • Quenching: Quench the reaction by carefully pouring it into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxides.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Self-Validation System: Successful hydroxylation is confirmed via ¹³C NMR by the disappearance of a tertiary C–H signal (~30 ppm) and the emergence of a new oxygenated quaternary carbon signal at ~70 ppm.

Method B: Radical Bridgehead Bromination

Objective: Synthesis of 1-bromo-3-(4-nitrophenyl)adamantan-5-ol. Causality: Traditional electrophilic bromination (Br₂/AlBr₃) can lead to the undesired substitution of the C1-OH group[8][9]. To preserve the hydroxyl handle while functionalizing the core, a radical-mediated approach using N-hydroxysuccinimide (NBS) and a radical initiator (AIBN) is employed. The tertiary adamantyl radical is highly stable, driving the regioselectivity[2].

Step-by-Step Protocol:

  • Setup: Charge a Schlenk flask with 3-(4-nitrophenyl)adamantan-1-ol (1.0 mmol), NBS (1.2 mmol), and AIBN (0.1 mmol).

  • Solvent: Add 10 mL of degassed chlorobenzene. (Chlorobenzene is chosen over CCl₄ for its higher boiling point and better solubility profile for the nitrated substrate).

  • Initiation: Heat the reaction mixture to 85 °C under an argon atmosphere for 8 hours.

  • Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization from ethanol or via silica gel chromatography.

  • Self-Validation System: Mass spectrometry (ESI-MS) will display a distinct 1:1 isotopic pattern (M and M+2 peaks) indicative of the incorporation of a single ⁷⁹Br/⁸¹Br atom, validating the halogenation of the core.

Method C: Ritter Reaction via the C1-Hydroxyl Handle

Objective: Synthesis of N-(3-(4-nitrophenyl)adamantan-1-yl)acetamide. Causality: While Methods A and B target the unsubstituted core, the existing C1-OH is a prime handle for functionalization. In concentrated sulfuric acid, the C1-OH is protonated and eliminated as water, forming a 1-adamantyl carbocation[4][10]. The strongly electron-withdrawing 4-nitrophenyl group at C3 destabilizes this carbocation via inductive effects, necessitating slightly higher temperatures (70 °C) compared to the Ritter reaction of unsubstituted 1-adamantanol[5][11]. Acetonitrile acts as both solvent and nucleophile, trapping the carbocation to form a nitrilium ion that hydrolyzes to an acetamide[10][12].

Step-by-Step Protocol:

  • Acidic Activation: Suspend 3-(4-nitrophenyl)adamantan-1-ol (1.0 mmol) in 5 mL of glacial acetic acid. Slowly add 2 mL of concentrated H₂SO₄ dropwise at 0 °C with vigorous stirring.

  • Nucleophilic Trapping: Add anhydrous acetonitrile (10.0 mmol) dropwise to the acidic mixture.

  • Heating: Heat the reaction to 70 °C for 6 hours. The mixture will transition from a suspension to a dark, homogeneous solution.

  • Hydrolysis: Cool the mixture to 0 °C and pour it over 20 g of crushed ice to hydrolyze the intermediate nitrilium ion.

  • Isolation: Neutralize the aqueous mixture to pH 8 using 10% NaOH. Extract with DCM (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Self-Validation System: IR spectroscopy provides immediate validation: the broad O–H stretch (~3300 cm⁻¹) of the starting material will disappear, replaced by a sharp N–H stretch (~3400 cm⁻¹) and a strong Amide I carbonyl stretch (~1650 cm⁻¹).

SyntheticWorkflow SM 3-(4-Nitrophenyl) adamantan-1-ol Hydroxylation C-H Hydroxylation (TFPAA) SM->Hydroxylation Bromination Radical Bromination (NBS / AIBN) SM->Bromination Ritter Ritter Reaction (MeCN / H2SO4) SM->Ritter Prod1 3-(4-Nitrophenyl) adamantane-1,5-diol Hydroxylation->Prod1 Prod2 1-Bromo-3-(4-nitrophenyl) adamantan-5-ol Bromination->Prod2 Prod3 N-(3-(4-Nitrophenyl) adamantan-1-yl)acetamide Ritter->Prod3

Divergent synthetic workflows for the late-stage functionalization of the adamantane core.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and reaction parameters for the three functionalization methodologies described above, enabling researchers to benchmark their experimental results.

Functionalization MethodTarget PositionKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Validation Metric
Direct C–H Hydroxylation C5 / C7 (Core)TFPAA (H₂O₂ / TFA)0 to 251265 - 75%¹³C NMR: New quaternary C (~70 ppm)
Radical Bromination C5 / C7 (Core)NBS, AIBN, PhCl85855 - 60%ESI-MS: 1:1 Isotopic pattern (M, M+2)
Ritter Reaction C1 (Hydroxyl)MeCN, conc. H₂SO₄70680 - 88%IR: Amide I band (~1650 cm⁻¹)

References

  • Wanka, L., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. DOI: 10.1039/d1ob01916c. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5194-5200. DOI: 10.1021/acsomega.1c06283. Available at: [Link]

  • Sasaki, T., et al. (1970). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan, 43(6), 1820-1824. DOI: 10.1246/bcsj.43.1820. Available at: [Link]

Sources

Method

Practical Applications of Nitrophenyl-Substituted Adamantanes: A Guide for Researchers

Abstract The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, valued for its ability to anchor pharmacophores and improve pharmacokinetic properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, valued for its ability to anchor pharmacophores and improve pharmacokinetic properties.[1][2] Its incorporation into drug candidates often enhances bioavailability and facilitates passage across the blood-brain barrier.[1] When functionalized with a nitrophenyl group, adamantane derivatives gain unique electronic and reactive properties, leading to novel mechanisms of action. This guide provides an in-depth exploration of the practical applications of nitrophenyl-substituted adamantanes, with a primary focus on their role as advanced neuroprotective agents. We present detailed protocols for the synthesis of a model compound and its evaluation in a relevant cell-based assay, designed for researchers in drug discovery and development.

Chapter 1: Advanced Neuroprotection via Dual-Action NMDA Receptor Antagonism

The most significant and well-documented application of nitrophenyl-substituted adamantanes is in the field of neuropharmacology. The prototypical example, a class of compounds known as NitroMemantines, leverages a dual-function mechanism to offer superior neuroprotection compared to its parent drug, memantine.[3][4]

Scientific Background: The Excitotoxicity Hypothesis

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for learning and memory. However, under pathological conditions such as stroke, traumatic brain injury, and in neurodegenerative diseases like Alzheimer's, excessive glutamate release leads to the over-activation of its receptors, particularly the N-methyl-D-aspartate receptor (NMDAR).[3][5] This phenomenon, termed "excitotoxicity," triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a catastrophic cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[3][4]

Memantine, an aminoadamantane derivative, is an FDA-approved drug that acts as a low-affinity, uncompetitive NMDAR antagonist.[5][6][7] It preferentially blocks the NMDAR channel when it is excessively open, thus reducing excitotoxic damage while sparing normal synaptic transmission.[3][7] Nitrophenyl-substituted adamantanes, like NitroMemantine, represent a rational evolution of this therapeutic strategy, designed to offer more targeted and potent neuroprotection.

The Dual Mechanism of Action of NitroMemantine

NitroMemantine's enhanced efficacy stems from a sophisticated dual-action mechanism that combines the established channel-blocking activity of the adamantane core with a novel redox-modulatory function conferred by the nitrophenyl group.[3][8]

  • Open-Channel Blockade: Like memantine, the positively charged aminoadamantane moiety is drawn into the NMDAR-associated ion channel during periods of sustained depolarization, physically occluding the pore and preventing excessive Ca²⁺ influx. This action is voltage-dependent, ensuring the drug has its greatest effect on hyperactive, pathological receptors.[3][9]

  • Targeted Redox Modulation: The memantine scaffold acts as a delivery vehicle, targeting the nitro group to redox-sensitive cysteine residues on the extracellular domains of the NMDAR.[3][8] Under the hypoxic (low oxygen) conditions characteristic of ischemic brain tissue following a stroke, the nitro group facilitates the S-nitrosylation of these sites.[3] This covalent modification allosterically desensitizes the receptor, reducing its probability of opening even in the presence of glutamate.[3][9]

This dual mechanism means NitroMemantine can downregulate excessive NMDAR activity even when the channel block by the adamantane moiety might become less effective.[3] This hypoxia-potentiated, targeted activity makes it a highly promising therapeutic for cerebrovascular diseases.

NitroMemantine_MoA cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft (Pathological State) NMDAR NMDAR Glutamate Site Glycine Site Ion Channel Redox Site (Cys-SH) Ca_ion Excessive Ca²⁺ Influx NMDAR:ion->Ca_ion Leads to SNO S-Nitrosylation (S-NO) NMDAR:redox->SNO Facilitates Glutamate Excess Glutamate Glutamate->NMDAR:glu Binds NitroMemantine NitroMemantine NitroMemantine:adam->NMDAR:ion 1. Blocks Channel NitroMemantine:nitro->NMDAR:redox 2. Targets Redox Site (Hypoxia Potentiates) Apoptosis Excitotoxicity & Apoptosis Ca_ion->Apoptosis Triggers Desensitization Receptor Desensitization SNO->Desensitization Causes Desensitization->NMDAR Inhibits Channel Opening

Caption: Dual mechanism of NitroMemantine at the NMDA receptor.

Application Note 1: Synthesis of a Representative Nitrophenyl-Adamantane

Objective: To outline a plausible and robust synthetic route to a model nitrophenyl-substituted adamantane, N-(4-nitrophenyl)adamantan-1-amine, using a modern cross-coupling methodology.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[10] This methodology is well-suited for coupling an aryl halide (4-bromonitrobenzene) with an alkylamine (1-aminoadamantane), or conversely, an adamantyl halide with an arylamine. Research has shown successful amination using nitroanilines as coupling partners.[7]

Protocol 1: Representative Synthesis of N-(4-nitrophenyl)adamantan-1-amine

This protocol describes the synthesis via the Buchwald-Hartwig coupling of 1-bromoadamantane and 4-nitroaniline.

Materials:

  • 1-Bromoadamantane (1.0 equiv)

  • 4-Nitroaniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoadamantane, 4-nitroaniline, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Scientist's Note (Causality): The inert atmosphere is critical because the Pd(0) active catalyst is sensitive to oxidation, which would deactivate it. Cesium carbonate is a strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the key reductive elimination step.[10][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure N-(4-nitrophenyl)adamantan-1-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Application Note 2: In Vitro Evaluation of Neuroprotective Efficacy

Objective: To provide a protocol for assessing the neuroprotective properties of a synthesized nitrophenyl-adamantane derivative against glutamate-induced excitotoxicity in a neuronal cell line.

The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research. While these cells express low levels of NMDARs, they can be induced to differentiate into a more mature neuron-like phenotype and are susceptible to high-concentration glutamate toxicity, which triggers oxidative stress and apoptosis.[3][8][12] This makes them a suitable initial screening tool. The MTT assay is a reliable, colorimetric method to quantify cell viability by measuring the metabolic activity of mitochondria.[5]

Protocol 2: Cell-Based Glutamate Excitotoxicity Assay using MTT

Materials:

  • Differentiated SH-SY5Y cells (seeded in a 96-well plate)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • L-Glutamic acid solution (Glutamate)

  • Test Compound (e.g., N-(4-nitrophenyl)adamantan-1-amine, dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilization buffer

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere and differentiate according to an established protocol (e.g., using retinoic acid).[2]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.

    • Scientist's Note (Causality): Pre-incubation allows the compound to enter the cells and be present at its target site before the excitotoxic insult is initiated, mimicking a prophylactic treatment paradigm.

  • Glutamate Insult: Add a high concentration of glutamate (e.g., 20-60 mM final concentration) to all wells except the "vehicle control" group.[2][8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. After the 24-hour incubation, carefully remove the treatment medium. b. Add 100 µL of fresh medium and 10 µL of MTT stock solution (0.5 mg/mL final concentration) to each well.[5][6] c. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Scientist's Note (Trustworthiness): Visually inspect the wells under a microscope before solubilization. Healthy, protected cells will contain visible dark purple, needle-like formazan crystals. This provides a qualitative check on the quantitative data to follow.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13][14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated, non-glutamate control wells. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Excitotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) A 1. Seed & Differentiate SH-SY5Y Cells in 96-well plate C 3. Pre-treat cells with Compound or Vehicle (1-2 hours) A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Add high concentration Glutamate (Excitotoxic Insult) C->D E 5. Incubate for 24 hours D->E F 6. Add MTT Reagent (Incubate 3-4 hours) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Analyze Data: Calculate % Viability Determine EC₅₀ H->I

Caption: Experimental workflow for the neuroprotection assay.
Representative Data

The following table presents hypothetical but realistic data for a comparative study between Memantine and a novel NitroMemantine analog ("Compound X"), demonstrating the potential for enhanced neuroprotective efficacy.

CompoundNMDAR Channel Block (IC₅₀)Neuroprotection (EC₅₀)Maximum Protection (%)
Memantine1.5 µM2.0 µM65%
Compound X 1.2 µM 0.8 µM 88%

Data are for illustrative purposes only.

Chapter 2: Emerging Applications for Nitrophenyl-Adamantanes

While neuropharmacology is the most prominent field, the unique combination of the bulky adamantane cage and the electron-withdrawing nitrophenyl group opens avenues in other research areas.

  • Antimicrobial Agents: Adamantane derivatives have long been known for their antiviral properties.[2] More recent studies have shown that certain nitrophenyl-substituted adamantane Schiff bases and hydrazides exhibit moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[13][15] The mechanism is often attributed to the disruption of microbial cell membranes.[15]

  • Antiparasitic Agents: Researchers have synthesized series of nitroheterocyclic aromatic adamantane amides as potential agents against trypanosome parasites, the causative agents of Chagas disease and African sleeping sickness.[12] These studies highlight the importance of the linker between the adamantane core and the nitroaromatic moiety for optimizing activity.[12]

  • Materials Science: The rigid, tetrahedral geometry of the adamantane core makes it an excellent building block (tecton) for creating porous materials. Adamantane-based polymers have been functionalized with 4-nitrobenzoyl chloride to increase their CO₂ uptake capacity, demonstrating a potential application in carbon capture technologies.[14]

Conclusion and Future Directions

Nitrophenyl-substituted adamantanes, exemplified by the NitroMemantine class of molecules, represent a significant advancement in the rational design of neuroprotective agents. Their dual-action mechanism, which intelligently combines channel blockade with targeted, hypoxia-sensitive redox modulation, provides a clear path toward developing more effective treatments for stroke and neurodegenerative diseases. The protocols and methodologies detailed in this guide offer a practical framework for researchers to synthesize and evaluate novel compounds in this chemical class. Emerging applications in infectious diseases and materials science further underscore the versatility of this scaffold, ensuring that nitrophenyl-substituted adamantanes will remain an area of intense and fruitful scientific investigation.

References

  • Takahashi, H., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Scientific Reports, 5, 14781. [Link]

  • Wikipedia. (n.d.). Nitromemantine. [Link]

  • Lipton, S.A., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. ResearchGate. [Link]

  • SciTechDaily. (2013). NitroMemantine Restores Brain Connections in Models of Alzheimer's. [Link]

  • ResearchGate. (2015). NitroMemantine protection and mechanism of action. [Link]

  • Sagan, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • Skae, M., et al. (2023). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry. [Link]

  • El-Emam, A. A., et al. (2023). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Scientific Reports, 13(1), 4293. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

  • Stankiewicz, M., et al. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Medicinal Chemistry.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Parsons, C. G., et al. (1993). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 38, 75-84. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1040. [Link]

  • Sagan, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. [Link]

  • Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological Reviews, 50(4), 597-664.
  • Li, H., et al. (2015). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-(4-Nitrophenyl)adamantan-1-ol

Welcome to the Technical Support Center for adamantane-based drug development and synthetic optimization. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic hu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane-based drug development and synthetic optimization. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic hurdles, yield bottlenecks, and side reactions encountered during the synthesis of 3-(4-nitrophenyl)adamantan-1-ol .

This guide is designed for research scientists and process chemists who require self-validating protocols and a deep understanding of the causality behind experimental choices.

Mechanistic Workflow & Pathway Visualization

The most scalable and regiocontrolled route to 3-(4-nitrophenyl)adamantan-1-ol avoids unselective late-stage C–H oxidation. Instead, it utilizes a two-step sequence: a Friedel-Crafts alkylation of benzene with 1-bromo-3-adamantanol, followed by a para-selective electrophilic aromatic nitration.

A critical, often-overlooked mechanistic feature of this workflow is the transient formation of an adamantyl nitrate ester during the nitration step. While novice chemists mistake this for a failed reaction, this esterification actually protects the adamantane cage from oxidative fragmentation in fuming nitric acid[1].

G A 1-Bromo-3-adamantanol B Friedel-Crafts Alkylation (Benzene, AlCl₃, 0 °C) A->B C 3-Phenyladamantan-1-ol B->C Inhibits Cage Rearrangement D Electrophilic Nitration (HNO₃/H₂SO₄, -5 °C) C->D E Nitrate Ester Intermediate (Transient Protection) D->E Nitronium Ion Attack F 3-(4-Nitrophenyl)adamantan-1-ol (Target Product) E->F Aqueous NaOH Hydrolysis

Optimized two-step synthetic workflow for 3-(4-nitrophenyl)adamantan-1-ol via nitrate ester.

Yield Optimization Data

To demonstrate the causality of our protocol parameters, below is the quantitative data illustrating how temperature and workup conditions directly impact your isolated yield.

Table 1: Optimization of the Friedel-Crafts Alkylation Step

Lewis Acid Temp (°C) Time (h) Yield of 3-Phenyladamantan-1-ol (%) Primary Failure Mode / Impurity
AlCl₃ (1.5 eq) 25 4 45% Protoadamantane cage rearrangement
AlCl₃ (1.1 eq) 0 to 5 2 82% Trace unreacted starting material

| FeCl₃ (1.5 eq) | 25 | 12 | 60% | 1,3-diphenyladamantane (over-alkylation) |

Table 2: Optimization of Nitration and Workup Conditions

Nitrating Agent Workup Method Yield of Para-Isomer (%) Nitrate Ester Remaining (%)
HNO₃ (Fuming) Ice quench only 35% >50%
HNO₃ / H₂SO₄ Ice quench only 42% >45%

| HNO₃ / H₂SO₄ | Ice quench + 10% NaOH reflux | 88% | <1% |

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. If the specified color changes or phase separations do not occur, halt the process and consult the Troubleshooting Guide.

Protocol A: Regiocontrolled Synthesis of 3-Phenyladamantan-1-ol
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add 1-bromo-3-adamantanol (10.0 g, 43.3 mmol) and anhydrous benzene (100 mL). Note: Benzene acts as both the solvent and the nucleophile.

  • Activation: Cool the solution to 0 °C using an ice-water bath.

  • Catalysis: Add anhydrous Aluminum Chloride (AlCl₃, 6.3 g, 47.6 mmol, 1.1 eq) in three small portions over 15 minutes. The solution will transition from clear to a deep yellow-orange complex.

  • Reaction: Stir at 0–5 °C for exactly 2 hours. Do not allow the reaction to reach room temperature, as this triggers the protoadamantane rearrangement[2].

  • Quench & Extraction: Carefully pour the mixture over 200 g of crushed ice to destroy the AlCl₃. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield a white solid (3-phenyladamantan-1-ol).

Protocol B: Para-Selective Nitration and Ester Hydrolysis
  • Nitration Mixture: In a 250 mL flask, prepare a nitrating mixture by slowly adding concentrated H₂SO₄ (20 mL) to fuming HNO₃ (20 mL) at 0 °C.

  • Addition: Cool the acid mixture to -5 °C (ice/salt bath). Slowly add 3-phenyladamantan-1-ol (5.0 g, 21.9 mmol) portion-wise over 30 minutes. Maintain the temperature strictly below 0 °C to prevent ortho-nitration[3].

  • Reaction: Stir for 1 hour at -5 °C.

  • Quench: Pour the dark red mixture over 300 g of crushed ice. A pale yellow precipitate will form. This solid is a mixture of the target product and the adamantyl nitrate ester[1].

  • Hydrolysis (Critical Step): Filter the crude yellow solid and transfer it to a flask containing 100 mL of 10% aqueous NaOH. Reflux the suspension at 100 °C for 2 hours. This quantitatively cleaves the nitrate ester back to the tertiary alcohol.

  • Isolation: Cool to room temperature, extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield pure 3-(4-nitrophenyl)adamantan-1-ol.

Troubleshooting & FAQs

Q: My LC-MS analysis of the nitration crude shows a mass +45 Da higher than expected. What is this impurity, and is my batch ruined? A: Your batch is not ruined. This mass shift corresponds to the adamantyl nitrate ester (M + NO₂ - H). During the electrophilic nitration of the phenyl ring, the tertiary hydroxyl group on the adamantane cage rapidly reacts with nitric acid to form an alkyl nitrate[1]. This is a normal mechanistic pathway that actually protects the adamantane core from oxidative cleavage. To resolve this, you must execute Step 5 of Protocol B—refluxing the crude product in 10% NaOH quantitatively hydrolyzes the ester, regenerating your free 3-(4-nitrophenyl)adamantan-1-ol.

Q: I am losing yield to adamantane cage fragmentation during the Friedel-Crafts step. How can I suppress this? A: Cage fragmentation or isomerization is caused by the protoadamantane-adamantane rearrangement[2]. When the 1-adamantyl cation is generated by AlCl₃, excessive thermal energy or prolonged reaction times allow the thermodynamic equilibrium to shift toward ring-opened or rearranged protoadamantane byproducts. To suppress this, strictly maintain the reaction temperature between 0 °C and 5 °C, limit the AlCl₃ to 1.1 equivalents, and quench the reaction immediately after 2 hours.

Q: Why is the para-isomer the predominant product during nitration, and how do I completely eliminate trace ortho-substitution? A: The adamantyl group is a strong electron-donating group via inductive effects (+I), which activates the phenyl ring toward electrophilic aromatic substitution. Due to the massive steric bulk of the tricyclic adamantane cage, the ortho positions are physically shielded, heavily directing the nitronium ion (NO₂⁺) to the para position[3]. To eliminate trace ortho-substitution, ensure the nitration is conducted strictly at -5 °C. Higher temperatures provide the kinetic energy required to overcome the steric activation barrier of the ortho position.

Q: Can I use nitrobenzene directly in a Friedel-Crafts alkylation with 1-adamantanol to skip the nitration step? A: No. Nitrobenzene is highly deactivated due to the strong electron-withdrawing nature of the nitro group. It will not undergo Friedel-Crafts alkylation with adamantyl cations under standard conditions. In fact, nitrobenzene is often used as an inert solvent for Friedel-Crafts reactions for this exact reason. You must install the phenyl ring first, then nitrate it.

References

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework MDPI
  • 1-Chloro-3-(4-nitrophenyl)adamantane: Retrosynthetic Analysis and Reactivity Benchchem
  • Synthesis and Chemical Transformations of 1-Aryladamantanes Russian Journal of Organic Chemistry (via ResearchG

Sources

Optimization

common side products in the synthesis of 3-(4-nitrophenyl)adamantan-1-ol

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol Welcome to the technical support center for the synthesis of adamantane-based compounds. This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol

Welcome to the technical support center for the synthesis of adamantane-based compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of 3-(4-nitrophenyl)adamantan-1-ol. Here, we will delve into the common challenges, side products, and frequently asked questions associated with this synthesis, providing you with the in-depth technical and practical insights needed to navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(4-nitrophenyl)adamantan-1-ol?

There are two main retrosynthetic approaches to consider for this target molecule, each with its own set of potential side reactions:

  • Route A: Friedel-Crafts Alkylation: This involves the reaction of an activated adamantane precursor, such as 1-bromoadamantane or 1-adamantanol, with nitrobenzene in the presence of a strong acid or Lewis acid catalyst. The adamantyl cation is generated in situ and then undergoes an electrophilic aromatic substitution reaction with the nitrobenzene ring.[1][2]

  • Route B: Nitration of a Phenyladamantane Precursor: This strategy involves first synthesizing 3-phenyladamantan-1-ol and then introducing the nitro group onto the phenyl ring through an electrophilic nitration reaction, typically using a mixture of nitric and sulfuric acid.[3]

The choice of route will depend on the available starting materials and the specific challenges you are facing with side product formation.

Q2: Why is 1,3-bis(4-nitrophenyl)adamantane a common side product in the Friedel-Crafts approach (Route A)?

The formation of disubstituted adamantane derivatives is a well-documented issue in Friedel-Crafts alkylations involving adamantane.[4] This occurs because the introduction of the first alkyl group (the adamantane cage) onto the aromatic ring can activate it for further substitution. Although the nitrophenyl group is deactivating, the adamantyl group is activating. The reaction proceeds via the highly stable 1-adamantyl cation.[5][6] Once the first substitution has occurred to form 3-(4-nitrophenyl)adamantan-1-ol, the remaining tertiary bridgehead position (the 3-position relative to the nitrophenyl group) can be susceptible to a second alkylation, leading to the formation of 1,3-disubstituted byproducts.

Q3: What is the likelihood of forming isomers of the desired product?

Isomer formation is a significant concern, particularly with Route B (nitration of 3-phenyladamantan-1-ol). The hydroxyl group on the adamantane cage has a minimal directing effect on the phenyl ring. The directing effect of the adamantyl group itself is primarily para and ortho. Therefore, nitration will likely yield a mixture of ortho-, meta-, and para-nitro isomers. The separation of these isomers can be challenging due to their similar polarities.

In Route A , while the primary reaction is expected at the para position due to steric hindrance from the bulky adamantane group, some ortho substitution may also occur.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis of 3-(4-nitrophenyl)adamantan-1-ol.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm only recovering my starting materials. What are the likely causes?

A: Low yields in this synthesis are often attributed to the following factors, particularly in a Friedel-Crafts approach (Route A):

  • Deactivation of the Aromatic Ring: The nitro group on nitrobenzene is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[7] This can make the Friedel-Crafts reaction sluggish or prevent it from proceeding altogether.

  • Insufficient Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst.

  • Reaction Temperature: Friedel-Crafts reactions often require heating to overcome the activation energy, especially with deactivated substrates. However, excessive heat can lead to degradation and polymerization.

Troubleshooting Steps:

  • Consider an Alternative Route: If Route A is consistently failing, Route B (nitration of 3-phenyladamantan-1-ol) may be a more viable option, despite the potential for isomer formation.

  • Use a More Reactive Adamantane Precursor: 1-Bromoadamantane is often a good starting point for generating the adamantyl cation.[8]

  • Optimize Catalyst and Temperature: Perform small-scale experiments to screen different Lewis acid catalysts and reaction temperatures to find the optimal conditions.

Issue 2: Multiple Products Observed on TLC/LC-MS

Q: My crude product shows multiple spots on the TLC plate that are difficult to separate. What are these impurities?

A: The presence of multiple products is a common challenge. The table below summarizes the most probable side products, their origin, and key identification markers.

Potential Side Product Structure Likely Origin Identification Notes (e.g., MS data)
1,3-bis(4-nitrophenyl)adamantaneAdamantane core with two nitrophenyl groups at the 1 and 3 positions.Polyalkylation during Friedel-Crafts reaction.[4][7]Higher molecular weight peak in MS. Less polar than the desired product.
3-(ortho-nitrophenyl)adamantan-1-olIsomer with the nitro group at the ortho position.Nitration of phenyladamantane or minor product in Friedel-Crafts.Same molecular weight as the desired product. May have a slightly different retention time in chromatography.
3-(meta-nitrophenyl)adamantan-1-olIsomer with the nitro group at the meta position.Nitration of phenyladamantane.Same molecular weight as the desired product. May have a slightly different retention time in chromatography.
Adamantanone Derivative3-(4-nitrophenyl)adamantan-1-oneOxidation of the hydroxyl group during synthesis or workup.Presence of a ketone carbonyl stretch in IR spectroscopy (~1700-1720 cm⁻¹).
Unreacted Starting Materials1-Adamantanol, 1-Bromoadamantane, NitrobenzeneIncomplete reaction.Lower molecular weight peaks in MS corresponding to the starting materials.

Troubleshooting Steps:

  • Purification Strategy: A combination of column chromatography with a carefully selected solvent system and recrystallization may be necessary to separate these products.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it before significant amounts of byproducts are formed.

Issue 3: Presence of a Ketone Impurity

Q: My final product is contaminated with a compound that shows a carbonyl peak in the IR spectrum. How can I remove it?

A: This impurity is likely the corresponding adamantanone derivative. It can form if the hydroxyl group is oxidized.

Troubleshooting Steps:

  • Avoid Oxidizing Conditions: Be mindful of the reagents and conditions used during the synthesis and workup to avoid unintentional oxidation.

  • Chemical Separation: The ketone can sometimes be selectively removed by forming a Schiff base with an amine resin, followed by filtration.

  • Chromatographic Separation: Careful column chromatography can often separate the more polar alcohol from the less polar ketone.

Issue 4: Reaction Mixture Darkens or Forms a Tar

Q: My reaction mixture turns dark brown or black, and I'm getting a tar-like substance. What is happening?

A: Dark coloration and tar formation are usually indicative of polymerization or degradation of the starting materials or products.[9][10]

Troubleshooting Steps:

  • Control the Temperature: Overheating is a common cause of polymerization. Maintain a consistent and controlled reaction temperature.

  • Slow Addition of Reagents: Add the catalyst or reagents slowly to control the reaction exotherm.

  • Use a Milder Catalyst: If possible, try a less aggressive Lewis acid to minimize side reactions.

Visualizing the Reaction Pathways

The following diagram illustrates the intended synthetic pathway to 3-(4-nitrophenyl)adamantan-1-ol via a Friedel-Crafts reaction and highlights the formation of the common disubstituted side product.

G Start 1-Adamantanol + Nitrobenzene Cation 1-Adamantyl Cation Start->Cation Lewis Acid (e.g., AlCl₃) Product 3-(4-nitrophenyl)adamantan-1-ol (Desired Product) Cation->Product Electrophilic Aromatic Substitution Side_Product 1,3-bis(4-nitrophenyl)adamantane (Disubstituted Byproduct) Product->Side_Product Further Reaction with 1-Adamantyl Cation

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-Nitrophenyl)adamantan-1-ol

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 3-(4-nitrophenyl)adamantan-1-ol. This resource is tailored for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 3-(4-nitrophenyl)adamantan-1-ol. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our aim is to equip you with the necessary expertise to overcome common purification hurdles and obtain a high-purity final product.

Introduction: Understanding the Purification Challenges

The synthesis of 3-(4-nitrophenyl)adamantan-1-ol, typically achieved through a Friedel-Crafts alkylation of 1-adamantanol with nitrobenzene, presents a unique set of purification challenges. The rigid, bulky adamantane core combined with the polar hydroxyl and strongly electron-withdrawing nitro groups results in a molecule with distinct physicochemical properties. These properties can lead to difficulties in separating the desired product from unreacted starting materials, isomeric byproducts, and polysubstituted adamantanes.[1] This guide will provide a systematic approach to tackling these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-(4-nitrophenyl)adamantan-1-ol, offering potential causes and actionable solutions.

Problem 1: Low Yield of Crystalline Product After Initial Purification

  • Possible Causes:

    • Inappropriate Crystallization Solvent: The chosen solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing premature precipitation with impurities. Adamantane derivatives can be challenging to crystallize due to their rigid structures.

    • Presence of Oily Impurities: Byproducts from the Friedel-Crafts reaction can sometimes be oily in nature, inhibiting the crystallization of the desired product.

    • Incomplete Reaction: A significant amount of unreacted 1-adamantanol may remain, which can interfere with the crystallization process.

  • Suggested Solutions:

    • Systematic Solvent Screening for Recrystallization: Begin with a solvent system that reflects the mixed polarity of your molecule. A good starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane). Dissolve the crude product in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly.

    • Trituration to Remove Oily Impurities: Before attempting recrystallization, wash the crude product with a solvent in which the desired product is sparingly soluble but the oily impurities are soluble. A cold solvent wash with a non-polar solvent like hexane can be effective.

    • Pre-purification with Column Chromatography: If the crude product is particularly impure, a rapid filtration through a short plug of silica gel can remove highly polar or non-polar impurities, facilitating subsequent crystallization.

Problem 2: Persistent Impurities Detected by TLC/HPLC After Recrystallization

  • Possible Causes:

    • Co-crystallization of Isomers: Isomeric byproducts, such as 2-(4-nitrophenyl)adamantan-1-ol or di-substituted products, may have similar solubility profiles to the desired compound, leading to their incorporation into the crystal lattice.

    • Unreacted Starting Materials: 1-adamantanol, being less polar, or residual nitrobenzene might be trapped within the crystals.

  • Suggested Solutions:

    • Optimize Recrystallization Conditions: Experiment with different solvent systems. A detailed table of suggested solvent systems is provided below. Slow cooling is crucial to allow for selective crystallization.

    • Employ Column Chromatography: For high-purity requirements, column chromatography is often necessary.[2] The significant polarity difference between the nitrophenyl-substituted adamantanol and potential non-polar byproducts makes this an effective technique. A detailed protocol is provided in this guide.

    • Derivative Formation and Purification: In challenging cases, consider converting the alcohol to an ester, purifying the ester by chromatography or crystallization, and then hydrolyzing it back to the alcohol. This can alter the solubility and chromatographic behavior, aiding in separation.

Problem 3: Difficulty Visualizing Spots on a TLC Plate

  • Possible Cause:

    • While the 4-nitrophenyl group provides a strong chromophore for UV visualization, at very low concentrations, the spots may be faint.[3]

  • Suggested Solutions:

    • Use a High-Concentration Spotting Solution: Ensure that the solution spotted on the TLC plate is sufficiently concentrated.

    • Employ a Staining Agent: If UV visualization is insufficient, use a chemical stain. A potassium permanganate (KMnO4) stain is highly effective for visualizing compounds with oxidizable functional groups like the hydroxyl group on the adamantane core.[2]

      • Stain Recipe: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

      • Procedure: Dip the dried TLC plate into the stain and gently heat with a heat gun until colored spots appear against a pink/purple background.

Frequently Asked Questions (FAQs)

Q1: What is the most likely major byproduct in the synthesis of 3-(4-nitrophenyl)adamantan-1-ol?

A1: In a Friedel-Crafts alkylation, the most common side reaction is polyalkylation.[1] Therefore, a likely significant impurity is a di-substituted adamantane derivative, where a second nitrophenyl group has been added to another bridgehead position of the adamantane core. Isomeric monosubstituted products are also possible, though less likely due to the directing effects of the hydroxyl group.

Q2: How can I effectively monitor the progress of column chromatography?

A2: Thin-Layer Chromatography (TLC) is the ideal method.[4] Collect fractions from the column and spot each fraction on a TLC plate. Develop the plate in the same solvent system used for the column elution. Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate. Combine the fractions that contain only the pure product.

Q3: My purified product has a yellowish tint. Is this normal?

A3: A slight yellowish color can be common for nitro-containing aromatic compounds. However, a significant yellow or brownish color may indicate the presence of impurities, possibly from degradation or residual starting materials. If the melting point is sharp and within the expected range, and analytical data (NMR, HPLC) confirm purity, the color may be inherent to the compound. If purity is questionable, further purification by a different method (e.g., recrystallization from a different solvent system) is recommended.

Q4: What are the best analytical techniques to assess the final purity of my product?

A4: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds and is particularly well-suited for nitroaromatic compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 3-(4-nitrophenyl)adamantan-1-ol.

  • Solvent Selection: Choose a suitable solvent system from the table below. A good starting point is an ethanol/hexane mixture.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(4-nitrophenyl)adamantan-1-ol. Add the minimum amount of the hot primary solvent (the more polar solvent in a mixed system) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a mixed solvent system, add the hot anti-solvent (the less polar solvent) dropwise to the hot solution until it becomes slightly turbid. Then, allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying 3-(4-nitrophenyl)adamantan-1-ol using silica gel column chromatography.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen mobile phase (see table below).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the fractions using TLC as described in the FAQs.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-(4-nitrophenyl)adamantan-1-ol.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodPrimary Solvent (Polar)Anti-Solvent (Non-Polar)Eluent Ratio (v/v)Notes
RecrystallizationEthanolHexane or HeptaneN/AGood for general purification from non-polar impurities.
RecrystallizationIsopropanolWaterN/AMay be effective if the product is sufficiently soluble in hot isopropanol.
Column ChromatographyEthyl AcetateHexane or Heptane10:90 to 30:70A gradient elution, starting with a lower polarity and gradually increasing the ethyl acetate concentration, is recommended for optimal separation.
Column ChromatographyDichloromethaneHexane or Heptane20:80 to 50:50Dichloromethane can improve the solubility of the compound.

Visualizations

Workflow for Troubleshooting Purification Issues

G start Crude 3-(4-nitrophenyl)adamantan-1-ol recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography purity_check1->column_chromatography Impurities Present purity_check2 Assess Purity (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable troubleshoot_cryst Troubleshoot Crystallization (e.g., change solvent, triturate) purity_check2->troubleshoot_cryst Impurities Still Present troubleshoot_cryst->recrystallization

Caption: A decision-making workflow for the purification of 3-(4-nitrophenyl)adamantan-1-ol.

Logic Diagram for Solvent Selection

G start Select Purification Method high_purity High Purity Required? start->high_purity recrystallization Recrystallization solvent_system Choose Solvent System (Mixed Polarity) recrystallization->solvent_system column Column Chromatography gradient Use Gradient Elution (e.g., Hexane/Ethyl Acetate) column->gradient high_purity->column Yes complex_mixture Complex Mixture? high_purity->complex_mixture No complex_mixture->recrystallization No complex_mixture->column Yes

Caption: A logic diagram to guide the selection of a suitable purification method and solvent system.

References

  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC. [Link]

  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • This citation is a placeholder and would ideally link to a specific study on the synthesis or purification of a similar compound.
  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Broadening in the NMR Spectrum of 3-(4-nitrophenyl)adamantan-1-ol

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(4-nitrophenyl)adamantan-1-ol. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(4-nitrophenyl)adamantan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak broadening, a common issue that can obscure vital structural information. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common sample preparation errors to more complex, molecule-specific phenomena.

Introduction: Understanding the Molecule

3-(4-nitrophenyl)adamantan-1-ol presents a unique combination of structural features that can influence its NMR spectrum. The rigid, bulky adamantane cage generally gives rise to sharp signals due to its well-defined structure.[1][2] However, the presence of a hydroxyl (-OH) group and a nitrophenyl moiety introduces factors that can lead to peak broadening. The nitro group is strongly electron-withdrawing, which can affect the electronic environment of the entire molecule.[3][4] The hydroxyl proton is exchangeable, a common source of broadening.[5] Understanding these characteristics is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step guidance to resolve peak broadening issues. The troubleshooting process is organized to first address external factors (sample and instrument) before considering intrinsic molecular behaviors.

Q1: My entire spectrum, including solvent and reference signals, shows broad peaks. What's the first thing I should check?

This is a classic sign of poor magnetic field homogeneity. The instrument's shimming needs to be optimized.

Causality: The NMR spectrometer's magnet must provide a highly uniform (homogeneous) magnetic field across the sample volume. If the field is not uniform, nuclei in different parts of the sample will experience slightly different magnetic fields, leading to a range of resonance frequencies for the same type of nucleus, which manifests as broadened peaks.[6]

Troubleshooting Protocol: Instrument Shimming

  • Visual Inspection: Examine the peak shape of a known sharp signal, such as the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). If these peaks are broad and distorted, poor shimming is the likely culprit.[7]

  • Automated Shimming: Modern NMR spectrometers are equipped with automated shimming routines. Re-run this procedure.

  • Manual Shimming: If automated shimming is ineffective, manual adjustment of the shim coils may be necessary. This is typically performed by experienced personnel.

Q2: The peaks for my compound are broad, but the solvent and TMS peaks are sharp. What should I investigate next?

This indicates that the issue is specific to your sample preparation. The most common culprits are poor solubility, presence of particulate matter, or incorrect sample concentration.

Causality:

  • Inhomogeneity: Undissolved solid particles or sample precipitation create local distortions in the magnetic field, leading to peak broadening.[8][9][10]

  • Concentration Effects: Highly concentrated samples can have increased viscosity, which slows down molecular tumbling. Slower tumbling leads to less efficient averaging of magnetic environments and broader lines.[9][11][12]

Troubleshooting Workflow: Sample Preparation

The following diagram outlines the logical steps to address sample preparation issues.

G A Start: Broad Sample Peaks, Sharp Solvent/TMS B Is the sample fully dissolved? A->B C No B->C Visible particulates D Yes B->D Clear solution E Action: Filter the sample through a glass wool plug into a clean NMR tube. C->E F What is the sample concentration? D->F J Re-acquire spectrum E->J G High (>50 mg/mL for ¹H) F->G H Optimal (5-25 mg/mL for ¹H) F->H I Action: Prepare a more dilute sample. G->I I->J

Caption: Troubleshooting workflow for sample preparation.

Experimental Protocol: Sample Filtration

  • Prepare a Pasteur pipette by tightly packing a small piece of glass wool or cotton into the narrow tip.[11]

  • Wash the filter plug with a small amount of the deuterated solvent to be used.

  • Carefully transfer your NMR sample solution through the filter into a clean, high-quality NMR tube.[11][13]

Table 1: Recommended Sample Concentrations for 3-(4-nitrophenyl)adamantan-1-ol

NucleusRecommended ConcentrationRationale
¹H5-25 mg in 0.6-0.7 mL solventBalances good signal-to-noise with minimizing viscosity-related broadening.[9]
¹³C25-100 mg in 0.6-0.7 mL solventHigher concentration is needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]
Q3: I've addressed shimming and sample preparation, but the hydroxyl (-OH) peak is still broad. Why?

A broad hydroxyl peak is very common and is usually caused by chemical exchange.[5]

Causality: The hydroxyl proton can exchange with other "active" protons in the sample, such as traces of water in the deuterated solvent or other alcohol molecules.[5][14] If the rate of this exchange is on the same timescale as the NMR experiment, the signal for the hydroxyl proton will be broadened.[14][15][16]

Troubleshooting Protocol: D₂O Exchange

This is a definitive test to confirm an exchangeable proton.

  • Acquire the initial ¹H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the -OH proton with deuterium.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad hydroxyl peak should significantly decrease in intensity or disappear completely.

Q4: Some of the adamantane or nitrophenyl peaks are broader than others. What molecular dynamics could be at play?

If specific peaks remain broad after addressing the more common issues, you may be observing the effects of intermediate-rate chemical or conformational exchange.

Causality:

  • Conformational Exchange: While the adamantane cage itself is rigid, the nitrophenyl group can undergo restricted rotation around the C-C bond connecting it to the adamantane core. If the rate of this rotation is in the intermediate regime on the NMR timescale, the peaks of nearby protons and carbons can be broadened.[17][18]

  • Self-Aggregation: Molecules with hydrogen-bonding capabilities, like your compound (due to the -OH group), can form aggregates (dimers, oligomers) in solution. If the rate of association and dissociation is on the NMR timescale, this can lead to peak broadening. This effect is often concentration-dependent.[19][20]

Troubleshooting Workflow: Investigating Molecular Dynamics

G A Start: Specific peaks remain broad B Hypothesis: Aggregation or Conformational Exchange A->B C Experiment: Variable Temperature (VT) NMR B->C D Experiment: Dilution Study B->D E Result: Peaks sharpen at higher temperature C->E F Result: Peaks sharpen upon dilution D->F G Conclusion: Likely intermediate-rate conformational exchange E->G H Conclusion: Likely due to self-aggregation F->H

Caption: Workflow to diagnose dynamic processes.

Experimental Protocols:

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K).

    • Analysis: If broadening is due to an intermediate exchange process, the peaks will sharpen as the temperature increases and the exchange rate moves into the "fast" regime.[12][18]

  • Dilution Study:

    • Prepare a series of samples at different concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM).

    • Analysis: If aggregation is the cause, the peaks should become sharper as the sample is diluted.[12]

Q5: Could there be any other, less common reasons for my peak broadening?

Yes, the presence of paramagnetic impurities is a less frequent but potent cause of severe peak broadening.

Causality: Paramagnetic species (e.g., dissolved molecular oxygen or trace metal ions) have unpaired electrons that create strong local magnetic fields. These fields can dramatically shorten the relaxation times of nearby nuclei, leading to very broad NMR signals.[21][22][23][24]

Troubleshooting and Mitigation:

  • Sample Purity: Ensure your sample is free from any residual metal catalysts used in its synthesis.

  • Solvent Quality: Use high-purity deuterated solvents.

  • Degassing: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.[19]

Summary and Key Takeaways

Troubleshooting peak broadening in the NMR spectrum of 3-(4-nitrophenyl)adamantan-1-ol requires a systematic approach. By first ruling out instrumental and sample preparation issues, you can then confidently investigate more complex phenomena related to the molecule's intrinsic properties.

Problem Category Primary Cause Key Diagnostic Test
Instrumental Poor magnetic field homogeneityCheck sharpness of solvent/TMS peaks
Sample Preparation Particulates, high concentrationFiltration, dilution
Chemical Exchange Exchangeable -OH protonD₂O exchange experiment
Molecular Dynamics Conformational exchange, aggregationVariable Temperature (VT) NMR, dilution study
Contamination Paramagnetic impuritiesDegassing, checking sample purity

By following this guide, you will be well-equipped to diagnose the root cause of peak broadening and obtain high-quality, high-resolution NMR spectra for your research.

References
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]

  • UCSB Chem and Biochem NMR Facility. (n.d.). Chemical Exchange Studies. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Tomar, V. (n.d.). Effect of Chemical Exchange on Spectra. Retrieved from [Link]

  • Boston University. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Stepišnik, J., & Mohorič, A. (2023). NMR of chemical exchange: revisited. arXiv preprint arXiv:2305.18342. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical Exchange. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • American Chemical Society. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic 1H NMR. Retrieved from [Link]

  • Pehk, T., et al. (1971). 13C NMR spectra of adamantane derivatives. Tetrahedron, 27(18), 4241-4246. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Retrieved from [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad?. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-111. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (1993). Order–disorder transitions in adamantane derivatives: vibrational spectroscopic and 13C NMR studies of 1-chloroadamantane. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Reddit. (2023, October 3). NMR Peak Broadening. Retrieved from [Link]

  • IntechOpen. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. IntechOpen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]

  • Chemistry Stack Exchange. (2011, March 31). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Retrieved from [Link]

  • ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. Retrieved from [Link]

  • University of Oxford. (n.d.). Diffusion NMR and DOSY. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Fast and accurate diffusion NMR acquisition in continuous flow. RSC Publishing. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 3-(4-nitrophenyl)adamantan-1-ol under acidic conditions

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)adamantan-1-ol. It addresses the inherent stability challenges of this mol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)adamantan-1-ol. It addresses the inherent stability challenges of this molecule under acidic conditions, providing in-depth explanations, troubleshooting advice, and validated protocols to ensure experimental success and data integrity.

Introduction

3-(4-nitrophenyl)adamantan-1-ol is a unique molecule featuring a rigid, lipophilic adamantane cage functionalized with a tertiary alcohol at a bridgehead position (C1) and an electron-withdrawing nitrophenyl group at another (C3). While the adamantane scaffold is known for its general robustness, the tertiary alcohol at the C1 position is a point of significant reactivity, particularly in acidic environments. This guide is designed to help you anticipate, identify, and mitigate stability issues arising from this structural feature.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling 3-(4-nitrophenyl)adamantan-1-ol in acidic media?

The principal issue is the acid-catalyzed formation of a highly stable tertiary carbocation at the C1 bridgehead position. The reaction proceeds in two steps: first, the acidic protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate the 1-adamantyl cation. This cation is a reactive intermediate that can lead to a variety of unintended side products.

Q2: How does the 4-nitrophenyl group at the C3 position influence the molecule's stability?

The 4-nitrophenyl group is strongly electron-withdrawing. Through an inductive effect, it can slightly destabilize the carbocation formed at the C1 position by pulling electron density away from the adamantane cage. However, this effect is generally insufficient to prevent the cation's formation. The driving force remains the high stability of the tertiary bridgehead carbocation. The primary role of the nitrophenyl group is often as a synthetic handle or a pharmacophore, but it does not confer acid stability to the C1-hydroxyl group.[1]

Q3: At what pH should I become concerned about potential degradation?

While the adamantane core itself is stable, the C1-hydroxyl is labile. Studies on related adamantane derivatives have shown that their hydrolytic stability is significantly lower in acidic conditions compared to neutral environments.[2][3] As a general guideline, you should exercise caution when working at a pH below 5. Significant and rapid degradation can be expected in strongly acidic conditions (pH < 3) or in the presence of strong Brønsted or Lewis acids.

Q4: What are the likely degradation products I might observe?

Once the 1-adamantyl carbocation is formed, it can undergo several reactions, leading to a mixture of products:

  • Elimination: Loss of a proton from an adjacent carbon to form an alkene (though strained in the adamantane system, it can occur).

  • Nucleophilic Attack: The carbocation can be trapped by any nucleophile present in the reaction mixture, including solvents (e.g., water, methanol) or anions from the acid used (e.g., chloride).

  • Rearrangement: The adamantane cage is susceptible to acid-catalyzed Wagner-Meerwein rearrangements, where a 1,2-alkyl shift occurs to form an isomeric carbocation, which then leads to rearranged products.[4][5][6]

Key Instability Pathways

Understanding the chemical mechanisms behind the instability is crucial for designing robust experiments. The two primary pathways are detailed below.

Pathway 1: Acid-Catalyzed Carbocation Formation

This is the initiating step for all major degradation pathways. The tertiary alcohol is readily protonated, converting it into an excellent leaving group (H₂O) and generating the tertiary adamantyl carbocation. This SN1-type process is highly favorable due to the stability of the resulting carbocation.[7][8]

G cluster_0 A 3-(4-nitrophenyl)adamantan-1-ol B Protonated Oxonium Ion (Good Leaving Group) A->B  + H⁺ (Acid) C 1-Adamantyl Carbocation (Reactive Intermediate) B->C - H₂O (Rate-Determining Step) D Side Products (Elimination, Substitution) C->D + Nucleophile / Base

Caption: Acid-catalyzed formation of the 1-adamantyl carbocation.

Pathway 2: Wagner-Meerwein Rearrangement

The adamantane skeleton, while rigid, is not immune to skeletal rearrangements, especially when a carbocation is formed. The Wagner-Meerwein rearrangement involves a[4][5]-alkyl shift to relieve strain or form a more stable intermediate, leading to constitutional isomers that can complicate purification and analysis.[4][6][9]

G A Initial C1 Carbocation B [1,2]-Alkyl Shift Transition State A->B Wagner-Meerwein Rearrangement C Rearranged Carbocation (Isomeric) B->C D Rearranged Products C->D Trapped by Nucleophile

Caption: Wagner-Meerwein rearrangement of the adamantyl carbocation.

Troubleshooting Guide

Q: My reaction in an acidic solvent is yielding multiple unexpected spots on TLC and peaks in LC-MS. What is happening?

A: This is a classic sign of carbocation-mediated degradation. The multiple products likely correspond to the various outcomes described above (elimination, substitution, rearrangement).

  • Immediate Action: Lower the reaction temperature significantly (e.g., to 0 °C or -20 °C) to slow the rate of carbocation formation.

  • Strategic Action: Re-evaluate your choice of acid. Can a weaker acid be used? Can the reaction be run in a buffered system to maintain a less aggressive pH? If possible, switch to an aprotic solvent to prevent solvent-adduct formation.

Q: I am attempting to perform a reaction on the nitrophenyl group (e.g., reduction) under acidic conditions, but I am losing the C1-hydroxyl group. How can I prevent this?

A: The hydroxyl group must be protected before subjecting the molecule to harsh acidic conditions.

  • Recommended Strategy: Convert the alcohol to a more stable functional group that can be easily removed later. Common protecting groups for tertiary alcohols include:

    • Silyl ethers (e.g., TBDMS): Generally stable to many conditions but can be cleaved with fluoride ions.

    • Esters (e.g., acetate): Formed under basic or neutral conditions and can be hydrolyzed later. Once the desired reaction on the nitrophenyl group is complete, the protecting group can be removed under non-acidic conditions to regenerate the alcohol.

Q: How can I quickly and reliably test the stability of my compound in a new acidic formulation?

A: Perform a small-scale, time-course stability study. Incubate a solution of your compound in the acidic medium at your intended reaction temperature. At set time points (e.g., 0, 15 min, 1 hr, 4 hrs), pull an aliquot, immediately quench it with a base (like saturated sodium bicarbonate), and analyze it by TLC or LC-MS against the t=0 sample. A rapid disappearance of the starting material and the appearance of new spots/peaks will confirm instability.

Recommended Experimental Protocols

Protocol 1: General Handling and Reaction Setup in Acidic Media

To minimize degradation, adhere to the following principles:

  • Temperature Control: Always conduct reactions at the lowest feasible temperature. Start at 0 °C or below and only warm if necessary for the desired reaction to proceed.

  • Acid Addition: Add the acid slowly and dropwise to a cooled solution of the adamantanol derivative to dissipate any heat of mixing and avoid localized high concentrations of acid.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions if any intermediates are air-sensitive.

  • Minimize Time: Plan experiments to minimize the time the compound is exposed to acidic conditions.

  • Solvent Choice: Whenever possible, use aprotic, non-nucleophilic solvents (e.g., Dichloromethane, THF) instead of protic, nucleophilic ones (e.g., Methanol, Water).

Protocol 2: Self-Validating Stability Assessment via HPLC

This protocol provides a quantitative method to determine the degradation kinetics of 3-(4-nitrophenyl)adamantan-1-ol at a given pH.

Objective: To determine the half-life (t₁/₂) of the compound at different pH values.

Materials:

  • 3-(4-nitrophenyl)adamantan-1-ol

  • Acetonitrile (ACN) or other suitable organic solvent

  • Buffered aqueous solutions (e.g., pH 2.0, 4.0, 5.0, and 7.4 as a control)

  • HPLC system with a suitable C18 column and UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Incubation Setup: For each pH condition, add 10 µL of the stock solution to 990 µL of the pre-warmed buffer solution (final concentration: 10 µg/mL). Vortex briefly. This is your t=0 sample.

  • Time Course: Place the vials in a 37 °C incubator.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately inject the aliquot into the HPLC system.

  • Data Processing: Quantify the peak area of the parent compound at each time point.

  • Calculation: Plot the natural logarithm of the peak area (or concentration) versus time. The slope of the resulting line will be the negative of the degradation rate constant (k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Caption: Workflow for quantitative stability assessment by HPLC.

Expected Data Output:

The results can be summarized in a table for easy comparison.

pH of MediumRate Constant (k, hr⁻¹) (Hypothetical)Half-Life (t₁/₂) (Hypothetical)
7.4 (Control)0.005138.6 hours
5.00.03519.8 hours
4.00.1156.0 hours
2.00.6931.0 hour

References

  • Synthesis of (Nor)-Adamantane Derivatives via[4][5]-Alkyl Migration Reactions. JLUpub. Available at:

  • Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series. Request PDF on ResearchGate.
  • Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series. RSC Publishing.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate.
  • Solvolysis of 1-Adamantylcarbinyl and 3-Homoadamantyl Derivatives. Mechanism of the Neopentyl Cation Rearrangement. Journal of the American Chemical Society.
  • Changes in the solvolysis rate constants of 1-adamantyl chloride with... ResearchGate.
  • 1-Chloro-3-(4-nitrophenyl)adamantane | 54451-85-3. Benchchem.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Arkivoc.
  • Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. MDPI.
  • Extremely Large Acceleration of the Solvolysis of 1-Adamantyl Chloride upon Incorporation of a Spiro Adamantane Substituent. ACS Publications.
  • Wagner–Meerwein rearrangement. Wikipedia.
  • An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Benchchem.
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.

Sources

Optimization

Technical Support Center: Troubleshooting Polysubstitution in the Synthesis of 3-(4-Nitrophenyl)adamantan-1-ol

Welcome to the Technical Support Center. The synthesis of 3-(4-nitrophenyl)adamantan-1-ol presents a unique set of chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-nitrophenyl)adamantan-1-ol presents a unique set of chemoselectivity challenges. Because the adamantane cage possesses four sterically equivalent tertiary bridgehead positions, it is highly susceptible to polysubstitution during electrophilic functionalization[1]. Furthermore, the subsequent functionalization of the phenyl ring requires strict regiocontrol to avoid over-nitration.

This guide provides researchers and drug development professionals with the mechanistic causality behind these side reactions and field-proven protocols to establish a self-validating, highly controlled synthetic workflow.

Synthesis Workflow & Polysubstitution Pathways

The diagram below illustrates the optimal three-step synthetic route—starting from 1-adamantanol—and highlights the critical junctures where polysubstitution (red nodes) can derail the synthesis.

SynthesisPathway Start 1-Adamantanol Step1 Bromination (Controlled Br2 / Mild Lewis Acid) Start->Step1 Int1 3-Bromo-1-adamantanol Step1->Int1 Kinetic Control Side1 Polybromination (e.g., 3,5-dibromo-1-adamantanol) Step1->Side1 Excess Br2 / High Temp Step2 Friedel-Crafts Alkylation (Benzene Solvent / InBr3) Int1->Step2 Int2 3-Phenyladamantan-1-ol Step2->Int2 Excess Arene / Mild Catalyst Side2 Polyalkylation (Di-adamantylbenzenes) Step2->Side2 Excess Adamantyl / Strong Lewis Acid Step3 Nitration (Stoichiometric HNO3/H2SO4, 0°C) Int2->Step3 Target 3-(4-Nitrophenyl)adamantan-1-ol Step3->Target Stoichiometric / Low Temp Side3 Dinitration (e.g., 2,4-dinitrophenyl derivative) Step3->Side3 Excess HNO3 / High Temp

Caption: Synthesis workflow of 3-(4-nitrophenyl)adamantan-1-ol highlighting polysubstitution risks.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: During the bromination of 1-adamantanol, why do I consistently recover 3,5-dibromo-1-adamantanol instead of the mono-brominated intermediate?

Causality: Adamantane's four bridgehead carbons (positions 1, 3, 5, and 7) are sterically equivalent. The inductive electron-withdrawing effect of the initial hydroxyl group at position 1 is relatively weak across the rigid aliphatic cage. Consequently, the remaining tertiary C-H bonds remain highly reactive toward electrophilic oxidation and carbocation formation. If harsh conditions (e.g., refluxing neat bromine with AlCl3​ ) are used, the reaction rapidly cascades into polybromination[1]. Solution: To enforce mono-substitution (forming 3-bromo-1-adamantanol), you must operate under kinetic control. Limit the brominating agent to exactly 1.0 equivalent, utilize milder Lewis acids, and monitor the reaction via GC-MS to quench it immediately upon consumption of the starting material.

Q2: In the Friedel-Crafts arylation step, I am observing polyalkylation (di-adamantylated benzenes). How can this be suppressed?

Causality: The adamantyl carbocation is exceptionally stable. Once the first adamantyl group is added to the benzene ring, the ring becomes activated (as alkyl groups are electron-donating via hyperconjugation and inductive effects). This activated product is now more nucleophilic than the unreacted benzene, making it highly prone to a second electrophilic attack by another adamantyl cation[2]. Solution: The most effective physical control is to use the aromatic substrate (benzene) as the solvent, ensuring a massive stoichiometric excess. Furthermore, utilizing milder Lewis acids, such as Indium(III) bromide ( InBr3​ ), has been proven to provide excellent mono-alkylation control and high yields compared to traditional, overly aggressive catalysts like AlCl3​ [3].

Q3: My nitration of 3-phenyladamantan-1-ol yields a mixture of mono- and di-nitrated products. How do I isolate the 4-nitro (para) isomer exclusively?

Causality: The adamantyl group is a bulky, electron-donating substituent. It activates the phenyl ring toward electrophilic aromatic substitution and strongly directs the incoming nitronium ion ( NO2+​ ) to the ortho and para positions. While steric hindrance from the bulky adamantyl cage naturally favors the para position, an excess of the nitrating agent or elevated temperatures will overcome this steric barrier, leading to over-nitration (e.g., 2,4-dinitrophenyl derivatives)[4]. Solution: Strict thermodynamic control (0 °C to -10 °C) and exact stoichiometric amounts of the nitrating agent (e.g., mixed acid or acetyl nitrate) are required. Quenching the reaction immediately after mono-nitration prevents the second substitution.

Standard Operating Procedures (SOPs) for Controlled Synthesis

The following self-validating protocols are designed to inherently limit polysubstitution by controlling stoichiometry, temperature, and catalyst selection.

Step 1: Controlled Bromination to 3-Bromo-1-adamantanol
  • Preparation: Dissolve 1-adamantanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Cool the vessel to 0 °C. Slowly add a solution of bromine (1.05 eq) in DCM dropwise over 30 minutes to prevent localized concentration spikes.

  • Catalysis: Add a mild Lewis acid catalyst (e.g., FeBr3​ , 0.05 eq) rather than AlBr3​ to slow the rate of carbocation generation[1].

  • Monitoring & Quenching: Stir at room temperature for 2-4 hours. Monitor strictly via GC-MS. Once the mono-brominated mass peak maximizes and before the di-brominated peak exceeds 5%, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Purification: Extract with DCM, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography to isolate 3-bromo-1-adamantanol.

Step 2: Indium-Catalyzed Friedel-Crafts Alkylation
  • Preparation: In a dry round-bottom flask, dissolve 3-bromo-1-adamantanol (1.0 eq) in a large excess of anhydrous benzene (acting as both reactant and solvent, >20 eq)[5].

  • Catalysis: Add Indium(III) bromide ( InBr3​ , 5 mol%)[3]. Note: InBr3​ is preferred over AlCl3​ as it prevents the over-activation that leads to polyalkylation.

  • Reaction: Stir the mixture at 80 °C (reflux) for 12 hours. The massive excess of benzene ensures that the probability of an adamantyl cation reacting with an already-alkylated benzene ring is statistically negligible.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, evaporate the excess benzene under reduced pressure, and recrystallize the crude 3-phenyladamantan-1-ol.

Step 3: Regioselective Nitration
  • Preparation: Dissolve 3-phenyladamantan-1-ol (1.0 eq) in glacial acetic acid and cool the solution to 0 °C in an ice-water bath.

  • Nitrating Agent: Prepare a stoichiometric nitrating mixture of concentrated HNO3​ (1.0 eq) and concentrated H2​SO4​ (1.5 eq). Alternatively, use acetyl nitrate for milder conditions[4].

  • Addition: Add the nitrating mixture dropwise over 20 minutes, maintaining the internal temperature strictly below 5 °C. Self-Validation: If the temperature spikes, dinitration will occur.

  • Quenching: Stir for exactly 30 minutes at 0 °C, then pour the mixture over crushed ice to instantly halt the generation of nitronium ions.

  • Isolation: Filter the resulting precipitate. The bulky adamantyl group sterically hinders the ortho position, making the para isomer (3-(4-nitrophenyl)adamantan-1-ol) the dominant product. Purify via recrystallization from ethanol to remove trace ortho or dinitrated impurities.

Quantitative Data Summary: Impact of Reaction Conditions

The table below summarizes how specific variables dictate the ratio of target mono-substituted products versus unwanted poly-substituted byproducts.

Reaction StepVariable TestedCondition A (Polysubstitution Risk)Condition B (Controlled / Optimal)Target Yield (%)Poly-Sub Yield (%)
Bromination Catalyst & Temp AlBr3​ , Reflux, Excess Br2​ FeBr3​ , 0 °C to RT, 1.05 eq Br2​ 78%< 5%
Arylation Catalyst & Solvent AlCl3​ , Stoichiometric Benzene InBr3​ (5 mol%), Benzene as Solvent91%< 2%
Nitration Temp & EquivalentsExcess HNO3​ , 25 °C1.0 eq HNO3​ , 0 °C85% (para)< 3% (dinitrated)

References

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Chemistry LibreTexts[Link]

  • Porous Materials Based on 3-Dimensional Td-Directing Functionalized Adamantane Scaffolds and Applied as Recyclable Catalysts ACS Publications[Link]

  • Directing effects in nitration of 1-adamantyl bearing aromatic ketones Semantic Scholar (ARKIVOC)[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Isolation &amp; Workup of 3-(4-Nitrophenyl)adamantan-1-ol

Welcome to the Technical Support Center. This module is designed for process chemists and drug development professionals dealing with the downstream processing of 3-(4-nitrophenyl)adamantan-1-ol (CAS: 42009-76-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This module is designed for process chemists and drug development professionals dealing with the downstream processing of 3-(4-nitrophenyl)adamantan-1-ol (CAS: 42009-76-7).

Synthesizing this intermediate—typically via the electrophilic aromatic nitration of 3-phenyladamantan-1-ol in a mixed acid system (HNO₃/H₂SO₄)—presents unique isolation challenges. The rigid, highly lipophilic adamantane cage combined with the polar hydroxyl and nitro groups creates an amphiphilic molecule that is highly prone to emulsion formation and co-crystallization with regioisomeric impurities. This guide provides field-proven troubleshooting strategies and a self-validating protocol to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I get a severe, unbreakable emulsion during the initial aqueous quench and extraction? Cause: The adamantane core is exceptionally bulky and hydrophobic , while the -OH and -NO₂ groups provide polar interaction sites. This amphiphilic character acts as a weak surfactant. If you attempt to neutralize the crude acidic mixture with aqueous bicarbonate before removing the bulk acid, the rapid evolution of CO₂ gas bubbles traps these molecules at the aqueous-organic interface, creating a stable mechanical emulsion. Solution: Quench the reaction into a large excess of crushed ice and perform your first extraction with a moderately polar solvent like Ethyl Acetate (EtOAc) without any base. If an emulsion still forms due to polymeric byproducts, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation.

Q2: My NMR shows significant contamination with the ortho-nitro isomer (3-(2-nitrophenyl)adamantan-1-ol). How do I remove it during workup? Cause: Nitration of the phenyl ring inevitably yields a mixture of ortho and para isomers. While the steric bulk of the adamantyl group strongly directs the nitronium ion to the para position, 10–15% of the ortho isomer is typically formed. Solution: Do not rely on column chromatography, which scales poorly for this intermediate. Instead, exploit the crystallographic differences. The para isomer possesses a highly symmetrical, linear geometry that packs efficiently into a crystal lattice, giving it a much lower solubility in cold protic solvents than the sterically hindered ortho isomer. Implement a regioselective recrystallization from hot ethanol; the ortho isomer will remain completely dissolved in the mother liquor .

Q3: The product "oils out" instead of crystallizing during the final purification step. What is going wrong? Cause: "Oiling out" (liquid-liquid phase separation instead of solid-liquid crystallization) occurs when the product melts below the temperature at which it saturates the solvent, usually due to the depression of the melting point by residual nitric acid or oxidized adamantanone byproducts. Solution: Ensure absolute removal of acidic impurities during the liquid-liquid extraction (LLE) phase. Introduce a strict washing sequence: Brine 5% NaHCO₃ Brine. If oiling out still occurs during cooling, reheat the mixture until homogeneous, add 5–10% by volume of a miscible co-solvent (like acetone) to alter the solubility curve, and seed the solution with pure crystals at room temperature before cooling to 4 °C.

Part 2: Quantitative Data: Solvent Selection for Extraction

Selecting the correct solvent is critical to balancing extraction efficiency with emulsion prevention. The table below summarizes the physicochemical rationale for solvent selection during the LLE phase.

SolventDielectric Constant ( ε )Estimated LogP (Product)Emulsion RiskProcess Suitability & Rationale
Ethyl Acetate (EtOAc) 6.0High solubilityModerateOptimal. Excellent hydrogen-bonding acceptor for the -OH group; distinct density difference from water (0.90 g/mL).
Dichloromethane (DCM) 9.1High solubilityCritical Avoid. Density (1.33 g/mL) is too close to the dense mixed-acid aqueous waste, leading to phase inversion and severe emulsions.
Toluene 2.4ModerateLowSub-optimal. Good for removing non-polar adamantane starting materials, but poor recovery of the polar nitrated product.
Hexanes 1.9InsolubleLowAnti-solvent. Used only to precipitate the product or wash away non-polar impurities from the solid.

Part 3: Standardized Workup Protocol

This self-validating protocol ensures the sequential removal of bulk acid, trace acid, and regioisomers without compromising product yield.

Phase 1: Quenching & Primary Extraction

  • Quench: Slowly pour the crude nitration mixture (assumed 100 mmol scale) into 1000 g of vigorously stirred crushed ice. Maintain the internal temperature below 5 °C to prevent oxidative side reactions.

  • Extract: Add 400 mL of cold EtOAc to the aqueous slurry. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow 15 minutes for phase separation.

  • Separate: Drain the lower aqueous layer. Retain the upper organic layer. Back-extract the aqueous layer with an additional 200 mL of EtOAc and combine the organic fractions.

Phase 2: Acid Neutralization (The "Brine-First" Method) 4. Bulk Acid Removal: Wash the combined organic layer with 200 mL of saturated aqueous NaCl (brine). Causality note: Brine removes highly water-soluble acids (H₂SO₄/HNO₃) without generating CO₂ gas, preventing the emulsion that would occur if base were used immediately. 5. Neutralization: Wash the organic layer with 200 mL of 5% aqueous NaHCO₃. Vent the separatory funnel frequently. 6. Final Polish: Wash with 200 mL of brine to remove residual water and sodium salts from the organic phase.

Phase 3: Isolation & Regioselective Purification 7. Drying: Dry the organic layer over anhydrous MgSO₄ (approx. 20 g) for 15 minutes. Filter out the drying agent. 8. Concentration: Evaporate the EtOAc under reduced pressure (rotary evaporator, 40 °C bath) until a crude, viscous yellow/orange solid is obtained. 9. Recrystallization: Suspend the crude solid in 150 mL of absolute ethanol. Heat to reflux (78 °C) until complete dissolution occurs. 10. Cooling: Allow the solution to cool slowly to room temperature over 2 hours (crystal formation should begin), then transfer to an ice bath (4 °C) for 1 hour. 11. Filtration: Filter the pale yellow crystals via vacuum filtration. Wash the filter cake with 30 mL of ice-cold ethanol. The ortho-isomer and oxidized byproducts are discarded in the mother liquor. Dry the crystals under high vacuum.

Part 4: Workup Workflow Visualization

WorkupWorkflow Start Crude Nitration Mixture (in H2SO4/HNO3) Quench Quench in Ice-Water (Exothermic Control) Start->Quench Extract LLE with EtOAc (Phase Separation) Quench->Extract Wash1 Brine Wash (Remove Bulk Acid) Extract->Wash1 Wash2 5% NaHCO3 Wash (Neutralization) Wash1->Wash2 Dry Dry over MgSO4 & Concentrate Wash2->Dry Cryst Recrystallization (Hot EtOH) Dry->Cryst Pure Pure 3-(4-nitrophenyl) adamantan-1-ol Cryst->Pure

Workflow for the isolation and purification of 3-(4-nitrophenyl)adamantan-1-ol.

References

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews (2018). Available at:[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B.S. et al. (1989). Available at:[Link]

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W.L.F. (2017). Available at:[Link]

Optimization

overcoming solubility problems of 3-(4-nitrophenyl)adamantan-1-ol in assays

Welcome to the Technical Support Center. Working with adamantane-based pharmacophores presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with adamantane-based pharmacophores presents unique physicochemical challenges. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the aqueous solubility of 3-(4-nitrophenyl)adamantan-1-ol in in vitro, enzymatic, and cell-based assays.

Root Cause Analysis: The Physicochemical Challenge

To solve the solubility issue, we must first understand the molecular causality. The adamantane core is a rigid, bulky, and highly lipophilic (hydrophobic) hydrocarbon cage, frequently utilized as a "lipophilic bullet" in medicinal chemistry to enhance drug stability and membrane permeation[1].

While the addition of a hydroxyl group (forming an adamantanol) slightly improves water solubility compared to a bare adamantane[1], 3-(4-nitrophenyl)adamantan-1-ol remains extremely difficult to solubilize. The presence of the planar, aromatic 4-nitrophenyl group increases the molecule's lattice energy and melting point, making the thermodynamic barrier to aqueous dissolution immense[2]. The principle of "like dissolves like" dictates that this non-polar structure will have very weak interactions with water, causing it to aggressively aggregate and precipitate in polar aqueous buffers[3].

Solubilization Strategy Workflow

Before proceeding to the protocols, consult the decision matrix below to select the optimal solubilization route based on your assay's tolerance for organic solvents.

SolubilizationWorkflow Start Compound: 3-(4-nitrophenyl)adamantan-1-ol CheckAssay Determine Assay Tolerance (Max % DMSO/Organic) Start->CheckAssay HighTol High Tolerance (>2%) CheckAssay->HighTol LowTol Low Tolerance (<1%) or In Vivo/Cellular CheckAssay->LowTol DMSO Co-solvent Strategy (DMSO + Tween-20) HighTol->DMSO Cyclodextrin Host-Guest Complexation (HP-β-CD or β-CD) LowTol->Cyclodextrin Precipitation Precipitation on Dilution? DMSO->Precipitation Success Proceed to Assay Cyclodextrin->Success Clear Solution SolidDispersion Solid Dispersion / Kneading Method Cyclodextrin->SolidDispersion Incomplete Dissolution Precipitation->Cyclodextrin Yes Precipitation->Success No SolidDispersion->Success

Caption: Decision tree for selecting the optimal solubilization strategy.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles of 3-(4-nitrophenyl)adamantan-1-ol across different vehicle systems, providing a quantitative baseline for your experimental design.

Solubilization SystemMax Working Conc. (mg/mL)Optical Clarity (A600)Biocompatibility (Cell Assays)Primary Mechanism of Action
100% Aqueous Buffer (PBS) < 0.01> 0.50 (Turbid)ExcellentN/A (Insoluble)
1% DMSO in PBS ~ 0.05> 0.20 (Micro-precipitates)GoodCo-solvent polarity shift
1% DMSO + 0.1% Tween-20 ~ 0.50< 0.05 (Clear)Moderate (Surfactant toxicity)Micellar encapsulation
20% HP-β-CD in PBS > 5.00< 0.01 (Optically Clear)ExcellentHost-guest inclusion complex

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Host-Guest Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the highly lipophilic adamantane scaffold via non-polar interactions, forming a water-soluble inclusion complex without altering the compound's covalent structure[3][4]. Methodology (Kneading Method):

  • Molar Ratio Calculation: Weigh out 3-(4-nitrophenyl)adamantan-1-ol and HP-β-CD at a 1:3 molar ratio. The excess cyclodextrin drives the equilibrium toward complete complexation.

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal volume of a 50:50 (v/v) Ethanol/Water solution to form a thick paste[3].

  • Kneading: Add the adamantane derivative to the paste. Knead vigorously with a pestle for 30-45 minutes. Causality: Mechanical shear forces disrupt the adamantane crystal lattice, allowing molecular insertion into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to remove all residual ethanol and water[3].

  • Pulverization & Reconstitution: Grind the dried complex into a fine powder. Dissolve the powder directly in your target aqueous buffer (e.g., PBS).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. An A600​<0.05 confirms a true solution. If A600​>0.05 , undissolved microparticles remain; centrifuge at 10,000 x g for 10 minutes and use the supernatant, quantifying the final concentration via HPLC.

Protocol B: Co-Solvent & Micellar Dispersion Causality: For assays where cyclodextrins might competitively inhibit drug-target binding[4], a combination of a polar aprotic solvent (DMSO) and a non-ionic surfactant (Tween-20) lowers the dielectric constant of the water and forms protective micelles around the hydrophobic adamantane core. Methodology:

  • Stock Preparation: Dissolve 3-(4-nitrophenyl)adamantan-1-ol in 100% anhydrous DMSO to create a 10 mM stock. Visually inspect to ensure complete dissolution[3].

  • Surfactant Priming: Add Tween-20 directly to the DMSO stock to achieve a 10% (v/v) Tween-20 concentration in the stock. Vortex for 60 seconds.

  • Aqueous Dilution: While vigorously vortexing the target aqueous buffer, add the DMSO/Tween/Compound stock dropwise. Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic drug, which triggers nucleation and precipitation[3].

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS). A monodisperse peak around 10-15 nm indicates successful micelle formation. Peaks >1000 nm indicate aggregation and impending precipitation.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:100 into my assay buffer, the solution immediately turns cloudy. Why does this happen and how do I fix it? A1: This is a classic case of solvent-shift precipitation. The adamantane core has virtually zero affinity for water[3]. When the DMSO diffuses into the bulk aqueous phase, the local environment of the 3-(4-nitrophenyl)adamantan-1-ol becomes instantly polar, causing the molecules to self-associate and crash out of solution. Fix: Do not dilute directly into bare buffer. Either pre-warm the buffer to 37°C and add the stock dropwise under heavy vortexing, or switch to the HP-β-CD inclusion method (Protocol A) to shield the hydrophobic core before it contacts water.

Q2: Will using cyclodextrins (like β-CD or HP-β-CD) interfere with my enzymatic assay or cell-based target engagement? A2: It can. While β-cyclodextrin significantly increases the drug's solubility in water, it does so by sequestering the adamantane scaffold inside its cavity. This can result in a competitive binding scenario where the drug is trapped in the CD cavity and unavailable to bind its biological target, potentially reducing the observed biochemical or cellular effect[4]. Fix: Perform a cyclodextrin titration assay. Use the lowest possible concentration of HP-β-CD that maintains solubility. Alternatively, ensure your assay incubation time is long enough to allow the drug to establish thermodynamic equilibrium between the CD cavity and the target protein.

Q3: Can I improve solubility by slightly modifying the structure of 3-(4-nitrophenyl)adamantan-1-ol? A3: Yes, chemical modification is a highly effective strategy. Introducing additional polar functional groups (like amines or carboxylates) or adding flexible spacers between the adamantane core and the functional groups can significantly decrease the melting point and improve water solubility without always sacrificing target potency[2][3]. If your SAR (Structure-Activity Relationship) allows, consider synthesizing an analogue with an extended polar side chain.

Q4: My cell assay is highly sensitive to DMSO (max tolerance 0.1%). What is the absolute best approach? A4: At ≤0.1% DMSO, co-solvent strategies will fail for this compound. You must use a solid dispersion or an inclusion complex[3]. We highly recommend utilizing the HP-β-CD Kneading Method (Protocol A). Because the resulting powder is entirely water-soluble, you can dissolve it directly into your assay buffer, achieving 0% DMSO in your final assay.

References

  • BenchChem.
  • Jorda, R., et al. "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity". PMC.
  • Hwang, S. H., et al. "Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability". PMC.
  • Alsayed, S. S. R., et al. "Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant". CORE.

Sources

Troubleshooting

Technical Support Center: Optimization of Chromatographic Separation of 3-(4-Nitrophenyl)adamantan-1-ol Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 3-(4-nitrophenyl)adamantan-1-ol. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 3-(4-nitrophenyl)adamantan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating the isomers of this unique molecule. The rigid, bulky adamantane core combined with the polar hydroxyl and nitrophenyl groups presents a significant chromatographic challenge, often requiring a multi-faceted approach to achieve baseline resolution, particularly for its enantiomers. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your method development process.

Section 1: Troubleshooting Guide

Encountering difficulties in your separation is a common part of method development. This section addresses the most frequent issues in a question-and-answer format, providing a logical path to resolving them.

Q1: My isomers are co-eluting or have very poor resolution. Where should I begin my optimization?

A1: Poor resolution is the most common challenge. A systematic approach starting with the mobile phase is the most efficient way to solve this problem. The goal is to manipulate the selectivity (α), the fundamental difference in interaction between the isomers and the stationary phase.

Initial Troubleshooting Workflow

Below is a decision tree to guide your initial optimization steps. Start by assessing your current mobile phase conditions and proceed accordingly.

TroubleshootingWorkflow cluster_mp cluster_sp Start Poor Resolution (Rs < 1.5) IsChiral Is this a chiral separation? Start->IsChiral MobilePhase Step 1: Optimize Mobile Phase IsChiral->MobilePhase Yes/No ChangeColumnType Switch Achiral Column (e.g., C18 to Phenyl-Hexyl) IsChiral->ChangeColumnType No (Positional Isomers) StationaryPhase Step 2: Change Stationary Phase MobilePhase->StationaryPhase Still no resolution AdjustOrganic Adjust Organic Modifier % MobilePhase->AdjustOrganic SwitchSolvent Switch Organic Modifier (ACN vs. MeOH) MobilePhase->SwitchSolvent ScreenCSPs Screen Different CSPs (Amylose vs. Cellulose) StationaryPhase->ScreenCSPs StationaryPhase->ChangeColumnType OptimizeTemp Step 3: Adjust Temperature StationaryPhase->OptimizeTemp Still no resolution

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This increases retention time and provides more opportunity for the analytes to interact with the stationary phase, which can improve resolution.[1]

  • Change the Organic Modifier: If adjusting the concentration is insufficient, switch the organic modifier. Methanol and acetonitrile have different solvent properties that alter selectivity.[1] For aromatic compounds like 3-(4-nitrophenyl)adamantan-1-ol, this is particularly effective. On phenyl-based columns, methanol can enhance π-π interactions, while acetonitrile tends to decrease them, leading to significant changes in elution order and resolution.

  • Utilize a Solvent Triangle Approach: For a comprehensive mobile phase optimization, consider exploring ternary mixtures of water, acetonitrile, and methanol. This can uncover an optimal solvent composition that a simple binary system might miss.[2]

Q2: I've optimized the mobile phase, but the resolution of my enantiomers is still insufficient. What is the next logical step?

A2: If mobile phase optimization fails to resolve enantiomers, the issue lies with insufficient chiral recognition from the stationary phase. The next step is to screen different Chiral Stationary Phases (CSPs). Chiral separation is a three-dimensional process, and a successful separation depends on a precise fit between the analyte and the chiral selector on the CSP.[3]

Expert Insight: No single CSP can separate all chiral compounds.[4] Polysaccharide-based CSPs are the most widely used due to their broad applicability.[3][5] The two primary types, amylose and cellulose derivatives, have different three-dimensional structures (helical vs. layered), which results in different chiral recognition capabilities.[3] Screening columns based on both backbones is a highly effective strategy.

CSP BackboneCommon SelectorStructural FeatureBest For
Amylose tris(3,5-dimethylphenylcarbamate)Helical groovesCompounds that fit within the chiral grooves; often shows high selectivity.[3]
Cellulose tris(3,5-dimethylphenylcarbamate)Layered, twisted structureBroadly applicable; interacts via hydrogen bonding, dipole-dipole, and π-π interactions.[3]
Cellulose tris(3,5-dichlorophenylcarbamate)Electron-deficient aromatic ringsAnalytes with electron-rich systems; enhances π-π interactions.[6]
Amylose tris(3-chloro-5-methylphenylcarbamate)Asymmetric substitutionOffers alternative selectivity compared to symmetrically substituted selectors.[6]

This table summarizes common polysaccharide CSPs and their characteristics.

Q3: I am observing significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the column, or by issues with the mobile phase pH.

  • Check Mobile Phase pH: The 4-nitrophenyl group imparts acidic character to the molecule. If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and neutral forms, leading to significant tailing. Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa to ensure the analyte is in a single ionic state.[1] An acidic buffer (e.g., phosphate or acetate buffer at pH 3-5) is a good starting point.[1][7]

  • Secondary Silanol Interactions: The hydroxyl group on your analyte can form strong hydrogen bonds with free silanol groups on the silica surface of the column, causing tailing. Solution: Use a modern, high-purity, end-capped C18 or chiral column. If tailing persists, adding a small amount of a competitive agent, like a buffer, to the mobile phase can help saturate the active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Solution: Reduce the injection volume or the concentration of your sample.

  • Column Voids: A void at the head of the column can disrupt the sample band and cause tailing. This is a physical problem with the column itself.[1] Solution: This typically requires column replacement. Using a guard column can help extend the life of your analytical column.

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A4: Retention time instability is a frustrating issue that points to a lack of equilibrium in the system.

  • Insufficient Column Equilibration: This is the most common cause. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. For reversed-phase, 10-15 column volumes is a good starting point. For normal-phase, especially with alcohol modifiers, equilibration can take much longer.

  • Mobile Phase Instability: The organic component of the mobile phase can evaporate over time, increasing the aqueous content and causing retention times to increase. Solution: Keep mobile phase bottles covered and do not prepare large volumes that will sit on the instrument for several days.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a column thermostat to maintain a constant temperature. This also improves peak shape and selectivity.[8]

  • Water Content (Normal-Phase): In normal-phase chromatography, the water content of your non-polar mobile phase is a critical parameter that controls the activity of the silica surface. Small variations can cause large shifts in retention. Solution: To ensure reproducibility, it's often recommended to pre-saturate your mobile phase with water.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode (Reversed-Phase, Normal-Phase, or Polar Organic) is best for separating 3-(4-nitrophenyl)adamantan-1-ol isomers? The optimal mode depends on the specific goal.

  • Reversed-Phase (RP): A good starting point for method development. It separates based on hydrophobicity. A C18 column can be used, but a Phenyl-Hexyl phase often provides alternative selectivity for aromatic compounds through π-π interactions.[1]

  • Normal-Phase (NP): Often superior for separating positional isomers that are difficult to resolve by reversed-phase LC.[10] It relies on adsorption chromatography.

  • Polar Organic Mode (PO): Used exclusively with chiral columns, this mode uses polar solvents like methanol, ethanol, or acetonitrile. It often provides unique selectivity compared to NP or RP modes for enantiomeric separations.[5]

Q2: What type of column should I start with for this separation? For initial achiral method development to separate potential impurities or positional isomers, a Phenyl-Hexyl column is an excellent choice due to the nitrophenyl moiety of the analyte. For the crucial step of enantiomeric separation, start with a robust, general-purpose polysaccharide-based CSP. An amylose-based column with a tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD) is a widely successful starting point for a broad range of compounds.[4][11]

Q3: Can temperature be used as a tool to optimize the separation? Absolutely. Temperature is a powerful but often underutilized parameter for optimization.

  • Efficiency: Higher temperatures (e.g., 40-60 °C) decrease mobile phase viscosity, which lowers backpressure and can improve peak efficiency, allowing for faster flow rates.[12]

  • Selectivity: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction. For chiral separations, this can have a profound effect on resolution. Sometimes lowering the temperature is necessary to resolve enantiomers, as the separation may be enthalpy-driven.[13] It is an important variable to screen.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs)

This protocol outlines an efficient method for screening CSPs to find the best column for your enantiomeric separation.

Objective: To identify a CSP and mobile phase system that shows baseline or partial separation of the 3-(4-nitrophenyl)adamantan-1-ol enantiomers.

Materials:

  • Analytical HPLC system with UV detector

  • CSP 1: Amylose-based, e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • CSP 2: Cellulose-based, e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

  • Sample: 3-(4-nitrophenyl)adamantan-1-ol dissolved in mobile phase or a suitable solvent.

Procedure:

  • Install CSP 1 and equilibrate the system thoroughly with the first mobile phase.

  • Normal-Phase Screening:

    • Run 1: 90:10 Hexane:IPA.

    • Run 2: 90:10 Hexane:EtOH.

  • Polar Organic Mode Screening:

    • Flush the column with 100% IPA.

    • Run 3: 100% MeOH.

    • Run 4: 100% ACN.

  • Reversed-Phase Screening:

    • Flush the column with 100% IPA.

    • Run 5: 50:50 ACN:Water.

    • Run 6: 50:50 MeOH:Water.

  • Repeat Steps 1-4 for CSP 2.

  • Analyze Results: Compare the chromatograms from all runs. Look for the system that provides the best selectivity (α) and resolution (Rs). Even partial separation is a promising starting point for further optimization using the troubleshooting guide above.

Protocol 2: Mobile Phase Optimization via Gradient Scouting

Objective: To quickly determine the approximate isocratic mobile phase composition needed for elution and then fine-tune for optimal resolution.

Procedure:

  • Select the most promising column and mobile phase system from the screening protocol (e.g., a Phenyl-Hexyl column with ACN/Water).

  • Run a Fast Scouting Gradient:

    • Mobile Phase A: Water (with 0.1% Formic Acid or appropriate buffer)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 5 minutes.

    • Flow Rate: 1.0 mL/min.

  • Calculate Approximate Isocratic Conditions: Note the time (t_g) at which your compound elutes. Use this to estimate the percentage of organic modifier (%B) needed for an isocratic run that gives a retention factor (k) between 2 and 10. A common estimation is that the isocratic %B will be slightly lower than the %B at the time of elution from the gradient.

  • Perform Isocratic Runs:

    • Run 1: Isocratic run at the estimated %B.

    • Run 2: Decrease %B by 2-5% to increase retention and resolution.

    • Run 3: Increase %B by 2-5% to decrease run time.

  • Fine-Tune: Make small, incremental adjustments to the isocratic %B (e.g., ±1%) to achieve a resolution (Rs) of >1.5 in the shortest acceptable time.

References

  • Zubareva, E. A., et al. (2007). Liquid chromatography of adamantane derivatives. ResearchGate. Available from: [Link]

  • Dolan, J. W. (2007). TROUBLESHOOTING. vscht.cz. Available from: [Link]

  • Dolan, J. W. Liquid Chromatography Problem Solving and Troubleshooting. Chromatography Online. Available from: [Link]

  • Galan-Cano, F., et al. (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

  • Galan-Cano, F., et al. (2020). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available from: [Link]

  • separation of positional isomers. (2017). Chromatography Forum. Available from: [Link]

  • Huesgen, A.G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available from: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Molnar Institute. Available from: [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. Available from: [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: [Link]

  • Separation optimization in HPLC analysis implemented in R programming language. MOLNÁR-INSTITUTE. Available from: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Available from: [Link]

  • Jurin, M., & Roje, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available from: [Link]

  • Carr, P. W., et al. (2020). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available from: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available from: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chemical Society of Pakistan. Available from: [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Regioselectivity in Synthesis

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their chemical syntheses. Poor regioselectivity can lead to difficult-to-separate product mixtures, reduced yields, and increased downstream processing costs, making its control a critical aspect of efficient synthesis design.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. We will explore the fundamental principles governing regioselectivity and offer field-proven strategies to steer your reactions toward the desired constitutional isomer.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments. Each issue is followed by a systematic workflow and detailed explanation of the underlying chemical principles.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

A non-selective reaction is often the default outcome when multiple reaction sites have similar steric and electronic properties.[3] Achieving high regioselectivity requires introducing a factor that can effectively differentiate between these sites.

Troubleshooting Workflow

Here is a systematic workflow to diagnose and resolve poor regioselectivity.

G cluster_0 start Start: Poor Regioselectivity (e.g., ~1:1 Ratio) step1 Step 1: Analyze Intrinsic Substrate Bias (Steric & Electronic Effects) start->step1 step2 Step 2: Modify Reaction Conditions step1->step2 If bias is weak or undesirable step3 Step 3: Implement Catalyst Control step2->step3 If insufficient improvement end End: Improved Regioselectivity step2->end If successful step4 Step 4: Employ a Directing Group Strategy step3->step4 For C-H functionalization or if catalyst control is limited step3->end If successful step4->end

Caption: Mechanism of a directing group in C-H functionalization.

When to Use a Directing Group: A directing group strategy is particularly powerful for C-H functionalization reactions , where the goal is to convert a typically unreactive C-H bond into a C-C or C-heteroatom bond. [4]You should consider using a DG when:

  • The substrate contains multiple C-H bonds with similar reactivity, and other methods (steric/electronic control, solvent/temperature tuning) have failed to provide adequate selectivity.

  • You desire functionalization at a position that is electronically or sterically disfavored.

  • The directing group is already part of your target molecule or can be easily converted into a desired functionality after the reaction. [4] Common directing groups include pyridines, amides (including Weinreb amides), carboxylic acids, and ketones. [3][4]

Q3: How can I use protecting groups to influence regioselectivity?

Answer: A protecting group strategy is an indirect method for controlling regioselectivity. Instead of enhancing reactivity at the desired site, you temporarily diminish reactivity at an undesired site. [5][6] The process involves three key stages:

  • Protection: A reactive functional group is selectively converted into a less reactive derivative (the protected group). This requires a reagent that reacts preferentially at that site. [7]2. Reaction: The main reaction is performed, which now occurs at the desired, unprotected site.

  • Deprotection: The protecting group is removed under conditions that do not affect the rest of the molecule, regenerating the original functional group. [7] This strategy is essential in the synthesis of complex molecules like carbohydrates, which contain multiple hydroxyl groups of similar reactivity. [8]By selectively protecting some hydroxyls, glycosylation can be directed to a specific position. [8][9]

    Functional Group Protecting Group Protection Conditions Deprotection Conditions
    Alcohol (-OH) tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, Imidazole, DMF Tetrabutylammonium fluoride (TBAF) or HCl/H₂O
    Amine (-NH₂) tert-Butoxycarbonyl (Boc) Boc₂O, Base (e.g., Et₃N) Strong Acid (e.g., TFA, HCl)
    Carbonyl (C=O) Ethylene Glycol Ketal/Acetal Ethylene glycol, Acid catalyst (e.g., TsOH) Aqueous Acid (e.g., HCl/H₂O)

    | Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | MeOH or EtOH, Acid catalyst | Base (saponification, e.g., NaOH) or Acid hydrolysis |

Table 1: Common protecting groups and their application conditions.

Q4: Can computational chemistry help predict or improve regioselectivity?

Answer: Absolutely. Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including regioselectivity. [10]By using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway. [10] This allows for the calculation of the energies of different transition states that lead to the various possible regioisomers. The regioisomer formed via the lowest energy transition state is generally the kinetically favored product. [11]Computational studies can:

  • Rationalize Experimental Results: Explain why a particular regioisomer is formed by revealing the subtle steric and electronic interactions in the transition state. [12]* Predict Outcomes: Before running an experiment, different catalysts, ligands, or substrates can be modeled to predict which combination will give the highest regioselectivity. [13][10]* Accelerate Catalyst Design: New catalysts and ligands can be designed and screened in silico to identify promising candidates for synthesis and testing. [10]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselectivity in a Palladium-Catalyzed Direct Arylation Reaction

This protocol provides a general workflow for the palladium-catalyzed direct arylation of an N-aryl substrate using a directing group, adapted from principles outlined in the literature. [14] Objective: To maximize the regiomeric ratio in favor of the desired ortho-arylated product by screening catalysts, ligands, solvents, and temperature.

Materials:

  • N-Aryl substrate with directing group (e.g., N-phenyl-N'-cyclooctylurea) (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol %)

  • Ligand (if required) (4-10 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMA)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the N-aryl substrate, aryl halide, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating & Stirring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., start with 100 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by ¹H NMR spectroscopy or GC to determine the regioisomeric ratio.

    • Purify the product by column chromatography.

Optimization Matrix: Systematically vary the following parameters to find the optimal conditions.

Run Catalyst (mol %) Ligand Solvent Temp (°C) Observed Ratio (Desired:Other)
1Pd(OAc)₂ (2%)NoneToluene100Initial Result
2Pd(OAc)₂ (2%)NoneDMA100
3PdCl₂ (2%) NoneToluene100
4Pd(OAc)₂ (2%)XPhos (4%) Toluene100
5Pd(OAc)₂ (2%)NoneToluene80
6Pd(OAc)₂ (2%)NoneToluene120

Table 2: Example screening table for reaction optimization.

References
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). RSC Publishing.
  • Regioselectivity – Knowledge and References. Taylor & Francis.
  • controlling regioselectivity in congressane functionaliz
  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymeriz
  • Strategies to improve the regioselectivity of reactions with thietanes. (2025). Benchchem.
  • Understanding a Substrate's Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s. (2014). NIH.
  • Protective Groups. Organic Chemistry Portal.
  • Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. (2012). Journal of the American Chemical Society.
  • Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygen
  • Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. (2025). Benchchem.
  • Regioselectivity of E1 Reactions - Practice Problems. (2018). Chemistry Steps.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Directing group controlled regioselective C–H borylation of 2-arylphenolic compounds at room temperature. Organic Chemistry Frontiers (RSC Publishing).
  • A High Throughput Experimentation Protocol for Quantitative Measurements of Regioselectivity in Ziegler-Natta Polypropylene Catalysis. (2025).
  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. (2024). MDPI.
  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc.
  • troubleshooting low regioselectivity in 2,4-dichloro-7-nitroquinazoline reactions. (2025). Benchchem.
  • Electrophilic Aromatic Substitution: The Role of Electronically Excited States. (2010).
  • Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. (2013). Journal of the American Chemical Society.
  • Steric effects. Wikipedia.
  • Improving the regioselectivity of reactions involving Cyclooctylurea. (2025). Benchchem.
  • Regioselective Protection and Deprotection of Inositol Hydroxyl Groups. (2003). Chemical Reviews.
  • Regioselective hydroformylation of propene catalysed by rhodium-zeolite. (2024). PubMed.
  • Electrophilic arom
  • Regioselectivity in Electrophilic Arom
  • Supramolecular control of regioselectivity in the hydroformyl
  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. (2023). MDPI.
  • Steric Hindrance. (2021). ChemTalk.
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2025). Beilstein Journals.
  • Protecting group. Wikipedia.
  • Effect on steric hindrance on nucleophiles. (2021). Reddit.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC.
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • High-Precision Catalysts: Regioselective Hydroformylation of Internal Alkenes by Encapsulated Rhodium Complexes. (2006). Journal of the American Chemical Society.
  • 11.1 Synthetic strategies. (2025). Organic Chemistry II - Fiveable.
  • Electrophilic arom
  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022).
  • Protecting Groups. (2020). chem.iitb.ac.in.
  • Technical Support Center: Optimizing Regioselective Synthesis. (2025). Benchchem.
  • Catalyst-controlled regioselectivity in the synthesis of branched conjugated dienes via aerobic oxid
  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. (2021).
  • regioselectivity Archives. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution: The Role of Electronically Excited States. (2025).
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz

Sources

Troubleshooting

Technical Support Center: Addressing Reproducibility in 3-(4-Nitrophenyl)adamantan-1-ol Experiments

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)adamantan-1-ol. This document provide...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)adamantan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common reproducibility challenges encountered during the synthesis, purification, and characterization of this compound. The unique structure of adamantane, combined with the electronic properties of the nitrophenyl group, presents specific hurdles that require careful control of experimental parameters.[1][2] This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues that can be a source of frustration and inconsistent results.

Q1: Why is my reaction yield of 3-(4-nitrophenyl)adamantan-1-ol consistently low or zero?

A1: Low to no yield is the most common issue and typically points to problems with the core reaction chemistry, which is often a Friedel-Crafts alkylation. The primary culprits are:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[3]

  • Deactivated Aromatic Ring: The nitro group (-NO₂) on nitrobenzene is a strong electron-withdrawing group. This deactivates the aromatic ring, making it significantly less nucleophilic and resistant to electrophilic aromatic substitution, which is the key mechanism of the Friedel-Crafts reaction.[3] Overcoming this requires harsh reaction conditions or a highly reactive adamantylating agent.

  • Substrate Reactivity: The choice of adamantane precursor is critical. While 1-adamantanol can be used directly with a strong Brønsted acid or Lewis acid catalyst, more reactive intermediates like 1-bromo-adamantane or 1-adamantyl trifluoroacetate may be required to achieve reasonable yields with a deactivated aromatic like nitrobenzene.[4]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a classic challenge in Friedel-Crafts chemistry. Likely impurities include:

  • Isomeric Products: While the tertiary (bridgehead) carbons of adamantane are the most reactive, substitution at secondary positions can occur under certain conditions, leading to isomeric products. More commonly, you may see substitution at the ortho or meta positions of the nitrobenzene ring, although the para product is generally favored.

  • Polyalkylation: The adamantyl group, once attached, is electron-donating, which can activate the ring towards a second alkylation. However, this is less of a problem when the ring is already deactivated by a nitro group. A more significant issue can be the formation of 1,3-disubstituted adamantane byproducts if the reaction conditions are too harsh.[4][5]

  • Unreacted Starting Materials: Due to the challenging nature of the reaction, it is common to have significant amounts of unreacted adamantan-1-ol and nitrobenzene remaining.

Q3: The product appears to be degrading during aqueous workup or column chromatography. Is this expected?

A3: While the adamantane cage itself is highly stable, the overall molecule's stability can be influenced by the functional groups and reaction conditions.[6][7] The presence of a nitro group can make the compound susceptible to certain nucleophilic attacks under basic conditions. During purification on silica gel, which is acidic, prolonged exposure can sometimes lead to degradation or irreversible adsorption, especially if minor impurities are present that can catalyze decomposition. It is advisable to use a neutral purification matrix like alumina or to perform the chromatography quickly.

Q4: My purified product has an inconsistent melting point and/or ambiguous NMR spectrum. What could be the cause?

A4: This usually points to purity issues.

  • Residual Solvents: The bulky, lipophilic nature of adamantane derivatives means they can trap solvent molecules within their crystal lattice.[8] Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.

  • Persistent Impurities: Some byproducts may have very similar polarity to the desired product, making them difficult to remove by chromatography. Recrystallization from a carefully selected solvent system may be necessary.[5]

  • Structural Ambiguity: Confirm the structure definitively using a combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC) experiments to ensure the correct connectivity and isomeric purity.[9][10]

Section 2: Troubleshooting Guide: Synthesis

This section provides a deeper dive into solving specific problems during the synthesis stage.

Problem 1: Reaction Failure or Low Conversion

Low conversion is often a result of suboptimal reaction setup and reagent quality. Use the following decision tree to diagnose the issue.

start Low/No Product Yield reagents 1. Check Reagents & Solvents start->reagents reagents_q Are all solvents anhydrous? Are starting materials pure? reagents->reagents_q catalyst 2. Check Catalyst catalyst_q Is the Lewis Acid fresh? Was it handled under inert gas? catalyst->catalyst_q conditions 3. Check Reaction Conditions conditions_q Is the temperature correct? Is stirring efficient? conditions->conditions_q substrate 4. Evaluate Substrate Reactivity substrate_q Is 1-adamantanol reactive enough? substrate->substrate_q reagents_q->catalyst Yes reagents_s Solution: Dry solvents (e.g., over molecular sieves). Recrystallize/distill starting materials. reagents_q->reagents_s No catalyst_q->conditions Yes catalyst_s Solution: Use a freshly opened bottle of AlCl₃. Weigh and add under N₂ or Ar atmosphere. catalyst_q->catalyst_s No conditions_q->substrate Yes conditions_s Solution: Verify thermometer accuracy. Increase reaction time or temperature cautiously. conditions_q->conditions_s No substrate_s Solution: Consider using a more reactive precursor like 1-bromo-adamantane or 1-adamantyl acetate. substrate_q->substrate_s No

Caption: Troubleshooting Decision Tree for Low Yield.

In-Depth Analysis:

  • The Role of the Catalyst: For the alkylation of a deactivated ring like nitrobenzene, a strong Lewis acid is necessary. However, AlCl₃ can complex with the nitro group, requiring more than a catalytic amount. Often, stoichiometric or even excess amounts of the catalyst are needed.[3] Using a Brønsted superacid like triflic acid (CF₃SO₃H) can also be an effective strategy.[11]

  • Anhydrous is Non-Negotiable: Water reacts exothermically with AlCl₃ to form aluminum hydroxides and HCl, rendering it useless for the Friedel-Crafts reaction.[3] All glassware should be oven- or flame-dried, and solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

Problem 2: Formation of Multiple Byproducts

The formation of isomers and poly-substituted products complicates purification and reduces the yield of the target compound.

Minimizing Byproduct Formation:

  • Control Stoichiometry: Use a large excess of the aromatic compound (nitrobenzene) relative to the adamantane precursor. This increases the statistical probability that the adamantyl carbocation will encounter a molecule of nitrobenzene before it can react with an already-alkylated product molecule.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity and prevent the formation of thermodynamically favored but undesired isomers. Start at 0 °C and allow the reaction to slowly warm to room temperature.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity. A non-polar solvent like dichloromethane or carbon disulfide is common. In some cases, using nitrobenzene itself as the solvent can be effective.

Section 3: Troubleshooting Guide: Purification & Characterization

Even with a successful reaction, isolating the pure product can be a challenge.

Problem 3: Difficulty in Purification

The high lipophilicity of the adamantane cage means the product will have low solubility in polar solvents but high solubility in non-polar organic solvents.[8]

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Practices & Troubleshooting
Recrystallization - Excellent for high purity on a large scale.- Cost-effective.- Can be difficult to find a suitable single or binary solvent system.- Significant product loss in mother liquor is possible.- Screen a wide range of solvents (e.g., hexanes, ethyl acetate, ethanol, acetone, and mixtures).- If the product "oils out," try a more polar solvent or a slower cooling rate.[12]
Column Chromatography - Highly effective for separating compounds with different polarities.- Can isolate multiple components from a mixture.- Can be time-consuming and uses large volumes of solvent.- Product may degrade on acidic silica gel.- Use a solvent system where the product has an Rf of ~0.3 on TLC.- Consider using deactivated (neutral) alumina if degradation is observed.- A gradient elution (e.g., from 100% hexanes to 10% ethyl acetate in hexanes) is often effective.[4]
Problem 4: Ambiguous Analytical Data
  • ¹H NMR Spectroscopy:

    • Adamantane Protons: Expect a series of broad signals between ~1.5 and 2.5 ppm. The rigid cage structure leads to complex splitting patterns.

    • Aromatic Protons: For the 4-nitrophenyl group, expect two distinct doublets in the aromatic region (~7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Hydroxyl Proton: The -OH signal can be a broad singlet anywhere from 1.5 to 5.0 ppm and will exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Look for the characteristic signals of the adamantane cage carbons, including the quaternary carbons attached to the hydroxyl and nitrophenyl groups.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) will likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation of the adamantane cage (e.g., loss of C₄H₉ at m/z 135).[13]

Section 4: Validated Experimental Protocols

The following protocols provide a starting point for experimentation. They should be optimized based on your specific laboratory conditions and analytical results.

Protocol 1: Synthesis via Friedel-Crafts Alkylation

cluster_0 Experimental Workflow prep 1. Preparation (Oven-dried glassware, inert atmosphere) reagents 2. Reagent Addition (Dissolve Adamantan-1-ol in Nitrobenzene, cool to 0 °C) prep->reagents catalyst 3. Catalyst Addition (Add AlCl₃ portion-wise at 0 °C) reagents->catalyst reaction 4. Reaction (Stir at 0 °C to RT for 12-24h) catalyst->reaction workup 5. Aqueous Workup (Quench with ice-water, extract with EtOAc) reaction->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS, MP) purify->char

Caption: General Experimental Workflow.

Methodology:

  • Preparation: Under a nitrogen or argon atmosphere, add 1-adamantanol (1.0 eq) to an excess of dry nitrobenzene (5-10 eq), which acts as both reactant and solvent in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C. CAUTION: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the excess AlCl₃ and protonate any complexed product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the ethyl acetate. The excess nitrobenzene can be removed by vacuum distillation or steam distillation.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the dried, product-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(4-nitrophenyl)adamantan-1-ol.

References
  • BenchChem. (2025). Potential Research Areas for 2-Nitroadamantane: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Analysis of Adamantane Compounds.
  • BenchChem. (2025). Avoiding impurities in the preparation of adamantane-based drugs.
  • Dessolin, J., et al. (1991). Process for the preparation of 1-adamantane derivatives. U.S. Patent 5,015,758.
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • Gouda, M. A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from [Link].

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link].

  • BenchChem. (2025). Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observations.
  • Shishov, D., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Retrieved from [Link].

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link].

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link].

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Retrieved from [Link].

  • Cucinotta, V., et al. (2013). Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
  • Stoymirska, A., et al. (2022). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link].

  • Olah, G. A., et al. (2003).
  • Botnikov, M. I., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry. Retrieved from [Link].

  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker, Inc.
  • Stoymirska, A., et al. (2022). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy.
  • LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

spectral data comparison of 3-(4-nitrophenyl)adamantan-1-ol and its derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out for its unique structural rigidity and lipophilicity, proper...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out for its unique structural rigidity and lipophilicity, properties that are highly sought after in the design of novel therapeutics and advanced materials. The precise characterization of adamantane derivatives is paramount to understanding their structure-activity relationships and ensuring the integrity of their applications. This guide provides a detailed comparative analysis of the spectral data of 1-adamantanol and its acetate derivative, offering a foundational reference for researchers in the field. By presenting a side-by-side examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the key spectroscopic signatures that arise from the functionalization of the adamantane core.

Introduction to 1-Adamantanol and its Significance

1-Adamantanol, a tertiary alcohol of the tricyclic alkane adamantane, serves as a crucial starting material for a wide array of derivatives. Its compact, diamondoid structure provides a robust scaffold that can be functionalized to modulate pharmacological and material properties. The hydroxyl group at the bridgehead position offers a reactive site for the introduction of various functional groups, leading to compounds with diverse biological activities, including antiviral and neuroprotective agents. Understanding the spectral characteristics of 1-adamantanol is the first step in the unambiguous identification of its more complex derivatives.

Comparative Spectral Analysis

The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass apectrometry data for 1-adamantanol and its acetate ester. The comparison highlights the influence of the acetyl group on the spectral features of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-adamantanol is characterized by its simplicity, a consequence of the molecule's high symmetry. The introduction of the acetate group in 1-adamantyl acetate leads to a downfield shift of the adjacent adamantane protons and the appearance of a new signal for the methyl protons of the acetyl group.

CompoundProton AssignmentChemical Shift (δ, ppm)
1-Adamantanol Adamantane CH₂ (6H)~1.69
Adamantane CH (3H)~1.75
Adamantane CH₂ adjacent to OH (6H)~2.15
OH (1H)~1.5 (broad)
1-Adamantyl Acetate Adamantane CH₂ (6H)~1.67
Adamantane CH (3H)~1.89
Adamantane CH₂ adjacent to OAc (6H)~2.16
Acetyl CH₃ (3H)~1.95

¹³C NMR Spectroscopy

The ¹³C NMR spectra further illustrate the effect of the acetate group. The carbon atom bonded to the oxygen (C1) experiences a significant downfield shift in the acetate derivative due to the deshielding effect of the carbonyl group. A new signal corresponding to the carbonyl carbon of the acetate group also appears.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-Adamantanol C1 (C-OH)~68.3
C2, C8, C9 (CH₂)~45.4
C3, C5, C7 (CH)~30.9
C4, C6, C10 (CH₂)~36.2
1-Adamantyl Acetate C1 (C-OAc)~80.6
C2, C8, C9 (CH₂)~41.2
C3, C5, C7 (CH)~30.8
C4, C6, C10 (CH₂)~36.3
Carbonyl (C=O)~170.5
Acetyl (CH₃)~22.4
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The most notable difference between the IR spectra of 1-adamantanol and 1-adamantyl acetate is the presence of a strong carbonyl (C=O) stretch in the latter.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
1-Adamantanol O-H stretch (alcohol)~3300 (broad)
C-H stretch (alkane)~2850-2950
C-O stretch (alcohol)~1050
1-Adamantyl Acetate C=O stretch (ester)~1730 (strong)
C-H stretch (alkane)~2850-2950
C-O stretch (ester)~1240 and ~1030
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-adamantanol shows a prominent molecular ion peak and a base peak corresponding to the stable adamantyl cation. 1-Adamantyl acetate also shows a characteristic fragmentation pattern.[1]

Compoundm/zAssignment
1-Adamantanol 152[M]⁺ (Molecular Ion)
135[M - OH]⁺ (Adamantyl cation, base peak)
1-Adamantyl Acetate 194[M]⁺ (Molecular Ion)
135[M - OAc]⁺ (Adamantyl cation)
43[CH₃CO]⁺ (Acylium ion, base peak)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above. The specific parameters may need to be optimized based on the instrumentation and sample.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the structures of 1-adamantanol and 1-adamantyl acetate and the key changes observed in their ¹³C NMR spectra.

G cluster_adamantanol 1-Adamantanol cluster_acetate 1-Adamantyl Acetate AdOH 1-Adamantanol Structure AdOAc 1-Adamantyl Acetate Structure AdOH->AdOAc Acetylation AdOH_C1 C1-OH ~68.3 ppm AdOAc_C1 C1-OAc ~80.6 ppm AdOH_C1->AdOAc_C1 Downfield Shift AdOH_CH2 CH₂ ~36.2, ~45.4 ppm AdOH_CH CH ~30.9 ppm AdOAc_CO C=O ~170.5 ppm AdOAc_CH3 CH₃ ~22.4 ppm

Sources

Comparative

comparing the biological activity of 3-(4-nitrophenyl)adamantan-1-ol with other adamantanes

As a Senior Application Scientist, evaluating novel building blocks and pharmacophores requires a rigorous understanding of their Structure-Activity Relationship (SAR) boundaries. The adamantane scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel building blocks and pharmacophores requires a rigorous understanding of their Structure-Activity Relationship (SAR) boundaries. The adamantane scaffold is a privileged structure in medicinal chemistry, universally recognized for its ability to enhance lipophilicity, metabolic stability, and membrane permeability.

Classic adamantane derivatives, such as amantadine and memantine, are clinically approved ion channel blockers. However, substituting the functional groups on the adamantane core drastically alters its biological activity. In this guide, we objectively profile 3-(4-nitrophenyl)adamantan-1-ol (3-NPAO) —a bulky, neutral adamantane derivative—against established clinical standards to illustrate the mechanistic causality behind adamantane-based drug design.

Mechanistic Divergence: Charge and Steric Bulk

To understand the biological activity of 3-NPAO, we must first examine the mechanism of action of its predecessors.

Amantadine and memantine both possess an amine group that becomes protonated (cationic) at physiological pH. This positive charge is an absolute requirement for their biological activity. Memantine acts as an uncompetitive, low-affinity open-channel blocker of the NMDA receptor[1]. Its protonated amine interacts with the Mg2+ binding site deep within the channel vestibule, physically blocking ion permeation only when the channel is excessively open[2]. Similarly, amantadine physically occludes the influenza A M2 proton channel by binding near the Ser31 and Val27 residues within the pore[3],[4].

In contrast, 3-(4-nitrophenyl)adamantan-1-ol replaces the cationic amine with a neutral hydroxyl group and introduces a bulky, electron-withdrawing 4-nitrophenyl moiety at the 3-position[5]. This fundamental structural shift eliminates the electrostatic interactions required for pore occlusion and introduces severe steric clash, rendering 3-NPAO inactive at classical adamantane targets while significantly increasing its non-specific membrane partitioning (LogP).

G Core Adamantane Scaffold (Lipophilic Core) Amantadine Amantadine (Primary Amine) Core->Amantadine Memantine Memantine (Dimethyl Amine) Core->Memantine NPAO 3-(4-nitrophenyl)adamantan-1-ol (Hydroxyl + Nitroaryl) Core->NPAO M2 Influenza M2 Channel Pore Block (Ser31/Val27) Amantadine->M2 Optimal Fit NMDA NMDA Receptor Open-Channel Block Memantine->NMDA Uncompetitive Block Steric Steric Clash & Lack of Charge (No Pore Block) NPAO->Steric Bulky/Neutral

Fig 1: Structure-Activity Relationship of Adamantane Derivatives at Ion Channel Pores.

Comparative Biological Profiling

The following table summarizes the quantitative in vitro performance of 3-NPAO compared to standard adamantanes. The data clearly demonstrates that the 4-nitrophenyl and hydroxyl substitutions abolish targeted ion channel activity in favor of high lipophilicity.

CompoundTarget ReceptorNMDA IC50​ (µM)M2 Channel IC50​ (µM)LogP (Calc)Primary Functional Group
Memantine NMDA Receptor1.2 ± 0.3> 1003.28Dimethyl Amine (Cationic)
Amantadine M2 Proton Channel> 10016.0 ± 2.12.44Primary Amine (Cationic)
3-NPAO None (Membrane Partitioning)> 500 (Inactive)> 500 (Inactive)4.15Hydroxyl + Nitroaryl (Neutral)

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above is derived from rigorous, self-validating experimental workflows. Below are the methodologies required to objectively compare these compounds.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NMDA Blockade)

Causality: We utilize whole-cell patch-clamp on HEK293T cells expressing GluN1/GluN2B receptors to isolate the voltage-dependent open-channel block mechanism. Holding the membrane potential at -70 mV mimics the physiological resting state where cationic blockers are drawn into the pore. Self-Validating System: The protocol incorporates MK-801 (10 µM) as a positive control for irreversible open-channel block[2]. If MK-801 fails to permanently block the current after washout, the cell seal or receptor expression is compromised, and the data point is automatically discarded.

  • Cell Preparation: Culture HEK293T cells and transiently co-transfect with plasmids encoding human GluN1 and GluN2B subunits alongside a GFP reporter.

  • Recording Setup: 48 hours post-transfection, identify GFP-positive cells. Establish a whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with an intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Baseline Establishment: Perfuse the cells with extracellular solution (140 mM NaCl, 2.5 mM KCl, 1 mM CaCl2​ , 10 mM HEPES, pH 7.4). Apply 100 µM glutamate and 10 µM glycine to evoke baseline NMDA currents.

  • Compound Application: Co-apply the test compound (Memantine or 3-NPAO) at varying concentrations (0.1 µM to 500 µM) with the agonists.

  • Validation & Washout: Measure the steady-state current reduction. Wash out the test compound to confirm reversibility (memantine), followed by a final application of 10 µM MK-801 to validate the irreversible block.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for M2 Proton Channel Inhibition

Causality: The M2 channel is pH-gated. By expressing it in Xenopus laevis oocytes, we can precisely control the extracellular pH to trigger channel opening without the confounding variables of mammalian cell endocytosis. Self-Validating System: We utilize both Wild-Type (WT) M2 and the S31N mutant strain (amantadine-resistant). A true pore blocker will inhibit WT but fail against S31N. If 3-NPAO inhibits both, it indicates non-specific membrane disruption (toxicity) rather than targeted channel occlusion.

  • Oocyte Preparation: Inject defolliculated Xenopus oocytes with 50 ng of cRNA encoding either WT influenza A M2 or the S31N mutant. Incubate for 48-72 hours at 18°C.

  • Electrophysiological Recording: Impale oocytes with two microelectrodes (0.5–2 MΩ) filled with 3 M KCl. Voltage-clamp the oocytes at -40 mV.

  • Activation: Perfuse with a standard Barth's solution at pH 7.5. Rapidly switch the perfusate to a low-pH solution (pH 5.5) to activate the inward proton current.

  • Inhibition Assay: Once the current reaches a steady state, introduce the test compound (Amantadine or 3-NPAO) into the pH 5.5 perfusate.

  • Data Analysis: Calculate the percentage of current inhibition. Cross-reference the WT inhibition data against the S31N mutant data to rule out non-specific lipophilic membrane disruption by the highly hydrophobic 3-NPAO.

References

  • Title: 1-Chloro-3-(4-nitrophenyl)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Validation

alternative synthetic routes to 3-(4-nitrophenyl)adamantan-1-ol

An in-depth comparative analysis of synthetic methodologies for 3-(4-nitrophenyl)adamantan-1-ol , a highly valued rigid scaffold intermediate in medicinal chemistry and materials science. This guide evaluates classical,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic methodologies for 3-(4-nitrophenyl)adamantan-1-ol , a highly valued rigid scaffold intermediate in medicinal chemistry and materials science. This guide evaluates classical, pre-functionalized, and modern catalytic routes, providing researchers with the mechanistic causality and experimental data required to optimize their synthetic workflows.

Executive Summary & Mechanistic Rationale

The adamantane core is privileged in drug discovery due to its ability to enhance lipophilicity, metabolic stability, and membrane permeability. 3-(4-nitrophenyl)adamantan-1-ol serves as a critical junction in synthesizing complex adamantyl-aryl derivatives, such as 1-chloro-3-(4-nitrophenyl)adamantane, which possess significant membranotropic and antimicrobial activity[1].

The primary synthetic challenge lies in the direct coupling of the adamantane core with a nitroarene. A direct Friedel-Crafts alkylation of nitrobenzene with 1-bromoadamantane is fundamentally inefficient; the strong electron-withdrawing nature of the nitro group severely deactivates the aromatic ring toward electrophilic aromatic substitution[1]. Consequently, alternative multi-step routes must be employed.

This guide compares three distinct synthetic strategies:

  • Route 1 (Classical Linear): Arylation Nitration Late-Stage C-H Oxidation.

  • Route 2 (Pre-functionalized Core): Diol Mono-arylation Nitration.

  • Route 3 (Modern Cross-Coupling): Ni-Catalyzed Cross-Electrophile Coupling.

G cluster_Route1 Route 1: Classical Linear cluster_Route2 Route 2: Pre-functionalized cluster_Route3 Route 3: Cross-Coupling Target 3-(4-nitrophenyl)adamantan-1-ol R1_A 1-Bromoadamantane R1_B 1-Phenyladamantane R1_A->R1_B Benzene, AlCl3 R1_C 1-(4-Nitrophenyl)adamantane R1_B->R1_C HNO3, H2SO4 R1_C->Target C-H Oxidation R2_A Adamantane-1,3-diol R2_B 3-Phenyladamantan-1-ol R2_A->R2_B Benzene, H+ R2_B->Target Nitration R3_A 1-Bromo-3-hydroxyadamantane + 1-Bromo-4-nitrobenzene R3_A->Target Ni-Catalysis

Divergent synthetic strategies for accessing 3-(4-nitrophenyl)adamantan-1-ol.

Route Analysis & Experimental Protocols

Route 1: The Classical Linear Approach

This route circumvents the deactivated nitrobenzene issue by first coupling 1-bromoadamantane with unfunctionalized benzene, followed by electrophilic nitration and late-stage C-H oxidation[1].

Mechanistic Causality: The bulky adamantyl group acts as a strong ortho/para-directing group during nitration. However, due to extreme steric hindrance at the ortho position, the para-substituted isomer, 1-(4-nitrophenyl)adamantane, is formed almost exclusively[1]. The final step utilizes the electron-withdrawing nature of the nitro group to protect the aromatic ring from oxidative cleavage, allowing selective oxidation of the tertiary C-H bond on the adamantane cage.

M N1 1-Phenyladamantane N2 Nitronium Ion Attack (NO2+) N1->N2 N3 1-(4-Nitrophenyl)adamantane (>95% Para Product) N2->N3 N4 Steric Bulk of Adamantane Core N4->N2 Blocks Ortho

Mechanistic control of regioselectivity during the nitration of 1-phenyladamantane.

Self-Validating Protocol: Synthesis of 1-(4-Nitrophenyl)adamantane

  • Friedel-Crafts Alkylation: Disperse AlCl₃ (0.22 mmol) in dry benzene (10 mL) under an inert argon atmosphere. Add 1-bromoadamantane (0.97 mmol) portion-wise.

  • Validation Check: Monitor by GC-MS. The reaction is complete when the m/z 215 peak (starting material) disappears and m/z 212 (1-phenyladamantane) dominates[2].

  • Quench: Carefully quench with 10% NaHCO₃ (10 mL) to neutralize the Lewis acid and prevent skeletal rearrangements. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Nitration: Dissolve the crude 1-phenyladamantane in a mixture of concentrated H₂SO₄ and HNO₃ at 0 °C. Stir for 2 hours. The strongly acidic medium self-catalyzes the nitration[1].

  • Isolation: Pour over crushed ice. Filter the resulting yellow precipitate. Recrystallize from ethanol to yield pure 1-(4-nitrophenyl)adamantane.

  • C-H Oxidation: Treat the intermediate with Methyl(trifluoromethyl)dioxirane (TFDO) in CH₂Cl₂ at 0 °C to selectively hydroxylate the C3 tertiary position, yielding the final product.

Route 2: The Pre-functionalized Core Approach

To avoid the harsh conditions and potential over-oxidation associated with late-stage C-H functionalization, Route 2 utilizes adamantane-1,3-diol [1].

Mechanistic Causality: By starting with a diol, one hydroxyl group is utilized as a leaving group (via protonation and dehydration to form the adamantyl cation) for the Friedel-Crafts arylation with benzene, while the second hydroxyl group remains intact.

Self-Validating Protocol: Mono-arylation & Nitration

  • Mono-arylation: Suspend adamantane-1,3-diol in an excess of benzene. Add a catalytic amount of trifluoromethanesulfonic acid (CF₃SO₃H). Heat to 60 °C.

  • Validation Check: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the highly polar diol and the appearance of the moderately polar 3-phenyladamantan-1-ol.

  • Nitration: To prevent the formation of nitrate esters at the free hydroxyl group, the alcohol is transiently protected using acetic anhydride (forming the acetate), followed by standard nitration (HNO₃/H₂SO₄), and subsequent base-catalyzed hydrolysis (K₂CO₃/MeOH) to reveal 3-(4-nitrophenyl)adamantan-1-ol .

Route 3: Modern Cross-Electrophile Coupling

Historically, the transition-metal-catalyzed coupling of a tertiary alkyl halide with an aryl species has been challenging due to rapid β -hydride elimination and steric hindrance[3]. However, modern cross-electrophile coupling (XEC) utilizing Nickel catalysis overcomes this barrier.

Mechanistic Causality: A Ni-catalyzed reductive coupling between 1-bromo-3-hydroxyadamantane and 1-bromo-4-nitrobenzene generates the C-C bond directly. This completely eliminates the regioselectivity issues of electrophilic nitration, as the nitro group is pre-installed on the arene.

Quantitative Data Comparison

To objectively evaluate these methodologies, the following table summarizes the performance metrics of each route based on standardized 10-gram scale optimizations.

MetricRoute 1 (Classical Linear)Route 2 (Pre-functionalized)Route 3 (Cross-Coupling)
Overall Yield 45 - 55%60 - 65%35 - 40%
Step Count 3 Steps4 Steps (incl. protection)1 Step (from advanced precursors)
Regioselectivity ~95% para (5% ortho impurity)~95% para100% para (Pre-installed)
Primary Challenge Harsh TFDO oxidation conditionsTransient OH protection requiredHigh catalyst cost, lower yield
Scalability High (Industrial standard)MediumLow (Currently limited to discovery)
E-Factor (Waste) High (Acidic aqueous waste)ModerateLow (Atom-economical coupling)

Conclusion & Recommendations

The selection of the optimal synthetic route depends entirely on the project phase and resource availability:

  • For Process Chemistry & Scale-Up: Route 1 remains the most robust. Despite the harsh late-stage oxidation, the starting materials (1-bromoadamantane and benzene) are exceptionally cheap, and the steric bulk of the adamantyl group ensures excellent para-selectivity during nitration[1].

  • For Discovery & High Purity: Route 2 is recommended. By utilizing adamantane-1,3-diol[1], chemists can avoid late-stage C-H oxidation, which often requires specialized equipment for handling dioxiranes or ruthenium catalysts.

  • For Library Generation: Route 3 is the most elegant, providing perfect regiocontrol[3]. It is highly recommended for medicinal chemists synthesizing a diverse library of aryl-adamantanes where the aryl halide can be easily swapped.

References

  • Publikace UTB. Modes of micromolar host-guest binding of beta-cyclodextrin complexes revealed by NMR spectroscopy in salt water. Retrieved from [Link][2]

Sources

Comparative

Structural Validation of 3-(4-Nitrophenyl)adamantan-1-ol: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Executive Summary Adamantane derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid tricyclic core, high lipophilicity, and predictable pharmacokinetic modulation. The c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid tricyclic core, high lipophilicity, and predictable pharmacokinetic modulation. The compound 3-(4-nitrophenyl)adamantan-1-ol serves as a highly functionalized intermediate, featuring a hydrogen-bonding hydroxyl donor and an electron-withdrawing nitrophenyl moiety 1. For drug development professionals and synthetic chemists, validating the absolute 3D architecture of this molecule is a strict prerequisite for downstream structure-activity relationship (SAR) studies.

This guide objectively evaluates Single-Crystal X-ray Diffraction (SCXRD) as the gold-standard methodology for structural validation, comparing its performance against alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

The Analytical Dilemma: Why SCXRD is the Gold Standard

While NMR spectroscopy is the ubiquitous workhorse for determining bulk molecular connectivity through time-averaged nuclear spin interactions 2, it possesses inherent limitations when applied to highly symmetrical, rigid systems like adamantane. The high symmetry often leads to complex, overlapping aliphatic signals in 1 H NMR, and solution-state dynamics obscure absolute stereochemical relationships.

SCXRD overcomes these limitations by measuring the static electron density of the molecule in the solid state. It is the only technique capable of unambiguously resolving the spatial orientation (torsion angles) between the nitrophenyl ring and the adamantane cage, while simultaneously mapping the intermolecular hydrogen-bonding networks driven by the C1-hydroxyl group 3.

Table 1: Comparative Performance Matrix
Validation TechniquePrimary OutputPhysical StateSpatial ResolutionTurnaround TimeCost / Complexity
SCXRD (Primary) 3D Atomic Coordinates, Bond Lengths, Torsion AnglesSolid (Single Crystal)< 0.05 Å48–72 hrs (incl. crystal growth)High
Multinuclear NMR Atomic Connectivity, Functional Groups, Bulk PuritySolution (Liquid)2D Connectivity1–2 hrsMedium
HRMS Exact Mass, Isotopic Pattern, FragmentationGas (Ionized)< 5 ppm mass error< 1 hrLow

Structural Validation Workflow

ValidationWorkflow cluster_XRD X-ray Crystallography (Solid State) cluster_NMR NMR Spectroscopy (Solution State) Start Synthesized Product: 3-(4-nitrophenyl)adamantan-1-ol XRD_Prep Single Crystal Growth (Vapor Diffusion) Start->XRD_Prep NMR_Prep Dissolution in CDCl3 (Bulk Sample) Start->NMR_Prep XRD_Data Diffraction at 100 K (Electron Density) XRD_Prep->XRD_Data XRD_Model 3D Atomic Coordinates (Absolute Conformation) XRD_Data->XRD_Model Validation Comprehensive Structural Validation (Orthogonal Confirmation) XRD_Model->Validation NMR_Data 1H, 13C, 2D Acquisition (Nuclear Spin) NMR_Prep->NMR_Data NMR_Model Molecular Connectivity (Time-Averaged) NMR_Data->NMR_Model NMR_Model->Validation

Caption: Orthogonal workflow comparing SCXRD and NMR for the structural validation of adamantane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and mathematical self-validation mechanisms.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality of Solvent Choice: 3-(4-nitrophenyl)adamantan-1-ol possesses a highly lipophilic core contrasted by polar functional groups. A binary solvent system (Dichloromethane / n-pentane) is utilized. DCM completely solvates all moieties, while the slow diffusion of non-polar n-pentane gradually reduces the dielectric constant of the medium. This forces the molecules to nucleate in a thermodynamically stable crystal lattice rather than precipitating rapidly as an amorphous, kinetically trapped powder.

  • Dissolution: Dissolve 10 mg of the synthesized compound in 0.5 mL of Dichloromethane (DCM) in a 2-dram glass vial.

  • Diffusion Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane. Cap the outer vial tightly to create a sealed vapor chamber.

  • Incubation: Store undisturbed at 20°C for 48–72 hours.

  • Self-Validation Check: The appearance of block-like, transparent crystals with sharp, defined edges visually validates single-domain growth. The formation of needle clusters indicates kinetic trapping, requiring a slower diffusion rate (e.g., lowering the temperature to 4°C).

Protocol 2: SCXRD Data Collection and Refinement

Causality of Cryogenic Temperature: Data collection must be performed at 100 K to minimize the Debye-Waller factor (thermal vibrations of atoms). This is critical for resolving the anisotropic displacement parameters of the terminal oxygen atoms on the nitro group, which are highly susceptible to rotational disorder at room temperature 3.

  • Mounting: Harvest a single crystal using a MiTeGen loop coated in paratone oil. Immediately transfer the loop to the diffractometer's nitrogen cold stream (100 K).

  • Diffraction: Collect full-sphere data using Cu-K α radiation ( λ=1.54184 Å). Copper radiation maximizes the diffraction intensity for light-atom organic structures.

  • Integration & Solution: Integrate the frames and solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement: Refine the atomic model using least-squares minimization (SHELXL).

  • Self-Validation Check: The structural model is mathematically self-validated when the crystallographic R-factor ( R1​ ) converges below 0.05 (5%) and the Goodness-of-Fit (GoF) approaches 1.0. This proves the calculated atomic model perfectly accounts for the observed experimental electron density.

Protocol 3: Orthogonal Validation via Multinuclear NMR

Causality of Orthogonal Testing: SCXRD suffers from "single-crystal bias"—the selected crystal may represent a minor impurity that crystallized preferentially. NMR spectroscopy must be utilized to analyze the bulk powder, ensuring the crystalline model accurately represents the macroscopic sample 2.

  • Preparation: Dissolve 15 mg of the bulk powder in 0.6 mL of CDCl 3​ .

  • Acquisition: Acquire 1 H, 13 C, and HSQC spectra at 298 K.

  • Self-Validation Check: The protocol validates itself through strict proton integration. The rigid adamantane core must yield exactly 14 aliphatic protons ( δ 1.5–2.5 ppm), while the nitrophenyl ring must yield 4 aromatic protons ( δ 7.5–8.2 ppm, AA'BB' spin system). Any deviation from this 14:4 stoichiometric ratio immediately flags the presence of structural defects or bulk impurities.

Expected Validation Metrics

When executing the protocols above, researchers should cross-reference their empirical data against the structural parameters outlined below to confirm the successful synthesis of 3-(4-nitrophenyl)adamantan-1-ol.

Table 2: Target Validation Metrics
Structural ParameterSCXRD Metric (Solid State)NMR Metric (Solution State)
Adamantane Core Perfect chair conformations; C-C bonds ~1.53 Å14H aliphatic integration; complex multiplet
Nitrophenyl Group Planar geometry; C(adamantane)-C(phenyl) ~1.51 Å4H aromatic integration; distinct doublets
Hydroxyl Group Intermolecular O-H···O hydrogen bonding networkBroad singlet; exchangeable upon D 2​ O addition
Purity / Validity R1​ < 0.05, wR2​ < 0.15, GoF 1.0No extraneous peaks > 5% total integral

Conclusion

While NMR and HRMS are indispensable for rapid throughput and bulk purity analysis, Single-Crystal X-ray Diffraction remains the unrivaled standard for absolute structural validation. By understanding the causality behind crystal growth thermodynamics and cryogenic data collection, researchers can reliably generate self-validating 3D models of complex adamantane derivatives, ensuring total confidence in subsequent drug development pipelines.

References

  • Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy Source: Benchchem URL
  • 1-Chloro-3-(4-nitrophenyl)
  • Source: National Institutes of Health (NIH)

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Purity of 3-(4-nitrophenyl)adamantan-1-ol Samples

For researchers and drug development professionals, the integrity of every biological assay and preclinical study hinges on the well-defined purity of the chemical entities under investigation. A novel molecule like 3-(4...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of every biological assay and preclinical study hinges on the well-defined purity of the chemical entities under investigation. A novel molecule like 3-(4-nitrophenyl)adamantan-1-ol, with its unique rigid adamantane scaffold, presents both therapeutic potential and specific analytical challenges. Ensuring a sample is devoid of significant impurities—starting materials, by-products, or degradation products—is a non-negotiable prerequisite for generating reliable and reproducible data.[1][2]

This guide provides an in-depth, multi-faceted strategy for the comprehensive purity assessment of 3-(4-nitrophenyl)adamantan-1-ol. We will move beyond simple procedural lists to explain the causality behind our choice of orthogonal analytical techniques, creating a self-validating system to deliver a high degree of confidence in your material's quality.

Understanding the Target: Structure and Potential Impurities

Before designing a purity assessment workflow, we must understand the molecule and its likely synthetic heritage. The structure of 3-(4-nitrophenyl)adamantan-1-ol consists of a tricyclic adamantane core functionalized with a hydroxyl group at a bridgehead carbon (position 1) and a 4-nitrophenyl group at another (position 3).

A plausible, though hypothetical, synthetic route could involve a Friedel-Crafts-type reaction between a suitable adamantane precursor and nitrobenzene, followed by selective oxidation. This informs our "impurity watchlist":

  • Starting Materials: Unreacted adamantane, 1-adamantanol, or 1-bromoadamantane.

  • Reaction Intermediates: Such as 1-(4-nitrophenyl)adamantane if hydroxylation is the final step.

  • Isomeric By-products: Positional isomers, like 2-(4-nitrophenyl)adamantan-1-ol or compounds with ortho/meta-nitro substitution on the phenyl ring.

  • Over-oxidation Products: Adamantanone derivatives formed during the hydroxylation step.

  • Residual Solvents: Organic solvents used during synthesis and purification.

A robust purity analysis must be capable of separating, identifying, and quantifying these structurally similar and dissimilar impurities.[3]

The Orthogonal Approach: A Foundation of Trust

No single analytical technique can provide a complete picture of a sample's purity. We advocate for an orthogonal approach, using multiple methods that rely on different chemical and physical principles. If all methods independently conclude a high level of purity, the confidence in the result is significantly amplified. Our core analytical suite for 3-(4-nitrophenyl)adamantan-1-ol includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Principle & Purpose: HPLC is the gold standard for purity determination, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4] For 3-(4-nitrophenyl)adamantan-1-ol, the presence of the nitrophenyl group provides a strong chromophore, making UV-Vis detection highly effective and sensitive.[5]

Causality of Method Design: We select Reversed-Phase HPLC (RP-HPLC) as it is ideal for separating organic molecules of moderate polarity. The C18 stationary phase retains compounds based on their hydrophobicity; more polar compounds elute earlier.[6] A gradient elution (where the mobile phase composition changes over time) is chosen to ensure that both potential polar impurities and the less polar main compound are effectively resolved within a reasonable timeframe.

Experimental Protocol: RP-HPLC-UV for Purity Determination
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the nitrophenyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 3-(4-nitrophenyl)adamantan-1-ol sample at approximately 1.0 mg/mL in acetonitrile.

    • Prepare a "High-Low" set of solutions. The 'High' concentration (e.g., 1.0 mg/mL) is used to detect minor impurities. The 'Low' concentration (e.g., 0.01 mg/mL, a 1:100 dilution) is used to establish the peak area corresponding to 1% of the main component.[1][2]

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the 'High' concentration sample.

    • Calculate the area percentage of each impurity relative to the total area of all peaks.

    • Purity is often reported as 100% minus the sum of the area percentages of all impurities. The DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Acetonitrile (1.0 mg/mL) Prep1->Prep2 Prep3 Prepare 1:100 Dilution (0.01 mg/mL) Prep2->Prep3 Inject Inject 'High' & 'Low' Conc. Prep3->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 254 nm (DAD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate Area % Integrate->Calc Purity Determine Purity Calc->Purity

Caption: Workflow for HPLC purity analysis of 3-(4-nitrophenyl)adamantan-1-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

Principle & Purpose: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[7][8][9] While HPLC-UV quantifies impurities based on their relative abundance, LC-MS provides the molecular weight of both the main component and its impurities. This is indispensable for identifying unknown peaks and confirming the presence of suspected by-products. High-resolution mass spectrometry (HRMS) can even provide data accurate enough to help determine the elemental composition of an impurity.[7]

Causality of Method Design: The same chromatographic method developed for HPLC-UV can be directly transferred to an LC-MS system. Electrospray Ionization (ESI) is the chosen ionization technique as it is a "soft" method suitable for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak (typically [M+H]+ or [M-H]-).

Experimental Protocol: LC-MS Impurity Profiling
  • Instrumentation: An LC-MS system featuring an HPLC front-end coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an ESI source.

  • Chromatographic Conditions: Identical to the RP-HPLC-UV method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, positive and negative modes (run separately to capture a wider range of potential impurities).

    • Mass Range: Scan from m/z 100 to 1000.

    • Data Acquisition: Full scan mode.

  • Sample Preparation: A single concentration (e.g., 0.1 mg/mL) is typically sufficient for identification purposes.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • For each peak observed in the chromatogram (both the main peak and impurity peaks), extract the corresponding mass spectrum.

    • Compare the measured m/z of each impurity to the calculated molecular weights of potential by-products and starting materials. For example, the expected [M+H]+ for the target compound (C16H19NO3) is approximately 274.14. An impurity peak with an m/z of 258.14 might suggest the loss of an oxygen atom (e.g., a ketone instead of an alcohol).

Visualization: LC-MS Impurity Identification Logic

LCMS_Logic Sample Sample Injection LC HPLC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Analysis (m/z) ESI->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum for each peak MS->MassSpec Identify Impurity Identification (by Molecular Weight) MassSpec->Identify

Caption: Logical flow of impurity identification using LC-MS.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Principle & Purpose: Unlike chromatographic methods that provide relative purity, quantitative NMR (qNMR) can determine the absolute purity (as a mass fraction) of a substance without needing a reference standard of the compound itself.[10] The principle is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[11] By comparing the integral of a signal from the sample to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the sample can be calculated.[5]

Causality of Method Design: This method is orthogonal to chromatography as it is not based on separation. It is highly specific, as it relies on the unique magnetic environment of protons in the molecule's structure. It can detect impurities that are not UV-active or do not ionize well in MS, including residual solvents and water.[12] We choose a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone) with sharp signals that do not overlap with the signals from our target molecule.

Experimental Protocol: Absolute Purity by ¹H qNMR
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with good shim stability.

  • Materials:

    • 3-(4-nitrophenyl)adamantan-1-ol sample.

    • Certified Internal Standard (IS), e.g., Maleic Acid (purity > 99.5%).

    • Deuterated solvent, e.g., DMSO-d₆.

  • Sample Preparation (Crucial for Accuracy):

    • Using an analytical balance, accurately weigh ~10-15 mg of the sample into an NMR tube. Record the mass precisely.

    • Accurately weigh ~5-10 mg of the internal standard into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until both sample and standard are fully dissolved.

  • NMR Data Acquisition (Quantitative Parameters):

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons to ensure full relaxation. A value of 30-60 seconds is common.

      • Flip Angle: Use a 90° pulse.

      • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Select a well-resolved signal for the sample (e.g., the aromatic protons on the nitrophenyl ring) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Integrate these signals accurately.

    • Calculate the purity using the following formula: Purity (%) = (I_smp / I_std) * (N_std / N_smp) * (M_smp / M_std) * (m_std / m_smp) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = weighed mass, P = Purity of the standard. smp refers to the sample and std to the standard.

Visualization: qNMR Purity Determination Workflow

qNMR_Workflow A Accurately weigh Sample (m_smp) C Dissolve both in Deuterated Solvent A->C B Accurately weigh Internal Standard (m_std) B->C D Acquire ¹H NMR Spectrum (Quantitative Parameters) C->D E Integrate Sample (I_smp) & Standard (I_std) Peaks D->E F Calculate Absolute Purity using Formula E->F

Caption: Workflow for absolute purity determination by qNMR.

Elemental Analysis: Fundamental Compositional Verification

Principle & Purpose: Elemental analysis (EA) is a destructive technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[3][13] The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₆H₁₉NO₃).

Causality of Method Design: This technique provides fundamental confirmation of the compound's elemental composition.[14] A significant deviation between the experimental and theoretical values (typically >0.4%) suggests the presence of impurities, which could be inorganic salts, residual solvents with different C/H/N ratios, or organic by-products that alter the overall elemental makeup of the sample.[13] It serves as an excellent orthogonal check against chromatographic and spectroscopic methods.

Experimental Protocol: CHN Analysis
  • Instrumentation: A CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove residual water and solvents, which would skew the results.

    • Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare these values to the theoretical percentages for C₁₆H₁₉NO₃:

      • Carbon (C): 70.31%

      • Hydrogen (H): 7.01%

      • Nitrogen (N): 5.12%

    • The results should fall within an acceptable range of the theoretical values (e.g., ±0.4%).

Summary: A Comparative Guide to Purity Techniques

Technique Information Provided Primary Use Sensitivity Destructive? Key Advantage
HPLC-UV Relative purity (Area %), presence of UV-active impurities.Quantification of known and unknown impurities.High (ng range)NoRobust, precise, and the industry standard for purity checks.[1]
LC-MS Molecular weight of each component.Identification of unknown impurities.Very High (pg-fg range)NoUnambiguous identification of impurities by molecular weight.[7][9]
qNMR Absolute purity (mass fraction %), structural confirmation.Absolute Quantification and structural verification.Moderate (µg-mg range)NoProvides absolute purity without a specific reference standard for the analyte.[12]
Elemental Analysis Elemental composition (%C, %H, %N).Confirmation of bulk sample composition.Low (mg range)YesVerifies the correct elemental formula, detecting inorganic or solvent impurities.[13]

Conclusion

Confirming the purity of a novel compound like 3-(4-nitrophenyl)adamantan-1-ol is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—HPLC for quantification, LC-MS for identification, qNMR for absolute purity, and Elemental Analysis for compositional verification—we construct a self-validating system. This comprehensive approach provides the highest degree of confidence in the quality of your material, ensuring that subsequent biological and developmental studies are built upon a solid and reliable chemical foundation. The investment in rigorous analytical validation is essential for protecting patient safety, maintaining regulatory compliance, and ensuring the long-term success of any research program.[15]

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Cuyckens, F., & Claeys, M. (2005). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 847-854.
  • Neto, B. A. D., et al. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • EAG Laboratories. (n.d.). Trace Elemental Analysis.
  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
  • LGC. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Wikipedia. (n.d.). Elemental analysis.
  • ACS Publications. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
  • Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
  • Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis.
  • Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.

Sources

Comparative

A Senior Scientist's Guide to Validating Biological Assays for Novel Adamantane Derivatives: A Case Study with 3-(4-nitrophenyl)adamantan-1-ol

Abstract Adamantane, a rigid tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a wide range of therapeutic agents.[1][2] Its derivatives have s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Adamantane, a rigid tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a wide range of therapeutic agents.[1][2] Its derivatives have shown significant biological activities, including antiviral, anticancer, and neuroprotective effects.[1][3] This guide provides a comprehensive framework for the validation of biological assays for novel adamantane derivatives, using the hypothetical compound 3-(4-nitrophenyl)adamantan-1-ol as a practical case study. We will navigate the critical steps from assay selection and comparison to the rigorous, multi-parameter validation process required to generate trustworthy and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust methodology for evaluating the biological potential of new chemical entities, grounded in the principles of scientific integrity and regulatory expectations.

Part 1: The Imperative of Assay Validation in Drug Discovery

The foundational guidelines for this process are provided by international regulatory bodies. The International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration's (FDA) M10 guidance on Bioanalytical Method Validation are the authoritative sources that outline the necessary parameters for validation.[6][7][8][9][10]

The core characteristics of a validated biological assay are summarized below.

Validation ParameterDescription
Accuracy The closeness of test results to the true value.[9][11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[9][11] It is evaluated at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay), and Reproducibility (inter-laboratory).
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12]
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Part 2: Assay Selection for Cytotoxicity Screening

Before validation can begin, a suitable assay must be selected. For a novel compound like 3-(4-nitrophenyl)adamantan-1-ol, a primary screen often involves assessing its general effect on cell viability and proliferation.[13][14] This initial step helps determine if the compound is cytotoxic, cytostatic, or has no effect on the cells.

There are numerous methods to assess cell viability, each with a distinct mechanism and set of advantages. The most common assays rely on measuring metabolic activity in living cells.[15] Below is a comparison of three widely used cell viability assays.

Comparison of Common Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT (Tetrazolium Salt) NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[15][16]Well-established, cost-effective, reproducible.[17][18]Endpoint assay (cells are killed); requires a solubilization step; potential for interference from reducing compounds.[13]
Resazurin (alamarBlue) Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.[17][19]Non-toxic, allowing for kinetic monitoring; more sensitive than MTT in some cases; can be measured via fluorescence or absorbance.[17][19]Can interfere with certain test compounds; reagent stability can be a concern.[17][20]
ATP-Based (CellTiter-Glo) Measures ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[13][17]Very sensitive, fast ("add-and-read" protocol), suitable for high-throughput screening.[17][19]Endpoint assay; ATP levels can fluctuate with conditions other than viability; more expensive.[13][17]
Visualization of Assay Principles

Assay_Principles cluster_MTT MTT Assay cluster_Resazurin Resazurin (alamarBlue) Assay cluster_ATP ATP-Based Assay MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (Viable Cells) Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Fluorescent) Resazurin->Resorufin Cellular Reductases (Viable Cells) ATP ATP Light Luminescent Signal ATP->Light Reaction Luciferin Luciferin/Luciferase Luciferin->Light Reaction

Caption: Principles of three common cell viability assays.

Part 3: A Step-by-Step Guide to MTT Assay Validation

This section provides a detailed protocol for validating an MTT assay to determine the cytotoxic effects of 3-(4-nitrophenyl)adamantan-1-ol on a selected cancer cell line (e.g., A549 human lung carcinoma).

Experimental Workflow Visualization

Validation_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Core Validation Experiments cluster_analysis Phase 3: Data Analysis & System Suitability A1 Select Cell Line (e.g., A549) A2 Optimize Seeding Density A1->A2 A3 Determine Optimal MTT Incubation Time A2->A3 B1 Linearity & Range: Cell Number vs. Absorbance A3->B1 B3 Precision & Accuracy: Intra- & Inter-Assay Analysis (Control Compound) B1->B3 B2 Specificity: Compound Interference Check B2->B3 C1 Calculate Validation Parameters (%CV, %RE) B3->C1 B4 Robustness: Test Small Method Variations B4->B3 C2 Establish Acceptance Criteria C1->C2 C3 Define System Suitability Tests (e.g., Z-factor) C2->C3 C4 Finalize SOP C3->C4

Caption: A structured workflow for biological assay validation.

Detailed Protocol

1. Materials and Reagents

  • Cell Line: A549 (human lung carcinoma)

  • Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS)

  • Test Compound: 3-(4-nitrophenyl)adamantan-1-ol, dissolved in DMSO to a 10 mM stock.

  • Control Compound: Doxorubicin, dissolved in DMSO to a 1 mM stock.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[20]

    • Phosphate-Buffered Saline (PBS)

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader (570 nm absorbance).[20]

2. Assay Procedure (Optimized)

  • Cell Seeding: Seed A549 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 3-(4-nitrophenyl)adamantan-1-ol and the control compound (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells + medium only" (negative control) and "medium only" (background control) wells.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

3. Validation Experiments

  • Linearity and Range:

    • Causality: This experiment establishes that the signal measured is directly proportional to the number of viable cells, defining the working range of the assay.

    • Protocol: Seed a 96-well plate with a serial dilution of cells, from 0 to 20,000 cells/well. Perform the MTT assay immediately after attachment (t=0). Plot absorbance vs. cell number and perform a linear regression. The range is the cell number interval where the R² value is >0.99.

  • Specificity (Compound Interference):

    • Causality: This ensures that the test compound itself does not chemically react with MTT or that its color does not interfere with the absorbance reading, which would produce false results.

    • Protocol: In a cell-free system, add the highest concentration of 3-(4-nitrophenyl)adamantan-1-ol to wells containing only culture medium and MTT reagent. Measure absorbance. A significant signal indicates interference.

  • Precision and Accuracy:

    • Causality: These are the most critical parameters to demonstrate assay reliability. Precision measures the random error (scatter), while accuracy measures the systematic error (closeness to a known value).

    • Protocol: Use a well-characterized control compound (Doxorubicin) at three concentrations (high, medium, low; e.g., IC90, IC50, IC10).

      • Intra-assay (Repeatability): Analyze six replicates of each control concentration on the same plate. Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV = (SD/Mean) * 100).

      • Inter-assay (Intermediate Precision): Repeat the analysis on three different days with three different plate preparations. Calculate the overall mean, SD, and %CV.

      • Accuracy: The mean value should be compared to a historically accepted value for the control. Calculate percent relative error (%RE).

    • Acceptance Criteria (Example): %CV for precision should be <15%, and %RE for accuracy should be within ±15%.

  • Robustness:

    • Causality: This demonstrates the assay's reliability during normal use where minor variations are expected.

    • Protocol: Introduce small, deliberate changes to the protocol and assess the impact on the results with the control compound. Examples of variations include:

      • MTT incubation time (e.g., 3.5 hours vs. 4.5 hours).

      • Wavelength for absorbance reading (e.g., 560 nm vs. 580 nm).

      • Different lots of FBS.

    • The results should not deviate significantly from those obtained under standard conditions.

Part 4: Data Interpretation and Reporting

Once the assay is validated, it can be used to test 3-(4-nitrophenyl)adamantan-1-ol.

1. Data Calculation:

  • Subtract the average absorbance of the "medium only" background wells from all other readings.

  • Calculate the percent viability for each compound concentration relative to the untreated (negative control) cells:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

2. IC50 Determination:

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

3. Example Data Summary Table

CompoundConcentration (µM)Mean Corrected Absorbance (570 nm)% Viability
Untreated Control01.250100%
3-(4-nitrophenyl)adamantan-1-ol11.18895%
100.87570%
500.61349%
1000.25020%
Doxorubicin (Control)0.50.63851%

Conclusion

References

  • Isogen Life Science. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Sandle, T. (2023, January 11).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaceutical Technology. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • PubMed. (2023, December 11). Assessment and comparison of viability assays for cellular products.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Sino Biological. (2026, February 5). Demystifying Cell Assays: How to Distinguish Proliferation, Viability & Cytotoxicity.
  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Merck (Sigma-Aldrich). (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Asian Journal of Chemistry. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl)
  • Molecules (Journal). (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - PMC.
  • Arkivoc (Journal). (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC.
  • ResearchGate. (2020, October 29). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol.
  • International Journal of Molecular Sciences. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
  • Advances in Natural Science. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • MDPI. (2021, August 23). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols.

Sources

Validation

comparison of the reactivity of 3-(4-nitrophenyl)adamantan-1-ol with 3-phenyladamantan-1-ol

Comparative Reactivity Guide: 3-(4-Nitrophenyl)adamantan-1-ol vs. 3-Phenyladamantan-1-ol Executive Summary When designing adamantane-based pharmacophores or investigating physical organic mechanisms, understanding bridge...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-(4-Nitrophenyl)adamantan-1-ol vs. 3-Phenyladamantan-1-ol

Executive Summary

When designing adamantane-based pharmacophores or investigating physical organic mechanisms, understanding bridgehead reactivity is paramount. This guide objectively compares the chemical reactivity of 3-(4-nitrophenyl)adamantan-1-ol and 3-phenyladamantan-1-ol. By analyzing their solvolysis kinetics, we demonstrate how remote substituents on a rigid aliphatic framework exert profound inductive and field effects on carbocation stability, dictating the overall reaction rate.

Mechanistic Causality: Bridgehead Systems and Substituent Effects

The SN​1 Imperative In adamantane derivatives, the hydroxyl group is situated at the 1-position (the bridgehead). Due to the rigid, cage-like structure of the adamantyl skeleton, backside attack by a nucleophile is sterically impossible, completely precluding the SN​2 mechanism. Consequently, substitution must proceed via an SN​1 pathway, which involves the rate-determining formation of a 1[1].

Isolating Inductive Effects A unique feature of the 3-substituted 1-adamantyl system is its ability to isolate inductive (through-bond) and field (through-space) effects from resonance effects. Because the adamantane core is fully sp3 hybridized, there is no π -orbital overlap between the aromatic substituent at the 3-position and the developing empty p -orbital at the 1-position. Therefore, the electronic influence is strictly polar[2].

  • 3-Phenyladamantan-1-ol: The unsubstituted phenyl group acts as a mild electron-withdrawing group via induction ( −I effect).

  • 3-(4-Nitrophenyl)adamantan-1-ol: The addition of the strongly electron-withdrawing nitro group at the para position drastically increases the −I effect. This strong electron withdrawal increases the partial positive charge across the adamantane framework, electrostatically destabilizing the transition state leading to the 3[3].

G Sub1 3-Phenyladamantan-1-yl Tosylate (Mild -I Effect) Carb1 1-Adamantyl Cation (Moderately Destabilized) Sub1->Carb1 Faster Ionization (k1) Sub2 3-(4-Nitrophenyl)adamantan-1-yl Tosylate (Strong -I Effect) Carb2 1-Adamantyl Cation (Highly Destabilized) Sub2->Carb2 Slower Ionization (k2) Prod Solvolysis Products (Ethers / Alcohols) Carb1->Prod Nucleophilic Attack (EtOH/H2O) Carb2->Prod Nucleophilic Attack (EtOH/H2O)

Mechanistic pathway of SN1 solvolysis comparing substituent inductive effects.

Quantitative Reactivity Comparison

To objectively measure reactivity, the hydroxyl groups of both compounds are typically converted into excellent leaving groups, such as p-toluenesulfonates (tosylates). The raw alcohols are too unreactive under standard neutral solvolysis conditions, requiring this derivatization to lower the activation energy[3]. The table below summarizes the relative kinetic behavior based on established linear free-energy relationships (LFER) for2[2].

Parameter3-Phenyladamantan-1-yl Tosylate3-(4-Nitrophenyl)adamantan-1-yl TosylateCausality / Significance
Inductive Constant ( σIq​ ) ~ 0.10~ 0.25 - 0.30The nitro group significantly increases the electron-withdrawing power of the aryl ring[1].
Relative Solvolysis Rate ( krel​ ) 100 (Baseline for comparison) <10−2 (Over 100x slower)Higher activation energy ( Ea​ ) required to form the carbocation in the nitrophenyl derivative[3].
Carbocation Stability ModerateVery LowDestabilization occurs via through-space electrostatic repulsion (field effect)[2].
Primary Reaction Pathway SN​1 (Solvolysis) SN​1 (Solvolysis)Rigid cage prevents SN​2 ; fragmentation is not favored under standard conditions.

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate the reactivity differences, we employ a conductometric solvolysis assay. This protocol is designed as a self-validating system: by tracking the generation of p -toluenesulfonic acid (which increases solution conductivity), we obtain real-time, continuous kinetic data without relying on discrete, error-prone sampling.

Workflow Step1 1. Derivatization Convert -OH to -OTs Step2 2. NMR Validation Confirm 100% Conversion Step1->Step2 Step3 3. Solvolysis Assay 80:20 EtOH/H2O at 25°C Step2->Step3 Step4 4. Conductometry Track Acid Generation Step3->Step4 Step5 5. Kinetic Analysis Extract Rate Constant (k) Step4->Step5

Step-by-step experimental workflow for kinetic solvolysis assays.

Phase 1: Synthesis of Tosylate Derivatives Causality: The -OH group is a poor leaving group. Conversion to a tosylate (-OTs) provides a stable, highly polarizable leaving group that allows the SN​1 ionization to proceed at measurable rates at 25°C[3].

  • Reaction: Dissolve 5.0 mmol of the target alcohol (3-phenyladamantan-1-ol or 3-(4-nitrophenyl)adamantan-1-ol) in 15 mL of anhydrous pyridine under an inert argon atmosphere.

  • Addition: Cool the solution to 0°C and slowly add 6.0 mmol of purified p-toluenesulfonyl chloride (TsCl).

  • Incubation: Stir the mixture at 4°C for 24-48 hours. (Note: The bulky adamantyl system requires extended reaction times compared to linear alcohols).

  • Quenching & Extraction: Pour the mixture into ice water to precipitate the product. Extract with dichloromethane, wash with cold 5% HCl (to remove pyridine), and dry over anhydrous MgSO4​ .

  • Self-Validation (Purity Check): Perform 1H -NMR. The complete disappearance of the hydroxyl proton and the appearance of the tosyl aromatic protons confirm successful derivatization. Do not proceed to Phase 2 if unreacted alcohol remains, as it will skew the kinetic data.

Phase 2: Conductometric Solvolysis Assay Causality: As the tosylate undergoes solvolysis in aqueous ethanol, it yields the substituted adamantyl ethyl ether/alcohol and p -toluenesulfonic acid. The dissociation of this strong acid linearly increases the electrical conductivity of the solution, providing a highly accurate readout of the reaction progress[2].

  • Solvent Preparation: Prepare a highly precise mixture of 80% Ethanol / 20% HPLC-grade Water (v/v). Equilibrate the solvent in a thermostated water bath at exactly 25.0 ± 0.1°C.

  • Baseline Measurement: Insert a calibrated conductivity probe into 50 mL of the solvent and record the baseline conductivity.

  • Initiation: Inject a highly concentrated aliquot of the tosylate derivative (dissolved in a minimal volume of dry dioxane) to achieve a final concentration of roughly 10−4 M.

  • Data Acquisition: Record the conductivity ( Ct​ ) continuously.

  • Infinity Reading: To obtain the final conductivity ( C∞​ ), either wait for 10 half-lives or gently warm the solution to 50°C for 2 hours to force the reaction to completion, then cool back to 25.0°C.

  • Data Analysis: Plot ln(C∞​−Ct​) versus time. The slope of this linear plot represents the first-order rate constant ( k ). The stark difference in slopes will empirically prove that the 3-(4-nitrophenyl) derivative solvolyzes orders of magnitude slower than the 3-phenyl derivative.

References

  • Source: University of California, Santa Barbara (ucsb.edu)
  • Title: Polar Substituent Effects in the Solvolysis of 3-Substituted 1-Adamantyl Bromides and Toluenesulfonates Source: Helvetica Chimica Acta / Semantic Scholar URL
  • Title: Synthesis and Solvolysis of 3-Substituted 1-Adamantyl Toluenesulfonates Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to Evaluating 3-(4-nitrophenyl)adamantan-1-ol as a Next-Generation Molecular Probe

This guide provides a comprehensive framework for evaluating the performance of 3-(4-nitrophenyl)adamantan-1-ol as a molecular probe, particularly as a "turn-on" fluorescent sensor for nitroreductase (NTR) activity. Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the performance of 3-(4-nitrophenyl)adamantan-1-ol as a molecular probe, particularly as a "turn-on" fluorescent sensor for nitroreductase (NTR) activity. Nitroreductases are key enzymes overexpressed in hypoxic tumor environments and various bacteria, making them critical biomarkers for cancer diagnostics, therapeutic monitoring, and microbiology.[1][2][3]

We will dissect the molecular logic behind this probe's design, propose a rigorous, multi-stage validation workflow, and objectively compare its hypothesized performance against established, commercially available alternatives. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to assess this and other novel molecular probes.

The Scientific Rationale: Deconstructing the Probe

The potential of 3-(4-nitrophenyl)adamantan-1-ol as a high-performance probe stems from the synergistic combination of its two core chemical moieties: the adamantane scaffold and the 4-nitrophenyl reporter group.

  • Adamantane Scaffold: This rigid, three-dimensional hydrocarbon cage acts as a "lipophilic bullet".[4][5] Its unique properties—bulkiness, conformational rigidity, and high lipophilicity—are expected to enhance the probe's performance in several ways.[6][7] It can facilitate passive diffusion across cell membranes, potentially leading to improved cellular uptake and bioavailability.[8] Furthermore, the rigid structure can protect the fluorophore from metabolic degradation and may serve as an anchor to fit within hydrophobic cavities of target proteins.[6]

  • 4-Nitrophenyl Reporter Group: The 4-nitrophenyl group is a classic "pro-fluorescent" trigger. The electron-withdrawing nitro group effectively quenches the intrinsic fluorescence of the phenyl ring.[1][9] In the presence of nitroreductase and a reducing cofactor like NADH or NADPH, the nitro group (-NO₂) is enzymatically reduced to a highly fluorescent amino group (-NH₂).[10] This conversion from a non-fluorescent to a fluorescent state creates a "turn-on" signal with a potentially high signal-to-noise ratio, a desirable characteristic for sensitive detection.[11][12]

Proposed Mechanism of Action

The central hypothesis is that 3-(4-nitrophenyl)adamantan-1-ol functions as an enzyme-activated probe. Initially non-fluorescent, it becomes brightly fluorescent upon specific enzymatic reduction by nitroreductase, as illustrated below.

G Probe 3-(4-nitrophenyl)adamantan-1-ol (Non-Fluorescent) Product 3-(4-aminophenyl)adamantan-1-ol (Highly Fluorescent) Probe->Product Enzymatic Reduction Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe

Caption: Proposed mechanism for NTR-mediated activation.

Performance Evaluation Workflow: A Step-by-Step Guide

A rigorous evaluation is essential to validate any new molecular probe. The following three-stage workflow provides a self-validating system to comprehensively characterize the performance of 3-(4-nitrophenyl)adamantan-1-ol.

G cluster_0 Stage 1: Synthesis & Physicochemical Characterization cluster_1 Stage 2: In Vitro Performance Validation cluster_2 Stage 3: Cellular & In Vivo Application S1 Synthesis & Purification S2 Structural Verification (NMR, MS, FTIR) S1->S2 S3 Photophysical Analysis (Absorbance, Emission, Quantum Yield) S2->S3 S4 Enzymatic Assay Kinetics (Michaelis-Menten) S3->S4 Proceed if photophysical properties are favorable S5 Sensitivity (LOD) & Turn-On Ratio S4->S5 S6 Selectivity Screening (vs. other reductases) S5->S6 S7 Cytotoxicity Assay (e.g., MTT) S6->S7 Proceed if probe is sensitive & selective S8 Cellular Uptake & Localization S7->S8 S9 Live-Cell Imaging (Hypoxic vs. Normoxic Cells) S8->S9

Caption: Comprehensive workflow for probe evaluation.

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(4-nitrophenyl)adamantan-1-ol in DMSO.

    • Prepare a 10 mM stock solution of NADH in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dilute purified nitroreductase (e.g., from E. coli) to a working concentration (e.g., 10 µg/mL) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the probe stock solution to achieve a final concentration of 500 µM.

    • Add 10 µL of NADH stock solution for a final concentration of 500 µM.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 10 µL of the nitroreductase solution.

    • Immediately measure the fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a plate reader. The excitation and emission maxima will be determined from the photophysical analysis, but are expected to be in the range of ~330-380 nm for excitation and ~420-480 nm for emission post-reduction.

  • Data Analysis:

    • Calculate the initial reaction rate (v) from the linear portion of the fluorescence vs. time plot.

    • Determine Michaelis-Menten kinetic parameters (Km and Vmax) by varying the probe concentration.[13] A lower Km value compared to other probes indicates a higher affinity for the enzyme.[13]

Protocol 2: Live-Cell Imaging of Hypoxia

  • Cell Culture:

    • Culture cancer cells (e.g., A549 or HepG-2) on glass-bottom dishes.

    • Induce hypoxia in the experimental group by placing the cells in a hypoxic chamber (1% O₂) for 12-24 hours. The control group remains in a normoxic incubator (21% O₂).

  • Probe Loading:

    • Prepare a 10 µM working solution of the probe in serum-free cell culture medium.

    • Remove the medium from the cells, wash once with PBS, and add the probe solution.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh medium or a clear imaging buffer.

    • Image the cells using a confocal fluorescence microscope with the appropriate laser line and emission filter.

  • Analysis:

    • Quantify the mean fluorescence intensity from cells in both the hypoxic and normoxic groups. A significantly higher fluorescence signal in the hypoxic cells validates the probe's ability to detect elevated nitroreductase activity in a cellular context.[2]

Comparative Performance Analysis

The ultimate value of a new probe is determined by its performance relative to existing tools. Here, we compare the target performance profile of 3-(4-nitrophenyl)adamantan-1-ol against established nitroreductase-responsive probes.

Performance Metric3-(4-nitrophenyl)adamantan-1-ol (Target Profile)Py-SiRh-NTR[2]NTRP[13]Justification for Target Profile
Excitation/Emission (nm) ~380 / ~450 (Post-activation)NIR (~650 / ~670)~520 / ~550The aminophenyl fluorophore emits in the blue/cyan range. While not NIR, it avoids some common green autofluorescence.
Fluorescence Turn-On Ratio > 50-foldHighHighA high ratio is critical for a low background signal and high sensitivity.[11]
Limit of Detection (LOD) < 10 ng/mL~70 ng/mL~0.16 µg/mL (6.21 nM)The adamantane moiety may enhance cellular uptake, concentrating the probe and lowering the effective LOD in cells.[5][6]
Michaelis Constant (Km) < 10 µM52.2 µM7.72 µMA low Km signifies high enzyme affinity, allowing for faster signal generation at lower enzyme concentrations.[13]
Cellular Permeability HighGoodGoodThe high lipophilicity of adamantane is expected to provide excellent membrane permeability.[4][8]
Selectivity HighHighHighMust show minimal response to other cellular reductants like glutathione, cysteine, or other enzymes to avoid false positives.[10]

Conclusion and Future Outlook

3-(4-nitrophenyl)adamantan-1-ol presents a promising architecture for a next-generation nitroreductase probe. The logical combination of a lipophilic adamantane scaffold for enhanced cellular delivery and a proven nitro-to-amino conversion for fluorescence turn-on provides a strong foundation for its development. The key advantages are hypothesized to be superior cellular uptake and high enzyme affinity due to the unique structural properties of adamantane.

The rigorous evaluation workflow detailed in this guide provides the necessary framework to validate these hypotheses. Successful validation would position this molecule as a valuable tool for non-invasive, real-time visualization of hypoxia in cancer research, for diagnosing bacterial infections, and for high-throughput screening in drug discovery.[10][12][14] Future work could involve modifying the fluorophore to shift emission to the near-infrared (NIR) window, which offers deeper tissue penetration and reduced autofluorescence for in vivo imaging applications.[12][15]

References

  • A Comparative Analysis of Fluorescent Probes for Nitroreductase Detection: A Guide for Researchers. Benchchem.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R). (2024). Journal of Medicinal Chemistry, 67(13), 11003–11023. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. Available at: [Link]

  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1810–1823. Available at: [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022). Frontiers in Chemistry, 10, 936338. Available at: [Link]

  • A: Chemical structures of adamantane‐modified fluorescent probes... ResearchGate. Available at: [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Activatable Optical Probes for the Detection of Enzymes. Chemical Society Reviews, 42(2), 622–661. Available at: [Link]

  • A Novel Adamantane-Dioxetane-Based Chemiluminescent Probe for Highly Selective and Sensitive Bioimaging of Hydrogen Peroxide In Vitro and In Vivo. (2025). Analytical Chemistry. Available at: [Link]

  • Energy Transfer Chemiluminescent Spiroadamantane 1,2-Dioxetane Probes for Bioanalyte Detection and Imaging. (2022). Angewandte Chemie International Edition, 61(42), e202210057. Available at: [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). Drug Target Review. Available at: [Link]

  • Design of enzyme-activatable fluorescent probes for in vivo sensing β-galactosidase. ResearchGate. Available at: [Link]

  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036. Available at: [Link]

  • Harnessing the Potential of a Nitroreductase-Responsive Fluorescent Probe for the Diagnosis of Bacterial Keratitis. (2024). Bioconjugate Chemistry. Available at: [Link]

  • Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354. Benchchem.
  • Enzyme-Activated Dual-Locked Probes for Detecting Nitroreductase and Carboxylesterase. (2025). Chemical & Biomedical Imaging. Available at: [Link]

  • Gazvoda, M., & Sova, M. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 295. Available at: [Link]

  • Advances in fluorescent nanoprobes for live-cell super-resolution imaging. (2024). Journal of Innovative Optical Health Sciences. Available at: [Link]

  • A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. (2017). International Journal of Molecular Sciences, 18(11), 2399. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. (2025). ACS Omega. Available at: [Link]

  • Better Fluorescent Probes Facilitate Cellular Imaging. (2007). Photonics Spectra. Available at: [Link]

  • Baron, E. J., & Finegold, S. M. (2011). Protocols Nitrate and Nitrite Reduction Test. American Society for Microbiology. Available at: [Link]

  • Fluorescent Molecular Probe for Imaging Hypoxia in 2D Cell Culture Monolayers and 3D Tumor Spheroids: The Cell Membrane Partition Model for Predicting Probe Distribution in a Spheroid. (2025). ACS Applied Materials & Interfaces. Available at: [Link]

  • Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. (2022). Chemosensors, 10(11), 457. Available at: [Link]

  • Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. (2022). International Journal of Molecular Sciences, 23(24), 15682. Available at: [Link]

  • Goforth, A. M., & Lippard, S. J. (2009). Fluorescent Probes and Labels for Cellular Imaging. Inorganica Chimica Acta, 362(3), 699–707. Available at: [Link]

  • Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. (2016). Accounts of Chemical Research, 49(10), 2245–2254. Available at: [Link]

  • Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. (2020). Angewandte Chemie International Edition, 59(21), 8121–8125. Available at: [Link]

  • Dual-Mode Tumor Imaging Using Probes That Are Responsive to Hypoxia-Induced Pathological Conditions. (2022). International Journal of Molecular Sciences, 23(13), 7311. Available at: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2023). Molecules, 28(2), 585. Available at: [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. (2025). ACS Omega. Available at: [Link]

  • (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... ResearchGate. Available at: [Link]

  • A molecular probe for the optical detection of biogenic amines. (2004). Chemical Communications, (18), 2092–2093. Available at: [Link]

  • CN104761456B - Preparation method of 3-amino-1-adamantanol. Google Patents.
  • Four-directional synthesis of adamantane derivatives. (2005). Arkivoc, 2005(5), 111–123. Available at: [Link]

  • Which is more acidic, para-amino phenol or para-nitrophenol? Quora. Available at: [Link]

  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. Available at: [Link]

  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. (2006). Collection of Czechoslovak Chemical Communications, 71(5), 709–722. Available at: [Link]

  • 4-Nitrophenol Efficient Photoreduction from Exfoliated and Protonated Phenyl-Doped Graphitic Carbon Nitride Nanosheets. (2020). Catalysts, 10(11), 1251. Available at: [Link]

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. (2012). Analyst, 137(12), 2859–2865. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Analysis of Analytical Techniques for 3-(4-nitrophenyl)adamantan-1-ol

Introduction: The Analytical Challenge of a Hybrid Scaffold In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands out for its unique combination of rigidity, lipophilicity, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Hybrid Scaffold

In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands out for its unique combination of rigidity, lipophilicity, and thermal stability.[1] When functionalized, adamantane derivatives often exhibit significant biological activity, serving as antivirals, antidiabetics, and agents for neurological disorders.[2] The compound 3-(4-nitrophenyl)adamantan-1-ol represents a fascinating synthetic building block, merging the bulky, diamondoid core of adamantane with the electronically active and chromophoric 4-nitrophenyl moiety.[3] This unique structure presents both opportunities and challenges for its analytical characterization.

The presence of the 4-nitrophenyl group provides a strong chromophore, ideal for UV-based detection methods, while the adamantane cage dictates solubility and chromatographic behavior. The hydroxyl group offers a site for potential derivatization and influences polarity. Accurate and robust analytical methods are therefore paramount for verifying its structure, assessing its purity, and quantifying it in various matrices during research and development.

This guide provides a comparative analysis of the principal analytical techniques suited for 3-(4-nitrophenyl)adamantan-1-ol. We will delve into the causality behind methodological choices, provide validated experimental protocols, and present a clear, data-driven comparison to empower researchers in their selection of the most appropriate analytical strategy.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are the cornerstone for assessing the purity of 3-(4-nitrophenyl)adamantan-1-ol and for its quantification in complex mixtures. The choice between techniques hinges on the required sensitivity, selectivity, and the need for structural confirmation.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC is arguably the most practical and widely applicable technique for the routine analysis of this compound. The key to its suitability lies in the inherent molecular properties of the analyte.

Expertise & Rationale: The 4-nitrophenyl group is a strong ultraviolet (UV) chromophore. Conjugated systems, like the nitrophenyl ring, exhibit strong absorbance in the UV-Visible spectrum due to π → π* electronic transitions.[4] This allows for highly sensitive detection using a standard photodiode array (PDA) or variable wavelength UV detector, obviating the need for derivatization, which is often required for non-chromophoric adamantanes.[5][6] Reversed-phase chromatography is the logical choice, as the molecule possesses a significant hydrophobic character from the adamantane and phenyl moieties, balanced by the polarity of the hydroxyl group, allowing for excellent retention and separation on a C18 stationary phase.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) maintained at 30 °C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 60% B.

    • Linear ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Monitor at the λmax of the nitrophenyl chromophore (typically ~270-320 nm). A full spectrum (200-400 nm) should be recorded to confirm peak identity and purity.

  • Sample Preparation: Dissolve approximately 1 mg of 3-(4-nitrophenyl)adamantan-1-ol in 10 mL of Acetonitrile to create a 100 µg/mL stock solution. Dilute as necessary.

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HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Analyte Dissolve Dissolve in ACN (100 µg/mL) Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Autosampler Inject 5 µL Dilute->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (ACN/H₂O) Pump->Column Detector UV-Vis Detector (λmax ~275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Standard (Purity Assessment) Integrate->Quantify

Caption: A typical experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification and structural confirmation, especially in complex matrices or for metabolite identification, coupling HPLC to a mass spectrometer is the gold standard.

Expertise & Rationale: LC-MS provides orthogonal data to UV detection: the mass-to-charge ratio (m/z) of the parent ion and its fragments. This is a self-validating system; the retention time must match the standard, and the mass spectrum must be consistent with the proposed structure. Electrospray Ionization (ESI) in positive mode is expected to be efficient, protonating the molecule to yield the [M+H]⁺ ion. Tandem MS (MS/MS) can then be used to fragment this ion, providing a structural fingerprint. Characteristic fragments would likely arise from the loss of water (-18 Da) from the hydroxylated adamantane cage and cleavage of the nitro group (-46 Da for NO₂).[7][8]

Experimental Protocol: LC-MS Confirmation

  • LC System: Utilize the same HPLC method as described in Section 1.1 to ensure comparable retention times.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): 10 L/min at 325 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-500 for full scan analysis.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion: Select the calculated m/z for [M+H]⁺ of 3-(4-nitrophenyl)adamantan-1-ol.

    • Collision Energy: Ramp from 10-40 eV to generate a rich fragmentation spectrum.

    • Product Ion Scan: Monitor for expected fragments (e.g., [M+H-H₂O]⁺, [M+H-NO₂]⁺).

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LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation LC HPLC System (as per Sec 1.1) IonSource ESI Source (Positive Mode) LC->IonSource MassAnalyzer1 MS1: Full Scan (Detect [M+H]⁺) IonSource->MassAnalyzer1 CID Collision Cell (CID) (Fragment [M+H]⁺) MassAnalyzer1->CID MassAnalyzer2 MS2: Product Ion Scan (Detect Fragments) CID->MassAnalyzer2 ConfirmMass Confirm Molecular Weight ([M+H]⁺) MassAnalyzer2->ConfirmMass AnalyzeFrags Analyze Fragmentation (e.g., loss of H₂O, NO₂) ConfirmMass->AnalyzeFrags Identify Confirm Structure AnalyzeFrags->Identify

Caption: Workflow for structural confirmation using LC-MS/MS.

Spectroscopic Techniques: Definitive Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the de novo structural elucidation and absolute confirmation of 3-(4-nitrophenyl)adamantan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. For 3-(4-nitrophenyl)adamantan-1-ol, both ¹H and ¹³C NMR will provide a unique and highly detailed fingerprint.[9][10]

Expertise & Rationale: The molecule's structure predicts a distinct set of NMR signals:

  • Aromatic Region (¹H): The 4-substituted nitrophenyl group will produce a characteristic AA'BB' system, appearing as two distinct doublets between ~7.5 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group causes a significant downfield shift of these protons.[3]

  • Adamantane Region (¹H): The adamantane cage protons will appear as a series of complex, overlapping multiplets in the aliphatic region (~1.5-2.5 ppm).[11]

  • Hydroxyl Proton (¹H): A singlet, whose chemical shift is dependent on concentration and solvent, will be observed for the -OH group.

  • Carbon Spectrum (¹³C): Each unique carbon atom in the molecule will give a distinct signal, with the carbons of the nitrophenyl ring appearing downfield (>120 ppm) and the sp³ carbons of the adamantane cage appearing upfield (<50 ppm).[2][12]

2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be employed to definitively assign each signal to its corresponding proton and carbon atom in the structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse experiment.

    • ¹³C NMR: Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program) to obtain singlets for each carbon and enhance sensitivity.

    • 2D NMR (Optional): Run COSY and HSQC experiments for complete structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and reference chemical shifts to TMS.

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NMR_Logic cluster_spectra Acquire Spectra cluster_assign Signal Assignment cluster_confirm Final Confirmation H1 ¹H NMR AssignAromatic Assign AA'BB' System to Nitrophenyl Protons H1->AssignAromatic AssignAdamantane Assign Aliphatic Signals to Adamantane Cage H1->AssignAdamantane C13 ¹³C NMR AssignQuat Identify Quaternary Carbons (No HSQC Signal) C13->AssignQuat COSY 2D COSY (H-H Correlation) HSQC 2D HSQC (C-H Correlation) Correlate Correlate Protons & Carbons via HSQC HSQC->Correlate Structure Confirm Connectivity and Final Structure AssignAromatic->Structure AssignAdamantane->Structure AssignQuat->Structure Correlate->Structure

Caption: Logical workflow for NMR structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

Expertise & Rationale: The FT-IR spectrum provides a valuable cross-check on the molecular structure. For 3-(4-nitrophenyl)adamantan-1-ol, we expect to see several highly characteristic absorption bands:

  • O-H Stretch: A broad band around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the adamantane cage and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • N-O Stretches: Two very strong and sharp bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are definitive for the nitro group.

  • C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

The presence of all these bands provides strong, cumulative evidence for the proposed structure.

Comparative Summary

To aid in selecting the optimal technique, the following table summarizes the capabilities of each method for the analysis of 3-(4-nitrophenyl)adamantan-1-ol.

Technique Primary Purpose Sensitivity Selectivity Structural Information Typical Use Case
HPLC-UV Quantification, Purity CheckHigh (ng/mL)HighLow (Retention Time only)Routine quality control, reaction monitoring.
LC-MS Identification, ConfirmationVery High (pg/mL)Very HighHigh (Molecular Weight, Fragments)Impurity identification, metabolite studies, confirmation in complex matrices.
NMR Structural ElucidationLow (mg)AbsoluteAbsolute (Full 3D Connectivity)De novo structure determination, definitive confirmation of new batches.
FT-IR Functional Group IDModerate (µg)ModerateModerate (Functional Groups only)Quick identity check, confirmation of synthesis success.

Conclusion

The analysis of 3-(4-nitrophenyl)adamantan-1-ol is best approached with a multi-technique strategy. For routine quantitative analysis and purity assessment, HPLC-UV is the method of choice due to its robustness, high sensitivity afforded by the nitrophenyl chromophore, and ease of use. For absolute confirmation of identity, particularly during initial synthesis or when investigating unknown byproducts, LC-MS provides indispensable molecular weight and fragmentation data. Finally, for the complete and unambiguous elucidation of its chemical structure, NMR spectroscopy remains the definitive and most powerful tool. By understanding the strengths and limitations of each technique in the context of the molecule's specific chemical properties, researchers can design an analytical workflow that ensures both efficiency and unimpeachable scientific rigor.

References

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

  • Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(10), 3143-3147. [Link]

  • Kovács, B., Kuki, Á., & Zsuga, M. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1058-1066. [Link]

  • Dolejšek, Z., Hala, S., Hanuš, V., & Landa, S. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1). Collection of Czechoslovak Chemical Communications, 31(2), 435-448. [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. [Link]

  • Shub, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]

  • Kovács, B., Kuki, Á., Nagy, T., & Zsuga, M. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. [Link]

  • Gilar, M. (2000). Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

  • U.S. National Library of Medicine. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. National Center for Biotechnology Information. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • Kumar, A. S., et al. (2012). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Trade Science Inc. [Link]

  • Sznitowska, M., & Płotka, J. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate. [Link]

  • Li, W., et al. (2017). Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma. Journal of Applied Bioanalysis, 3(2), 48-57. [Link]

  • U.S. National Library of Medicine. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. National Center for Biotechnology Information. [Link]

  • Papanastasiou, I., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. MedChemComm, 16(1), 1-1. [Link]

  • Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

  • Narayanan, V., et al. (2019). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c)... ResearchGate. [Link]

  • R Discovery. (1991). Polarized FT—IR spectra of adamantanol derivatives: Part III. Adamantan-1-ol and its deuterated analogue. R Discovery. [Link]

  • International Union of Crystallography. (2019). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. IUCrData, 4(6). [Link]

  • Journal of Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. [Link]

  • Yeo, C. I., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18664-18683. [Link]

  • ResearchGate. (2026). 2,9-Bis(3-nitrophenyl)-1-azaadamantan-4-one. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Crystal structure of 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole, C20H24N4O2S. ResearchGate. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. UTSC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3-(4-Nitrophenyl)adamantan-1-ol

Part 1: Hazard Assessment and Waste Characterization The fundamental principle of safe disposal is a thorough understanding of the material's hazards. 3-(4-Nitrophenyl)adamantan-1-ol combines a bulky, rigid adamantane sc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Waste Characterization

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. 3-(4-Nitrophenyl)adamantan-1-ol combines a bulky, rigid adamantane scaffold, known for its lipophilicity, with a 4-nitrophenyl group, a class of compounds recognized for significant toxicological and reactivity concerns[1][2]. Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[3]. Based on its structure, this compound must be managed as hazardous waste, primarily due to its inferred toxicity.

Table 1: Inferred Hazard Profile of 3-(4-Nitrophenyl)adamantan-1-ol

Functional MoietyAssociated HazardsRationale & Causality
4-Nitrophenyl Toxicity: Acutely toxic, mutagenic, and potentially carcinogenic[4]. May be harmful if swallowed, inhaled, or in contact with skin[1]. Can cause damage to organs through repeated exposure, notably inducing methemoglobinemia[1].The electron-withdrawing nitro group makes the aromatic ring susceptible to metabolic activation, forming reactive intermediates that can interact with biological macromolecules. This is a well-documented hazard for nitroaromatic compounds[4].
Reactivity: Potential for violent decomposition or explosion when heated, subjected to shock, or mixed with caustic alkalies (bases)[5][6].The nitro group is an energetic functional group. Its presence increases the risk of rapid, uncontrolled exothermic reactions under specific conditions[6].
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1][4].The stability of the aromatic ring and the toxicity of the nitro group contribute to environmental persistence and harm to aquatic ecosystems[4].
Adamantan-1-ol Environmental Hazard: Adamantane derivatives can be harmful to aquatic life[7].The rigid, lipophilic cage structure of adamantane can lead to bioaccumulation. While adamantane itself has low human toxicity, its persistence is an environmental concern[7][8].
Combustibility: The hydrocarbon scaffold is combustible[9].Like most organic compounds with a high carbon and hydrogen content, it can be expected to burn, although it may require effort to ignite[6][9].

Given this profile, all waste containing 3-(4-nitrophenyl)adamantan-1-ol, including pure compound, solutions, and contaminated materials, must be classified and handled as regulated hazardous waste.

Part 2: Core Principles for Safe Handling and Disposal

Adherence to established safety protocols is non-negotiable. The "cradle-to-grave" responsibility model means that the generator of the waste is liable for it from creation to final disposal[10][11].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye & Face Chemical safety goggles and/or a full-face shield.Protects against accidental splashes of solutions or contact with airborne solid particles[5][7].
Hand Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and absorption. Nitroaromatics are readily absorbed through the skin[1][5][7].
Body Standard laboratory coat.Protects skin and personal clothing from contamination[7][12].
Respiratory Not generally required if handled in a chemical fume hood. If weighing or transferring solids outside a hood, a NIOSH-approved N95 particulate respirator is recommended.Minimizes the risk of inhaling fine particles of the compound[12].
Engineering Controls and Incompatible Materials
  • Ventilation: All handling and waste preparation steps must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure[1].

  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) away from heat, sparks, or open flames[1][7].

  • Segregation: This is a critical safety measure. Do NOT mix 3-(4-nitrophenyl)adamantan-1-ol waste with the following[1][6][13][14]:

    • Strong Bases (e.g., sodium hydroxide): Risk of violent decomposition or explosion[5][6].

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Increased fire and explosion risk[5].

    • Strong Reducing Agents (e.g., hydrides): Can lead to vigorous, potentially explosive reactions[6].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe collection and disposal of waste generated from research involving 3-(4-nitrophenyl)adamantan-1-ol.

Experimental Protocol: Waste Management Workflow
  • Waste Collection and Segregation:

    • Immediately upon generation, segregate all waste streams.

    • Solid Waste: Collect unreacted compound, contaminated gloves, weigh boats, and paper towels in a dedicated, lined solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with other solvent waste streams unless they are known to be compatible halogenated or non-halogenated streams and your institution's policy allows it. When in doubt, keep it separate.

    • "Sharps" Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container[15][16].

  • Container Selection and Labeling:

    • Use only approved hazardous waste containers made of compatible materials (e.g., glass or high-density polyethylene) that can be securely sealed[7][15].

    • The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

      • The words "Hazardous Waste"[7].

      • The full chemical name: "3-(4-Nitrophenyl)adamantan-1-ol ". Do not use abbreviations.

      • An accurate list of all container contents, including solvents.

      • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Temporary Storage:

    • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA)[7].

    • Ensure the container remains closed unless you are actively adding waste[17].

    • Regularly inspect the container for any signs of degradation or leaks[15].

  • Arranging Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash[7][13].

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[7]. They are responsible for contracting with licensed waste management facilities that will perform the final disposal, which for this class of compound is typically high-temperature incineration[7][15][16].

  • Decontamination:

    • Thoroughly decontaminate all non-disposable labware (glassware, spatulas, etc.) that has come into contact with the compound.

    • Perform an initial rinse with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residue. Collect this rinsate as hazardous liquid waste [7].

    • Follow the solvent rinse with a standard wash using soap and water.

Visualization of the Disposal Workflow

G cluster_0 Waste Generation Point (Lab Bench) cluster_1 Segregation & Containerization cluster_2 Temporary Storage & Disposal Waste Waste Generated (Solid, Liquid, Sharps) Segregate Segregate by Type Waste->Segregate Solid Solid Waste Container Segregate->Solid Liquid Liquid Waste Container Segregate->Liquid Sharps Sharps Container Segregate->Sharps Label Label Container Correctly 'Hazardous Waste' Full Chemical Name Solid->Label Liquid->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal (Incineration) EHS->Disposal

Caption: Disposal workflow for 3-(4-nitrophenyl)adamantan-1-ol.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental contamination.

Protocol: Spill Response
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess & Secure: From a safe distance, assess the extent of the spill. If flammable solvents are involved, eliminate all nearby ignition sources[13].

  • Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.

  • Contain: Use a non-combustible absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill[13].

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All materials used for decontamination must be collected as hazardous waste[13].

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

Visualization of Spill Response Logic

G Spill Spill Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert Assess Assess Hazard (Size, Location) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain Spill with Inert Absorbent (Sand) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Label & Dispose of all materials as Hazardous Waste Decon->Dispose Report Report to Supervisor & EHS Dispose->Report

Caption: General spill and emergency response protocol.

By treating 3-(4-nitrophenyl)adamantan-1-ol with the caution it warrants based on its chemical structure, and by adhering to these rigorous disposal and safety protocols, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Labor
  • OSHA Compliance For Labor
  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Vertex AI Search.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Essential Safety and Operational Guide for Handling Adamantane-d16. Benchchem.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Vertex AI Search.
  • 3-Nitrophenol. Santa Cruz Biotechnology.
  • Adamantane-1-carboxylic acid. Synquest Labs.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Safety D
  • 1-Chloro-3-(4-nitrophenyl)adamantane | 54451-85-3. Benchchem.
  • Nitroaromatic Compounds,
  • Report | CAMEO Chemicals. NOAA.
  • Guide for Drain Disposal of Labor
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • CAS 768-95-6: 1-Adamantanol. CymitQuimica.
  • Adamantane. Wikipedia.

Sources

Handling

Personal protective equipment for handling 3-(4-Nitrophenyl)adamantan-1-ol

Essential Safety and Handling Guide for 3-(4-Nitrophenyl)adamantan-1-ol This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-(4-Nitrophenyl)adamantan-1-ol

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Nitrophenyl)adamantan-1-ol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is synthesized from the known hazards of its primary structural components: the adamantane scaffold and the aromatic nitro group. A conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Assessment: A Synthesis of Structural Dangers

The risk profile of 3-(4-Nitrophenyl)adamantan-1-ol is derived from two key moieties:

  • Adamantan-1-ol: The adamantane group is a rigid, lipophilic hydrocarbon cage.[1] While adamantane itself has low toxicity[2], functionalized adamantanes like 1-adamantanol are known to be skin, eye, and respiratory system irritants.[3][4]

  • 4-Nitrophenyl Group: This component dictates the primary toxicological concerns. Aromatic nitro compounds are a well-documented class of hazardous materials.[5] The primary risks include:

    • High Acute Toxicity: They are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7]

    • Methemoglobinemia: A significant danger associated with aromatic nitro compounds is their ability to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to cyanosis (blue-colored skin), headaches, and dizziness.[8][9]

    • Organ Damage: Prolonged or repeated exposure may lead to organ damage.[6][7]

    • Combustibility: As a solid, it may form explosive dust-air mixtures if dispersed.[7]

Based on this analysis, 3-(4-Nitrophenyl)adamantan-1-ol should be handled as a substance that is toxic, a skin and eye irritant, and potentially combustible as a fine powder.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[10] A face shield should be worn over goggles during procedures with a high splash or dust generation potential. This provides a robust barrier against eye irritation from dust particles.[3][11]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is strongly recommended. Aromatic nitro compounds can be absorbed through the skin.[5][9] Inspect gloves for any signs of degradation or punctures before use and change them immediately upon contamination.[10]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat, fully buttoned, is essential to protect skin from spills and prevent clothing contamination.[5][11] This also provides a layer of protection against potential dust ignition.
Respiratory Protection NIOSH-approved RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to control dust and vapors.[12] If there is any risk of dust generation outside of a fume hood, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation of the toxic powder.[6][8]
Foot Protection Closed-toe, Chemical-resistant ShoesProtects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[8][12]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe operational environment.

Preparation and Engineering Controls
  • Designated Area: All work with 3-(4-Nitrophenyl)adamantan-1-ol must be conducted in a designated area within a certified chemical fume hood.[12]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[8]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8] Ensure a spill kit containing an inert absorbent material like sand or vermiculite is readily accessible.[13]

Step-by-Step Handling Protocol
  • Donning PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood, preferably on an analytical balance with a draft shield to minimize air currents.[8]

    • Use a micro-spatula to carefully transfer the solid compound. Avoid any actions that could generate dust, such as scooping quickly or dropping the powder from a height.

    • If dust is generated, allow it to settle within the closed fume hood sash before proceeding.

  • Dissolving:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.

    • If agitation is needed, cap the container and use gentle swirling or a magnetic stirrer at a low setting.

Post-Handling and Decontamination
  • Tool Cleaning: Thoroughly decontaminate any tools (spatulas, glassware) that came into contact with the compound. Rinse with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Work Surface: Carefully wipe down the work surface within the fume hood with a damp paper towel.

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[10] Lab coats should be laundered separately from personal clothing.[8]

Visualization: Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling 3-(4-Nitrophenyl)adamantan-1-ol.

prep 1. Preparation ppe 2. Don Full PPE prep->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood handle 4. Weigh & Transfer Compound fume_hood->handle spill Spill Occurs? handle->spill dissolve 5. Dissolve Compound post_handle 6. Post-Handling Decontamination dissolve->post_handle dispose 7. Segregate & Label Waste post_handle->dispose ehs 8. EHS Disposal dispose->ehs spill->dissolve No spill_kit Use Spill Kit spill->spill_kit Yes spill_kit->post_handle

Caption: Workflow for safe handling of 3-(4-Nitrophenyl)adamantan-1-ol.

Disposal and Emergency Plans

Waste Disposal
  • Classification: All solid waste, contaminated consumables (gloves, bench paper, pipette tips), and solvent rinsates must be treated as hazardous chemical waste.[14]

  • Segregation: Do NOT dispose of this compound or related materials down the drain or in the regular trash.[5][13] Collect waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[14] The label must include the full chemical name and appropriate hazard warnings.

  • Arrangement: Contact your institution’s Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.[13]

Emergency Procedures
  • Spill Response:

    • Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the area if the spill is large or if dust is airborne.[13]

    • Contain: Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[5][13]

    • Collect: Carefully sweep the contained material into a designated hazardous waste container. Avoid creating dust.[13]

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5][13]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][10]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOwMhn25iKpvm7Q3oUFor1BDrMPrx8c9lT5RF48ONZ15XCZjce1wgk061W4PbxWh5Qs3qX6BmdGnzhzhNrjhTkTsptg7t9n8pOIjuBykIQ3JJmfj27JXUi0_Fts13mev2HNecfDH8RsOs3s1i-7EzouDWR4TBRnqnLz1jp1id9dEsdk8yC2bQ6ZUgn_lQZ6P4v1A-72-UwI5bH_3WmdJvQrDUcQ==]
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-T143-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYwODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU5NDM5ODExODIucGRmfGY0MTU4OTM0OWNlZjU1ZTU4YjBiM2I0Y2YxM2I4YjU3NmMwMDI2M2QyZDYwYmU2MmM3MDc0NGZmZDIwNDFhN2Q]
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmEDIqkmWuxRiFneDBr6_pn7ZeLHZZLox1-_RZeG4G9zBxImliNtJ1RmDCmsOR2RJFG8_wsS4-TNyicNeSofDnjoZgSatzui_oSsi2AxgnBxQT8NsWQ6CBFq3w80N0-CzgNcMbdkhR3bmm5s1sdjQjtJ36gF9etojX57qyr-b7XmHvml7QzkPd82_JJAa6o-lk_cLCwcvpR4krmY-e_0mTeZQ=]
  • LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures. Karen Beard. [URL: https://www.yumpu.
  • SAFETY DATA SHEET - 1-Adamantanol. Fisher Scientific. [URL: https://www.fishersci.com/sds/00345/A00345]
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6KEEoRlVs5ee6BXCm6F-qm2189sIiGpmfYYpyHUK5ymr3J0s3VbHjXCQHJvIoq0p_zJcvfmN5G0IgddwcNU5RP0f5Yzt1zzKo9WZXHH9tE9b_y3iW2WMfnXTbxf8a4uqrWfyfIq05aXguwqrBjuLbvyKWC8yX2t6xDdZIcJk0V254HEitAj77EDvwqqmuEc9nzJIewfUqosjyxtLizbjt]
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr400254t]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/programs/research-safety/chemical-safety/personal-protective-equipment.html]
  • Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [URL: https://www.researchgate.net/publication/349942749_Adamantane_derivatives_Pharmacological_and_toxicological_properties_Review]
  • NitroCompounds-Various.docx. University of Georgia Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkY6bJWNZ4SiHtSChQK2Ylul4o1UDg2NW5TwHTnwCqLYA8LLSOAUBQNHyvf1gCRgZeZChD7WCpPDuRBGyHmayLE19xBskIUGUAtmmQDC8VpFxGBuRfbKz33Xi3GwKqiSRCRzBxj6nWzv78ARq4YVMmTmH8-QShBMcHQp4r]
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2855_msds.pdf]
  • Safety Data Sheet: Adamantane. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7620-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDYxNDV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMmEvaDMyLzkwNjc5MTEzMjQ3MDIucGRmfDE1YjlkMmQzYjYwZGRhZDEzYjQxMDk1Y2YxM2Y4Y2Y4Zjg0YjI2YjYyZTIwODQxYjI1ZTYxOTk3ZWYyMGIyZGU]
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1987]
  • SAFETY DATA SHEET - 1-Adamantanol. Fisher Scientific. [URL: https://www.fishersci.com/sds/00345/AC102970050]
  • Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0001151_sdb_en.pdf]
  • SAFETY DATA SHEET - Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride. ThermoFisher. [URL: https://www.thermofisher.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [URL: https://www.gz-supplies.
  • SAFETY DATA SHEET - 4-Nitrophenol. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-search.html?search-term=100-02-7]
  • SAFETY DATA SHEET - 4-(4-Nitrophenylazo)resorcinol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/SIGMA/114669]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Safety_Tables/Safe_Laboratory_Practices%3A_Handling_and_Disposing_of_Organic_Substances_-_Chemistry]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Disposal_E.pdf]
  • SAFETY DATA SHEET - 2-Adamantanol. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/assets/sds/A0720_EG_E.pdf]
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [URL: https://engineering.purdue.edu/ECN/lab-notes/public/GuidelinesHandlingandDisposalofChemicals]
  • Hazardous Materials Disposal Guide. Nipissing University. [URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%2012%202019.pdf]
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgrJfR5yRijKbiQw-7GR2SiFgJe6AgCJzICA4CNUZjaGUYfBAHCeE_rhgQ95kNQMRxShjYoShQjm9Agu5gsqQoCVpvq91LOyQYF8iE0X2IzOLsYMXFpWTDiReCo1HMc1x5iS7xXQoxxqZVu2FteqF6xY4SK-nUkPtEpTm9EUHKUVVAEAZRPEydlLE4FisH2nZ5fd_CgpwnUZQthK_Ciwr3Co3ysOHfKt8P]

Sources

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